molecular formula C3H6ClI B107403 1-Chloro-3-iodopropane CAS No. 6940-76-7

1-Chloro-3-iodopropane

Número de catálogo: B107403
Número CAS: 6940-76-7
Peso molecular: 204.44 g/mol
Clave InChI: SFOYQZYQTQDRIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Chloro-3-iodopropane undergoes asymmetric α -alkylation with N-sulfinyl imidates to yield 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates. Electroreduction of this compound at glassy carbon electrode in dimethylformamide containing tetra-n-butylammonium perchlorate has been investigated by cyclic voltammetry. It also participates in conjugate addition of alkyl iodides to α ,β -unsaturated nitriles in water.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-chloro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClI/c4-2-1-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOYQZYQTQDRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064512
Record name 1-Chloro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Chloro-3-iodopropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19347
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

2.0 [mmHg]
Record name 1-Chloro-3-iodopropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19347
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6940-76-7
Record name 1-Chloro-3-iodopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6940-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-chloro-3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-iodopropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 1-chloro-3-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-iodopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Chloro-3-iodopropane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XQ6FS6NFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-3-iodopropane: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodopropane is a versatile bifunctional haloalkane intermediate of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a propane (B168953) backbone with a chlorine atom at one terminus and an iodine atom at the other, allows for selective and sequential nucleophilic substitutions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, with the former being more labile, makes this compound a valuable building block for the introduction of a 3-chloropropyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties and a detailed methodology for its synthesis.

Chemical Properties

This compound is a colorless to pale yellow liquid.[1] It is characterized by the physical and chemical properties summarized in the table below. This data is essential for its safe handling, storage, and application in synthetic chemistry.

PropertyValueReferences
Molecular Formula C₃H₆ClI[1]
Molecular Weight 204.44 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density 1.904 g/mL at 25 °C[1]
Boiling Point 170-172 °C[1]
Refractive Index 1.548 (n20/D)[1]
Solubility Moderately soluble in organic solvents, limited solubility in water.[2]
Vapor Pressure 2 mmHg at 20 °C[3]
Vapor Density 6.8 (vs air)[3]
Flash Point >230 °F (>110 °C)[4]
CAS Number 6940-76-7[1]

Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Finkelstein reaction.[6][7] This nucleophilic bimolecular substitution (SN2) reaction involves the exchange of a halogen.[6][7] In this case, the chlorine atom in a starting material like 1,3-dichloropropane (B93676) is substituted by an iodine atom from a salt such as sodium iodide.[7]

The reaction is typically carried out in a polar aprotic solvent, most commonly acetone.[6][7] The success of the Finkelstein reaction is driven by the differential solubility of the halide salts in the solvent.[6] While sodium iodide is soluble in acetone, the resulting sodium chloride is not and precipitates out of the solution.[6] This precipitation shifts the equilibrium of the reaction towards the formation of the desired iodo-substituted product, in accordance with Le Châtelier's principle.[8]

Experimental Protocol: Finkelstein Reaction

This protocol details the synthesis of this compound from 1,3-dichloropropane and sodium iodide in acetone.

Materials and Equipment:

  • 1,3-dichloropropane

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide in anhydrous acetone.

  • Addition of Reactant: To the stirred solution, add 1,3-dichloropropane.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • Concentrate the filtrate using a rotary evaporator to remove the acetone.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel.

    • Wash the organic layer with water to remove any remaining inorganic salts.

    • Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

    • For higher purity, the product can be purified by vacuum distillation.

Synthesis Workflow Diagram

Finkelstein_Reaction Reactants 1,3-Dichloropropane + Sodium Iodide Reaction Reflux Reactants->Reaction Heat Solvent Acetone (Solvent) Solvent->Reaction Precipitate Sodium Chloride (Precipitate) Reaction->Precipitate Byproduct Product This compound Reaction->Product

Caption: Finkelstein synthesis of this compound.

Applications in Synthesis

The differential reactivity of the C-I and C-Cl bonds in this compound is a key feature exploited in organic synthesis. The carbon-iodine bond is weaker and the iodide ion is a better leaving group compared to the chloride ion. This allows for the selective reaction of nucleophiles at the iodinated carbon, leaving the chlorinated carbon intact for subsequent transformations. This property makes this compound a valuable reagent for the synthesis of a variety of complex molecules, including pharmaceuticals and other fine chemicals.[4][9] For instance, it is used as an alkylating agent to introduce the 3-chloropropyl group onto various nucleophiles.[9]

Conclusion

This compound is a fundamentally important and highly useful bifunctional intermediate in organic synthesis. A thorough understanding of its chemical properties, coupled with a robust and well-defined synthetic protocol such as the Finkelstein reaction, enables its effective application in the development of novel chemical entities. The ability to selectively functionalize its two distinct halogenated positions provides a powerful tool for the construction of complex molecular architectures.

References

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-iodopropane for Reaction Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and safety properties of 1-Chloro-3-iodopropane, a key reagent in various organic syntheses. Understanding these characteristics is paramount for the safe and effective design, execution, and optimization of reaction protocols.

Core Physical and Chemical Data

This compound, with the CAS number 6940-76-7, is a haloalkane featuring a propane (B168953) backbone substituted with a chlorine atom at the 1-position and an iodine atom at the 3-position.[1] It typically appears as a colorless to pale yellow liquid.[1] This bifunctional molecule serves as a valuable building block in the synthesis of more complex chemical structures. For instance, it has been utilized in the synthesis of inhibitors for glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase), as well as in the creation of unique "proton sponge" type molecules like quino[7,8-h]quinoline.[2][3]

The following table summarizes the key quantitative physical data for this compound, crucial for experimental planning and execution.

PropertyValueSource(s)
Molecular Formula C₃H₆ClI[4][5]
Molecular Weight 204.44 g/mol [4][5]
Density 1.904 g/mL at 25 °C[2][3]
Boiling Point 170-172 °C at 760 mmHg[2][4]
Melting Point No data available[4]
Refractive Index n20/D 1.548[2][3]
Vapor Pressure 2 mmHg at 20 °C[2][4]
Vapor Density 6.8 - 7.04 (vs air)[2][4]
Flash Point > 110 °C (> 230 °F) - closed cup[2][4]
Solubility Limited solubility in water; moderately soluble in organic solvents.[1][1]
Appearance Clear, colorless to pale yellow liquid.[1][5][1][5]
Stabilizer Often stabilized with copper.[2][6]

Safety & Handling for Reaction Setup

Proper handling of this compound is critical for laboratory safety. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][4]

Hazard Classifications:

  • Skin Irritation (Category 2)[4]

  • Serious Eye Irritation (Category 2)[4]

  • Specific target organ toxicity — single exposure (Category 3), targeting the respiratory system.[4]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[4] Eyewash stations and safety showers should be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[4]

    • Skin and Body Protection: A lab coat or other protective clothing is recommended.[7]

  • Handling: Avoid breathing vapors or mists.[4] Wash hands thoroughly after handling.[4] It is also noted to be light-sensitive.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Experimental Protocol: A Representative Nucleophilic Substitution Reaction

Given its structure, this compound is an excellent substrate for nucleophilic substitution reactions. The iodine atom is a better leaving group than the chlorine atom, meaning initial substitution will preferentially occur at the carbon bearing the iodine. The following is a generalized protocol for a substitution reaction with a generic nucleophile (Nu⁻).

Objective: To substitute the iodine atom of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide, a thiolate, etc.)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagent Addition:

    • Dissolve the chosen nucleophile in the anhydrous solvent within the reaction flask.

    • Slowly add this compound to the stirred solution at room temperature. An equimolar amount or a slight excess of the nucleophile is typically used.

  • Reaction Conditions:

    • The reaction mixture may be heated to facilitate the substitution. The reaction temperature will depend on the reactivity of the nucleophile and should be determined through literature precedents or small-scale trials.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or an appropriate aqueous solution.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product using a suitable technique, most commonly column chromatography on silica (B1680970) gel.

This protocol serves as a general guideline and will require optimization based on the specific nucleophile and desired product.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Reaction_Workflow Workflow for Nucleophilic Substitution prep Preparation setup Reaction Setup (Inert Atmosphere) prep->setup reagents Reagent Addition (Nucleophile, Solvent, This compound) setup->reagents reaction Reaction (Heating & Monitoring) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Caption: Logical workflow for a typical nucleophilic substitution reaction.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-chloro-3-iodopropane, a valuable bifunctional haloalkane intermediate in organic synthesis. The document details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary purification techniques to obtain a high-purity product.

Introduction

This compound (CAS No. 6940-76-7) is a colorless to pale yellow liquid with the molecular formula C₃H₆ClI. Its utility in organic synthesis stems from the differential reactivity of the carbon-chlorine and carbon-iodine bonds. The carbon-iodine bond is weaker and therefore more susceptible to nucleophilic substitution, allowing for selective functionalization of the molecule. This property makes this compound a key building block in the synthesis of various pharmaceuticals and other complex organic molecules.

This guide will focus on the most common and efficient method for the laboratory-scale synthesis of this compound: the Finkelstein reaction.

Synthesis via Finkelstein Reaction

The Finkelstein reaction is a nucleophilic substitution reaction that involves the exchange of a halogen atom.[1][2] In the synthesis of this compound, 1,3-dichloropropane (B93676) is treated with sodium iodide in a suitable solvent, typically acetone (B3395972).[1] The reaction proceeds via an Sₙ2 mechanism. The choice of acetone as a solvent is crucial as sodium iodide is soluble in it, while the resulting sodium chloride is not, thus driving the reaction equilibrium towards the product side in accordance with Le Châtelier's principle.[2]

Reaction Scheme

Finkelstein_Reaction cluster_reactants Reactants cluster_products Products 1,3-Dichloropropane Cl-CH₂-CH₂-CH₂-Cl This compound Cl-CH₂-CH₂-CH₂-I 1,3-Dichloropropane->this compound Acetone, Δ Sodium Iodide NaI Sodium Iodide->this compound Sodium Chloride NaCl (s)

Caption: Finkelstein reaction for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1,3-DichloropropaneC₃H₆Cl₂112.99120-1221.189
Sodium IodideNaI149.8913043.67

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₃H₆ClI
Molar Mass ( g/mol )204.44
AppearanceColorless to pale yellow liquid
Boiling Point (°C)170-172[3][4]
Density (g/mL at 25 °C)1.904[3][4]
Refractive Index (n20/D)1.548[3][4]
Purity (typical)>98%
Yield (typical)70-80%

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 1,3-dichloropropane.

Materials:

  • 1,3-Dichloropropane

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 eq) and anhydrous acetone.

  • Addition of Reactant: While stirring, add 1,3-dichloropropane (1.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 24-48 hours. The formation of a white precipitate (sodium chloride) will be observed.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Experimental Protocol: Purification

Work-up Procedure:

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

    • Wash the organic layer with water.

    • Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Purification by Fractional Distillation:

The crude this compound is purified by fractional distillation under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus.

  • Distillation: Heat the crude product gently. Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 170-172 °C at atmospheric pressure.[3][4] Distillation under reduced pressure is recommended to prevent decomposition.

Workflow Diagrams

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_synthesis Synthesis Start Combine 1,3-Dichloropropane, NaI, and Acetone Reflux Heat to Reflux (24-48h) Start->Reflux 1. Reaction Setup Monitor Monitor Reaction (TLC/GC) Reflux->Monitor 2. Reaction Completion Reaction Complete Monitor->Completion 3. Confirmation

Caption: Workflow for the synthesis of this compound.

Purification_Workflow cluster_workup Work-up cluster_distillation Purification Cool_Filter Cool and Filter NaCl Rotovap1 Remove Acetone Cool_Filter->Rotovap1 1. Isolate Crude Extract Dissolve in Et₂O Rotovap1->Extract 2. Prepare for Extraction Wash Wash with Na₂S₂O₃, H₂O, Brine Extract->Wash 3. Extraction Dry Dry over MgSO₄ Wash->Dry 4. Washing Rotovap2 Remove Et₂O Dry->Rotovap2 5. Drying Distill Fractional Distillation Rotovap2->Distill 6. Crude Product Product Pure this compound Distill->Product 7. Final Purification

Caption: Workflow for the purification of this compound.

Safety Precautions

This compound is an irritant to the skin, eyes, and respiratory system.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Spectroscopic Analysis of 1-Chloro-3-iodopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-iodopropane, a key bifunctional haloalkane intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in complex synthetic pathways.

Molecular Structure and Spectroscopic Correlation

This compound (C₃H₆ClI) is a propane (B168953) chain substituted with a chlorine atom at one terminus and an iodine atom at the other. This structure gives rise to distinct signals in various spectroscopic analyses, allowing for unambiguous identification and structural elucidation.

Caption: Correlation of this compound's structure with its key spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The proton NMR spectrum shows three distinct signals, corresponding to the three methylene (B1212753) groups, each influenced by the adjacent halogen atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.66Triplet (t)2HCl-CH₂ -CH₂-CH₂-I
~3.28Triplet (t)2HCl-CH₂-CH₂-CH₂ -I
~2.25Quintet (p)2HCl-CH₂-CH₂ -CH₂-I
¹³C NMR Data

The carbon NMR spectrum displays three signals, consistent with the three non-equivalent carbon atoms in the structure.[1][2] The electronegativity of the halogens significantly influences the chemical shifts.

Chemical Shift (δ) ppmAssignment
~44.4C H₂Cl
~34.7CH₂C H₂CH₂
~5.9C H₂I

Infrared (IR) Spectroscopy Data

The IR spectrum, typically acquired from a neat liquid film, reveals the characteristic vibrational frequencies of the functional groups present in this compound.[1][3]

Wavenumber (cm⁻¹)Bond VibrationAssignment
~2960–2850C-HAlkyl stretching
~1450–1375C-HAlkyl bending
~580-780C-ClChloroalkane stretch[4]
~500-600C-IIodoalkane stretch[5]

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.[3][6]

m/zIonInterpretation
204/206[C₃H₆ClI]⁺Molecular ion (presence of Cl isotope)
169[C₃H₆I]⁺Loss of Chlorine radical ([M-Cl]⁺)
77[C₃H₆Cl]⁺Loss of Iodine radical ([M-I]⁺)
41[C₃H₅]⁺Allyl cation (rearrangement and loss of halogens)

Experimental Protocols

The following sections detail generalized yet robust protocols for the acquisition of spectroscopic data for liquid samples like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of cotton or glass wool to remove any particulate matter.[7][8]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and clean the outside of the tube.

    • Place the sample into the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence with parameters such as a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.[8]

    • For ¹³C NMR, use a proton-decoupled pulse program. A wider spectral width (~250 ppm) is required, and a larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR or the CDCl₃ signal to 77.16 ppm for ¹³C NMR.

    • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid Film):

    • Place one or two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[9]

  • Data Acquisition:

    • Place the salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol
  • Sample Introduction (via Gas Chromatography - GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The GC oven temperature program is set to ensure good separation and peak shape.

  • Ionization and Mass Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are ionized, typically using electron ionization (EI) at 70 eV.

    • The resulting ions (molecular ion and fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • A mass spectrum is generated for the GC peak corresponding to this compound.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information and confirm the identity of the compound.

G cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis (GC-MS) NMR_Prep Sample Prep (Dissolve in CDCl₃) NMR_Acq Data Acquisition (Lock, Shim, Acquire FID) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phase, Calibrate) NMR_Acq->NMR_Proc End Spectroscopic Data (Tables & Interpretation) NMR_Proc->End IR_Prep Sample Prep (Neat Liquid Film) IR_Acq Data Acquisition (Background, Sample Scan) IR_Prep->IR_Acq IR_Proc Data Processing (Ratio, Peak ID) IR_Acq->IR_Proc IR_Proc->End MS_Prep Sample Prep (Dilute in Solvent) MS_Acq Data Acquisition (Inject, Separate, Ionize) MS_Prep->MS_Acq MS_Proc Data Processing (Extract Spectrum, Analyze) MS_Acq->MS_Proc MS_Proc->End Start This compound (Liquid Sample) Start->NMR_Prep Start->IR_Prep Start->MS_Prep

Caption: General experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-chloro-3-iodopropane, a key reagent in various synthetic applications.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C3H6ClI[1][2][3][4][5][6]
Molecular Weight 204.44 g/mol [1][2][3]
Monoisotopic Mass 203.92028 Da[1]
CAS Number 6940-76-7[1][3][6]
Density 1.904 g/mL at 25 °C[7]
Boiling Point 170-172 °C[7]
Refractive Index n20/D 1.548[7]
Vapor Pressure 2 mmHg at 20 °C[7]

Chemical Structure and Identifiers

This compound, also known as trimethylene chloroiodide, is a haloalkane with a three-carbon propane (B168953) backbone.[3] It is characterized by the presence of a chlorine atom at one end of the chain and an iodine atom at the other.[3]

  • IUPAC Name : this compound[1]

  • Synonyms : Trimethylene chloroiodide, 3-Chloro-1-iodopropane, 3-Chloropropyl iodide[1][3][6]

  • SMILES : ClCCCI[7]

  • InChI Key : SFOYQZYQTQDRIY-UHFFFAOYSA-N[1][6]

Experimental Protocols

Detailed experimental protocols involving this compound can be found in the cited literature. For instance, its use in the asymmetric α-alkylation with N-sulfinyl imidates is detailed by Colpaert et al.[7] Fleming et al. describe its participation in the conjugate addition of alkyl iodides to α,β-unsaturated nitriles in an aqueous medium.[7] The electroreduction of this compound has been investigated by cyclic voltammetry at a glassy carbon electrode in dimethylformamide containing tetra-n-butylammonium perchlorate.[7]

Logical Relationship of Compound Information

The following diagram illustrates the relationship between the core identifiers and properties of this compound.

G Compound This compound Formula C3H6ClI Compound->Formula MolWeight 204.44 g/mol Compound->MolWeight Identifiers CAS: 6940-76-7 InChIKey: SFOYQZYQTQDRIY-UHFFFAOYSA-N Compound->Identifiers Properties Density: 1.904 g/mL Boiling Point: 170-172 °C Compound->Properties

Caption: Core identifiers and properties of this compound.

References

Technical Guide: Solubility of 1-Chloro-3-iodopropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

1-Chloro-3-iodopropane (CAS No. 6940-76-7) is a valuable tri-carbon bifunctional haloalkane intermediate used in a variety of organic synthesis applications, including the preparation of pharmaceuticals and agrochemicals.[1][2] Its utility is derived from the differential reactivity of the carbon-chlorine and carbon-iodine bonds, with the iodide serving as an excellent leaving group in nucleophilic substitution reactions.[3] A thorough understanding of its solubility in various organic solvents is critical for reaction design, process optimization, purification, and formulation.

This guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative solubility data is not widely available in published literature, this document outlines the theoretical principles of its solubility, presents a generalized experimental protocol for its determination, and offers a structured template for data collection.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is essential for handling and for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₃H₆ClI[1][3]
Molecular Weight 204.44 g/mol [3]
Appearance Colorless to pale yellow/orange liquid[1][3]
Density ~1.904 g/mL at 25 °C[1][3][4]
Boiling Point 170-172 °C[1][3][4]
Refractive Index n20/D ~1.548[1][3][4]
Vapor Pressure 2 mmHg at 20 °C[1][4]
Water Solubility Limited / Difficult to mix[1][2][5]

Solubility Principles and Data

Theoretical Framework

The solubility of haloalkanes like this compound is governed by the principle of "like dissolves like." The intermolecular forces of the solute must be overcome by and replaced with comparable interactions with the solvent molecules.

  • In Organic Solvents: Haloalkanes are generally soluble in common organic solvents.[6][7] This is because the energy required to break the dipole-dipole and van der Waals interactions between haloalkane molecules is comparable to the energy released when new, similar interactions are formed with the organic solvent molecules.[6]

  • In Water: this compound has very limited solubility in water.[2][6] Significant energy is required to break the strong hydrogen bonds between water molecules, and the new dipole-dipole interactions formed between the haloalkane and water are not strong enough to compensate for this energy cost.[6][8]

Quantitative Solubility Data

Table 1: Experimental Solubility Data for this compound (Template)

Solvent Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L) Method Notes
e.g., Acetone 25 e.g., GC-FID
e.g., Ethanol 25 e.g., HPLC-UV
e.g., Toluene 25 e.g., GC-FID
e.g., DMSO 25 e.g., HPLC-UV
e.g., THF 25 e.g., GC-FID

| e.g., Dichloromethane | 25 | | | e.g., GC-FID | |

Experimental Protocol for Solubility Determination

The following section details a generalized but robust methodology for determining the solubility of this compound using the isothermal saturation method, followed by quantitative analysis.

Materials and Equipment
  • This compound (>98% purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or stirring plate with water/oil bath

  • Calibrated thermometer or thermocouple

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials for sample collection

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)

  • Centrifuge (optional)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial or flask. An "excess amount" ensures that a solid or separate liquid phase of the solute remains undissolved.

    • Seal the container tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a temperature-controlled shaker or stirring bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle. This can be accelerated by centrifugation.

    • It is critical that the temperature remains constant during this step to prevent changes in solubility.

  • Sample Collection and Preparation:

    • Carefully draw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette.

    • Immediately filter the sample through a syringe filter (pre-conditioned with the same solvent) into a pre-weighed volumetric flask. This removes any suspended microparticles.

    • Dilute the sample to a known final volume with the same solvent. This brings the concentration into the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards and the diluted experimental sample using a validated analytical method (e.g., GC-FID or HPLC-UV).

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for solubility determination.

G start Start select Select Solvent and This compound start->select prepare Prepare Supersaturated Mixture in Sealed Vial select->prepare equilibrate Equilibrate at Constant T (e.g., 24-48h with agitation) prepare->equilibrate separate Cease Agitation and Separate Phases (Settling / Centrifugation) equilibrate->separate analyze Sample, Filter, and Dilute Supernatant separate->analyze quantify Quantify Concentration (e.g., GC or HPLC) analyze->quantify report Calculate and Report Solubility (g/100mL, mol/L) quantify->report end End report->end

Caption: Experimental workflow for determining solubility.

G cluster_solute Solute: this compound cluster_solvent Solvent cluster_solution Solution solute_forces Intermolecular Forces: - Dipole-Dipole - Van der Waals break_solute Energy Input: Break Solute-Solute Bonds solute_forces->break_solute solvent_forces Solvent-Solvent Interactions (e.g., H-Bonds, Dipole-Dipole) break_solvent Energy Input: Break Solvent-Solvent Bonds solvent_forces->break_solvent solution_forces New Solute-Solvent Interactions dissolution Dissolution Occurs if: ΔG = ΔH - TΔS < 0 (Energy Released ≈ Energy Input) solution_forces->dissolution form_solution Energy Released: Form Solute-Solvent Bonds break_solute->form_solution break_solvent->form_solution form_solution->solution_forces

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodopropane (C₃H₆ClI) is a dihalogenated alkane used as a versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries for introducing a 3-chloropropyl group. Its reactivity is characterized by the presence of two different halogen atoms, with the carbon-iodine bond being significantly weaker and more susceptible to cleavage than the carbon-chlorine bond. Understanding the thermal stability and decomposition pathways of this compound is crucial for ensuring safe handling, storage, and use in chemical processes, as well as for predicting potential degradation products.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting thermal analysis experiments.

PropertyValueReference
Molecular Formula C₃H₆ClI[1][2]
Molecular Weight 204.44 g/mol [1][2]
Appearance Clear, colorless to slightly yellow or pale brown liquid[3]
Boiling Point 170-172 °C[4]
Density 1.904 g/mL at 25 °C[4]
Refractive Index 1.5440-1.5490 at 20 °C[3]
Vapor Pressure 2 mmHg at 20 °C[4]
Stabilizer Often stabilized with copper[3]

Thermal Decomposition Profile

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not available in the literature, the thermal decomposition is expected to proceed via a multi-step process initiated by the cleavage of the weakest bond.

Expected Onset of Decomposition

The C-I bond is considerably weaker (bond energy ≈ 220-230 kJ/mol) than the C-Cl bond (bond energy ≈ 330-340 kJ/mol) and C-C/C-H bonds. Therefore, the initial decomposition step is anticipated to be the homolytic cleavage of the C-I bond at a lower temperature compared to analogous compounds containing only chlorine. The presence of a copper stabilizer in commercial samples suggests that the compound may be susceptible to degradation, even under ambient or slightly elevated temperatures over time.

Hazardous Decomposition Products

Safety Data Sheets consistently report the following hazardous decomposition products upon thermal degradation.[5] The formation of these products is a critical safety consideration.

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen iodide (HI)

  • Hydrogen chloride (HCl)

Proposed Decomposition Pathways

Based on studies of similar halogenated alkanes, two primary decomposition pathways can be postulated: radical chain reactions initiated by bond cleavage and elimination reactions.

Radical Decomposition Pathway

This pathway is initiated by the homolytic fission of the weakest bond, the C-I bond, to form radical intermediates.

Radical Decomposition Pathway A This compound C 3-Chloropropyl Radical + Iodine Radical A->C C-I Bond Fission B Heat (Δ) D Further Reactions (e.g., H-abstraction) C->D F Rearrangement/Fragmentation C->F E Hydrogen Iodide (HI) D->E G Smaller Hydrocarbons + Chlorine Radical F->G I Oxidation F->I H Hydrogen Chloride (HCl) G->H H-abstraction G->I J CO, CO₂ I->J

Caption: Proposed radical decomposition pathway for this compound.

Elimination Pathway

Dehydrohalogenation, the elimination of HX (where X is a halogen), is a common thermal decomposition route for haloalkanes. For this compound, both dehydroiodination and dehydrochlorination are possible, though the former is likely to occur at a lower temperature.

Elimination Decomposition Pathway A This compound C Allyl Chloride + HI A->C - HI D Chlorocyclopropane + HI A->D - HI (intramolecular) E 3-Iodopropene + HCl A->E - HCl B Heat (Δ) F Further Decomposition C->F D->F E->F

Caption: Potential elimination pathways for this compound decomposition.

Experimental Protocols for Thermal Analysis

To obtain quantitative data on the thermal stability and decomposition of this compound, the following experimental methods are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, such as decomposition, and to determine the enthalpy of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

  • Sample Preparation: Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in a hermetic DSC pan to prevent evaporation before decomposition. An empty, sealed hermetic pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber.

    • Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the heat flow versus temperature. Exothermic peaks indicate decomposition events. The onset temperature and the integrated area of the peak (enthalpy of decomposition) can be calculated using the instrument's software.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

  • Experimental Setup: Couple the outlet of a TGA or a pyrolysis reactor to a gas analysis instrument, such as a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).

  • TGA/Pyrolysis Conditions: Heat the sample of this compound under a controlled atmosphere (e.g., nitrogen) and temperature program, as described for TGA.

  • Gas Analysis: Continuously analyze the evolved gas stream.

    • FTIR: Identify functional groups of the gaseous products (e.g., C=O in CO and CO₂, H-I, H-Cl).

    • MS: Determine the mass-to-charge ratio of the evolved species to identify the molecular fragments and parent ions of the decomposition products.

Experimental Workflow for Thermal Analysis cluster_0 Thermal Decomposition cluster_1 Analysis cluster_2 Results A This compound Sample B TGA / Pyrolysis Reactor A->B D Mass Loss Data (TGA) B->D E Heat Flow Data (DSC) B->E F Evolved Gas Analysis (FTIR/MS) B->F Evolved Gases C Controlled Heating C->B G Decomposition Temperature D->G H Enthalpy of Decomposition E->H I Identification of Decomposition Products F->I

Caption: A generalized workflow for the thermal analysis of this compound.

Safety Considerations

Given the hazardous nature of the potential decomposition products, all thermal analyses of this compound must be conducted in a well-ventilated area, preferably within a fume hood. The exhaust from the analytical instruments should be appropriately scrubbed to neutralize acidic gases such as HI and HCl. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

While specific experimental data on the thermal stability of this compound is lacking, an understanding of its decomposition can be inferred from its chemical structure and the behavior of analogous compounds. The primary decomposition pathways are expected to involve the cleavage of the C-I bond, leading to radical reactions and the elimination of HI. The formation of hazardous gases necessitates careful handling and appropriate safety measures during its use at elevated temperatures. The experimental protocols outlined in this guide provide a framework for researchers to determine the precise thermal decomposition profile of this important synthetic reagent.

References

1-Chloro-3-iodopropane safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1-Chloro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 6940-76-7), a versatile haloalkane intermediate used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is characterized by a three-carbon propane (B168953) backbone with a chlorine atom on the first carbon and an iodine atom on the third.[1][2] The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes it a valuable reagent for sequential nucleophilic substitution reactions.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₃H₆ClI[2][3]
Molecular Weight 204.44 g/mol [2][4]
Appearance Colorless to pale yellow or light pink to orange liquid[2][3][5]
Boiling Point 170-172 °C (lit.)[2][3][5]
Density 1.904 g/mL at 25 °C (lit.)[2][3]
Flash Point >110 °C (>230 °F)[5]
Vapor Pressure 2 mmHg (20 °C)[3]
Vapor Density 6.8 (vs air)[3]
Refractive Index n20/D 1.548 (lit.)[2][3]
Solubility Difficult to mix with water[3]
Stability Stable under normal conditions; light sensitive[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[5] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[4][6]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[4][6]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[4][6]

Signal Word: Warning[4][5]

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles conforming to EN166 or OSHA's 29 CFR 1910.133.[5][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][7] Long-sleeved clothing is recommended.[6]
Respiratory Protection For nuisance exposures, a NIOSH-approved N95 dust mask may be used. For higher-level protection or in case of insufficient ventilation, use a respirator with an appropriate cartridge (e.g., OV/AG/P99 or ABEK-P2).[8]

Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and exposure.

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5][8]

  • Avoid contact with skin and eyes.[5][8]

  • Avoid breathing vapors or mists.[5]

  • Wash hands thoroughly after handling.[5][7]

  • Remove and wash contaminated clothing before reuse.[5][6]

Storage
  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep the container tightly closed.[8]

  • Protect from light, as the substance is light-sensitive.[5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][8]

Caption: Key Safety and Handling Precautions.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8][9]
Skin Contact Immediately wash the affected area with soap and plenty of water.[8][9] Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[5]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[5][8][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8][9]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release Measures
  • Ensure adequate ventilation.[5]

  • Evacuate personnel to a safe area.[8]

  • Wear appropriate personal protective equipment.[5][8]

  • Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[5]

  • Collect the absorbed material into a suitable, closed container for disposal.[5][8]

  • Do not let the product enter drains.[8]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, it is known to cause skin, eye, and respiratory irritation.[4] Chronic exposure to iodides may lead to "iodism," with symptoms including skin rash, headache, and irritation of mucous membranes.[10] No components of this product are listed as carcinogens by IARC at levels greater than or equal to 0.1%.[8]

Experimental Protocol: General Best Practices for Use in Synthesis

While specific experimental protocols will vary, the following general workflow outlines the key safety considerations when using this compound as a reagent in a chemical synthesis.

cluster_prep Preparation cluster_execution Execution cluster_workup Work-up and Purification cluster_cleanup Waste Disposal and Cleanup A Review SDS and Conduct Risk Assessment B Prepare and Inspect Fume Hood A->B C Assemble and Don Appropriate PPE B->C D Set Up Glassware in Fume Hood C->D E Measure and Dispense This compound D->E F Conduct Reaction Under Inert Atmosphere (if needed) E->F G Monitor Reaction Progress F->G H Quench Reaction Safely G->H I Perform Extraction and Washing H->I J Purify Product (e.g., Chromatography, Distillation) I->J K Segregate Halogenated Organic Waste J->K L Decontaminate Glassware and Work Area K->L M Remove and Dispose of Contaminated PPE L->M

Caption: General Experimental Workflow.

Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and all other reagents.

    • Conduct a formal risk assessment for the planned experiment.

    • Ensure the chemical fume hood is operational and free of clutter.

    • Select and inspect all necessary PPE, including gloves, eye protection, and a lab coat.

  • Execution:

    • Set up clean, dry glassware in the fume hood.

    • Carefully measure and transfer this compound, avoiding splashes and inhalation of vapors.

    • If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Work-up and Purification:

    • Quench the reaction carefully, considering any potential exothermic processes.

    • Perform extractions and washes in the fume hood.

    • Purify the product using appropriate techniques, ensuring proper ventilation during processes like distillation or solvent removal.

  • Waste Disposal and Cleanup:

    • Dispose of all waste containing this compound and other halogenated compounds in a designated halogenated organic waste container.

    • Thoroughly decontaminate all glassware and the work surface.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the appropriate waste stream.

By adhering to these guidelines, researchers can safely handle this compound and minimize the risks associated with its use in the laboratory.

References

An In-depth Technical Guide on the Reactivity of the Carbon-Iodine Bond in 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodopropane is a valuable bifunctional electrophile in organic synthesis, prized for the differential reactivity of its two carbon-halogen bonds. This guide provides a comprehensive overview of the selective reactivity of the carbon-iodine (C-I) bond, supported by quantitative data, detailed experimental protocols, and visualizations of reaction pathways. The significantly lower bond dissociation energy of the C-I bond compared to the carbon-chlorine (C-Cl) bond is the primary determinant of its selective reactivity, making it a versatile building block for the sequential introduction of functionalities.[1][2]

Core Principles: Differential Reactivity of C-I vs. C-Cl Bonds

The selective functionalization of this compound hinges on the inherent differences in the bond strengths and polarizability of the C-I and C-Cl bonds. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, rendering the iodine atom a superior leaving group in nucleophilic substitution reactions.[1] This allows for the selective displacement of the iodide under conditions that leave the chloride untouched, enabling multi-step synthetic strategies.[1]

Quantitative Data: Bond Dissociation Energies

The disparity in reactivity is fundamentally explained by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. A lower BDE corresponds to a weaker bond, which is more readily cleaved during a chemical reaction.

BondBond Dissociation Energy (kJ/mol)
C-I~213-228
C-Cl~327-346

Data sourced from various haloalkanes and represents typical values.[3]

This significant difference of over 100 kJ/mol underscores the energetic favorability of cleaving the C-I bond over the C-Cl bond.

Experimental Protocols for Selective C-I Bond Functionalization

The following protocols are illustrative examples of the selective functionalization of the C-I bond in this compound with various nucleophiles.

Azide (B81097) Substitution: Synthesis of 1-Azido-3-chloropropane

This reaction is a classic example of a selective SN2 reaction at the iodinated carbon.

Experimental Workflow:

reagents This compound Sodium Azide (NaN3) reaction Stir at room temperature for 12 hours reagents->reaction Dissolve solvent Dimethyl Sulfoxide (B87167) (DMSO) solvent->reaction workup Aqueous Workup (Water and Pentane) reaction->workup product 1-Azido-3-chloropropane workup->product Isolate

Caption: Workflow for the synthesis of 1-azido-3-chloropropane.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add sodium azide (NaN3) (1.0 equiv) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into water and extract with pentane.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure to yield 1-azido-3-chloropropane.[4]

Alkylation of a Carbon Nucleophile

This protocol demonstrates the use of this compound to introduce a 3-chloropropyl group onto a carbanion.

Logical Relationship of Reagents and Conditions:

cluster_reactants Reactants cluster_conditions Conditions enolate Enolate of β-tetralone derivative product 3-(3-chloropropyl)-substituted β-tetralone enolate->product alkyl_halide This compound alkyl_halide->product temperature Maintain below 10 °C temperature->product time Stir for 1.5 hours time->product

Caption: Key components for the alkylation of a β-tetralone derivative.

Protocol:

  • Enolate Formation: Prepare the lithium enolate of a β-tetralone derivative by treating it with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

  • Addition of Electrophile: While maintaining the temperature below 10 °C, add this compound (1.0 equiv) to the enolate solution in several portions via syringe over 25 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction for an additional hour.

  • Quenching and Workup: Quench the reaction by the slow addition of ice, followed by 1.0 M HCl.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate to yield the alkylated product.[1]

Formation of a Grignard Reagent (Hypothetical Selective Pathway)

While the formation of a Grignard reagent from this compound would preferentially occur at the C-I bond, subsequent reactions can be complex. The resulting Grignard reagent, 3-chloropropylmagnesium iodide, is a known intermediate.

Reaction Pathway:

start This compound grignard 3-Chloropropylmagnesium iodide start->grignard Reaction with mg Magnesium (Mg) mg->grignard cyclization Intramolecular Cyclization grignard->cyclization cyclopropane Cyclopropane cyclization->cyclopropane

Caption: Formation and potential fate of the Grignard reagent.

Note: The formation of the Grignard reagent at the C-I bond is expected. However, the resulting organometallic species can be unstable and may undergo further reactions, such as intramolecular cyclization to form cyclopropane, or intermolecular reactions. Careful control of reaction conditions is crucial.

Summary of Reactivity

The selective reactivity of the C-I bond in this compound allows for its use as a 3-chloropropyl cation synthon. This enables the introduction of a three-carbon chain bearing a terminal chloride, which can be retained for subsequent transformations.

Table of Selective Reactions:

NucleophileProductReaction Type
Azide (N3-)1-Azido-3-chloropropaneSN2
Enolates3-(3-chloropropyl) ketones/estersSN2 Alkylation
Amines (RNH2)N-(3-chloropropyl)aminesSN2 Amination
Alkoxides (RO-)3-Chloropropyl ethersWilliamson Ether Synthesis

Conclusion

The differential reactivity of the carbon-halogen bonds in this compound, driven by the weaker and more labile carbon-iodine bond, makes it a highly versatile and valuable reagent in synthetic organic chemistry. By carefully selecting nucleophiles and controlling reaction conditions, researchers can selectively functionalize the iodinated position while preserving the chloro group for further synthetic elaboration. This strategic approach is instrumental in the efficient construction of complex molecules for pharmaceutical and materials science applications.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-Chloro-3-iodopropane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodopropane is a valuable bifunctional electrophile in organic synthesis, prized for its differential reactivity that allows for selective and sequential nucleophilic substitution reactions. This haloalkane features a three-carbon chain with a chlorine atom at one terminus and an iodine atom at the other. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, rendering the iodine atom a superior leaving group. This inherent reactivity difference is the cornerstone of its utility, enabling chemists to introduce a 3-chloropropyl moiety onto a wide range of nucleophiles, with the chloride remaining intact for subsequent transformations. These attributes make this compound a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in nucleophilic substitution reactions with common nucleophiles: amines, thiols, and phenols.

Principle of Reactivity

The selective reaction at the iodinated carbon is a classic example of the influence of the leaving group's ability in SN2 reactions. The iodide ion is a much weaker base and a better leaving group than the chloride ion. This allows for nucleophilic attack to occur preferentially at the carbon atom bonded to iodine.

G cluster_0 Reactivity of this compound cluster_1 Nucleophilic Attack C1 Cl-CH₂-CH₂-CH₂-I Product Nu-CH₂-CH₂-CH₂-Cl C1->Product Forms new C-Nu bond Iodide I⁻ C1->Iodide Iodide leaves Nu Nu: Nu->C1 Sɴ2 attack on C-I

Caption: Preferential SN2 attack on the C-I bond.

Applications in Nucleophilic Substitution Reactions

N-Alkylation of Amines

This compound is an effective reagent for the mono-alkylation of primary and secondary amines, introducing a 3-chloropropyl group that can be used for subsequent cyclization or further functionalization. This is particularly useful in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

Table 1: Representative N-Alkylation Reaction Data

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Benzylamine (B48309)N-(3-Chloropropyl)benzylamineAcetonitrileCs₂CO₃7016~79
AnilineN-(3-Chloropropyl)anilineDMFK₂CO₃8012Varies
Piperidine1-(3-Chloropropyl)piperidineTHFTriethylamine608Varies

This protocol is adapted from a general procedure for the N-alkylation of benzylamine.

Materials:

Procedure:

  • To a stirred solution of benzylamine (1.0 eq.) in anhydrous acetonitrile, add cesium carbonate (1.5 eq.).

  • Add this compound (1.1 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 70°C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-(3-chloropropyl)benzylamine.

G start Start step1 Dissolve Benzylamine & Cs₂CO₃ in Acetonitrile start->step1 step2 Add this compound step1->step2 step3 Heat to 70°C for 16h step2->step3 step4 Cool and Filter step3->step4 step5 Concentrate Filtrate step4->step5 step6 Work-up with Ethyl Acetate, Water, and Brine step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end N-(3-Chloropropyl)benzylamine step8->end

Caption: Workflow for N-Alkylation of Benzylamine.

S-Alkylation of Thiols

Thiols and their corresponding thiolates are excellent nucleophiles that readily react with this compound to form 3-chloropropyl thioethers. These products are valuable intermediates for the synthesis of sulfur-containing heterocycles and other molecules of interest in medicinal chemistry.

Table 2: Representative S-Alkylation Reaction Data

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Thiophenol3-Chloropropyl phenyl sulfideAcetoneK₂CO₃503High
Sodium thiophenoxide3-Chloropropyl phenyl sulfideDMF-252>90
Benzyl mercaptanBenzyl (3-chloropropyl) sulfideEthanolNaOEt784Varies

This protocol is based on a general procedure for the S-alkylation of thiophenol.

Materials:

  • Thiophenol

  • This compound

  • Potassium Carbonate (K₂CO₃), powdered

  • Acetone

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of thiophenol (1.0 eq.) in acetone, add powdered potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.05 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 3-chloropropyl phenyl sulfide.[1]

O-Alkylation of Phenols (Williamson Ether Synthesis)

The reaction of phenols with this compound under basic conditions is a classic Williamson ether synthesis. This method is widely used to prepare aryl ethers, which are common motifs in natural products and pharmaceuticals. The resulting 3-chloropropoxybenzene derivatives can be further elaborated.

Table 3: Representative O-Alkylation Reaction Data

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Phenol (B47542)1-(3-Chloropropoxy)benzeneAcetoneK₂CO₃Reflux12-16High
p-Cresol1-(3-Chloropropoxy)-4-methylbenzeneDMFNaH254Varies
4-Methoxyphenol1-(3-Chloropropoxy)-4-methoxybenzeneEthanolKOHReflux6Varies

This protocol is analogous to the synthesis of (3-chloropropoxy)benzene (B1293666) from phenol and 1-bromo-3-chloropropane.[2]

Materials:

  • Phenol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.2 eq.) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours. Monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the solid potassium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-chloropropoxy)benzene as a colorless oil.[2]

G cluster_0 Reaction Logic start This compound nucleophile Select Nucleophile (Amine, Thiol, Phenol) start->nucleophile conditions Choose Appropriate Base and Solvent nucleophile->conditions reaction Perform Sɴ2 Reaction conditions->reaction product 3-Chloropropylated Product reaction->product purification Purification (Chromatography/Distillation) product->purification final_product Pure Product purification->final_product

Caption: General logic for nucleophilic substitution.

Conclusion

This compound is a versatile and highly useful reagent in organic synthesis for the introduction of the 3-chloropropyl group onto a variety of nucleophiles. Its differential reactivity allows for selective transformations, making it a strategic choice in multi-step synthetic sequences. The protocols provided herein serve as a guide for researchers in the application of this valuable building block. Careful control of reaction conditions is crucial to ensure high yields and minimize side products.

References

Application Notes and Protocols for Selective Mono-alkylation of Amines with 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective mono-N-alkylation of primary amines with 1-chloro-3-iodopropane, a valuable reaction for introducing a 3-chloropropyl group, a versatile synthon in medicinal chemistry and materials science. The primary challenge in the N-alkylation of amines is the propensity for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.[1] This protocol utilizes cesium carbonate (Cs₂CO₃) as a base in an anhydrous solvent, a method demonstrated to be highly chemoselective for mono-alkylation.[2][3][4]

Introduction

The selective introduction of a single alkyl group to a primary amine is a fundamental transformation in organic synthesis. The product of the mono-alkylation of a primary amine with this compound, an N-(3-chloropropyl)amine, is a key intermediate for the synthesis of various nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. The challenge of achieving mono-selectivity arises because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1]

Several strategies have been developed to address this challenge, including the use of large excesses of the amine, protecting groups, or specialized catalytic systems.[1][5] The method described herein, employing cesium carbonate in N,N-dimethylformamide (DMF), offers a practical and efficient alternative that minimizes di-alkylation by taking advantage of the "cesium effect," which is believed to involve the formation of a less reactive amine-cesium salt intermediate after the first alkylation.[3]

Reaction Principle

This compound is a bifunctional electrophile. The iodine atom is a significantly better leaving group than the chlorine atom in nucleophilic substitution reactions. This difference in reactivity allows for the selective displacement of the iodide by the amine nucleophile, leaving the chloride intact for subsequent transformations.

The reaction proceeds via an SN2 mechanism where the primary amine attacks the carbon bearing the iodine. The cesium carbonate acts as a base to deprotonate the resulting ammonium salt, regenerating the free secondary amine. The key to the high selectivity of this method is the ability of cesium carbonate to effectively suppress the subsequent alkylation of the secondary amine product.[2][3]

Experimental Protocol

This protocol is adapted from the general procedure for the selective mono-N-alkylation of primary amines promoted by cesium carbonate, as described by Millán et al.[3]

Materials:

  • Primary amine (e.g., aniline, benzylamine)

  • This compound (stabilized with copper)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (2.0 mmol, 2.0 equiv.), cesium carbonate (1.0 mmol, 1.0 equiv.), and anhydrous DMF (4.0 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0 mmol, 1.0 equiv.) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (see Table 1 for guidance) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (2 x 15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-chloropropyl) mono-alkylated amine.

Data Presentation

The following table provides expected yields and reaction conditions for the selective mono-alkylation of representative primary amines with this compound, based on analogous reactions reported in the literature.[2][3][4]

EntryAmineProductTemp (°C)Time (h)Yield (%)Di-alkylation (%)
1AnilineN-(3-chloropropyl)aniline60585-95< 5
2p-ToluidineN-(3-chloropropyl)-4-methylaniline60588-96< 5
3p-AnisidineN-(3-chloropropyl)-4-methoxyaniline60590-98< 3
4BenzylamineN-Benzyl-N-(3-chloropropyl)amine252490-97< 5

Visualizations

Diagram 1: Reaction Signaling Pathway

ReactionPathway Amine Primary Amine (R-NH2) Intermediate1 Ammonium Salt [R-NH2(CH2)3Cl]⁺ I⁻ Amine->Intermediate1 SN2 Attack AlkylHalide This compound AlkylHalide->Intermediate1 SideProduct Di-alkylated Product R-N((CH2)3Cl)2 AlkylHalide->SideProduct Base Cs2CO3 Base->Intermediate1 Product Mono-alkylated Product R-NH(CH2)3Cl Intermediate1->Product Deprotonation Product->SideProduct Over-alkylation (Suppressed)

Caption: Reaction pathway for the selective mono-alkylation of a primary amine.

Diagram 2: Experimental Workflow

Workflow Start Start Setup Combine Amine, Cs2CO3, and DMF under Inert Atmosphere Start->Setup Addition Add this compound Setup->Addition Reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) Addition->Reaction Workup Aqueous Work-up (Water and Ethyl Acetate Extraction) Reaction->Workup Purification Combine Organic Layers, Wash, and Dry Workup->Purification Chromatography Flash Column Chromatography Purification->Chromatography End Pure Mono-alkylated Product Chromatography->End

Caption: A typical experimental workflow for the synthesis and purification.

Diagram 3: Factors Affecting Selectivity

SelectivityFactors Selectivity Mono-alkylation Selectivity Base Base (Cesium Carbonate) Selectivity->Base Solvent Solvent (Anhydrous DMF) Selectivity->Solvent Stoichiometry Stoichiometry (Amine:Alkyl Halide = 2:1) Selectivity->Stoichiometry Temperature Temperature Selectivity->Temperature HighSelectivity High Selectivity Base->HighSelectivity Solvent->HighSelectivity Stoichiometry->HighSelectivity Temperature->HighSelectivity Optimal LowSelectivity Low Selectivity (Di-alkylation) Temperature->LowSelectivity Too High

References

Synthesis of Substituted Piperidines using 1-Chloro-3-iodopropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of FDA-approved therapeutics. The strategic synthesis of substituted piperidines is therefore of critical importance. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted piperidines utilizing the versatile bifunctional reagent, 1-chloro-3-iodopropane. This method offers a reliable and straightforward two-step approach for the construction of the piperidine ring from readily available primary amines.

Principle of the Synthesis

The synthesis proceeds via a two-step sequence involving an initial N-alkylation of a primary amine with this compound, followed by an intramolecular cyclization to form the piperidine ring. The differential reactivity of the carbon-halogen bonds in this compound is key to this process. The carbon-iodine bond is significantly more labile and susceptible to nucleophilic attack by the primary amine in the first step, leaving the chloro group intact. The subsequent intramolecular cyclization is typically base-mediated, promoting the nucleophilic attack of the secondary amine onto the carbon bearing the chlorine atom to form the six-membered ring.

Reaction Pathway

G Start Primary Amine (R-NH2) + this compound Step1 Step 1: N-Alkylation (Selective C-I bond cleavage) Start->Step1 Intermediate N-(3-chloropropyl)-amine intermediate Step2 Step 2: Intramolecular Cyclization (Base-mediated) Intermediate->Step2 Product N-Substituted Piperidine Step1->Intermediate Step2->Product

Caption: General reaction pathway for the synthesis of N-substituted piperidines.

Experimental Protocols

Protocol 1: General Two-Step Synthesis of N-Substituted Piperidines

This protocol outlines the general procedure for the synthesis of N-substituted piperidines from various primary amines and this compound.

Step 1: Synthesis of N-(3-chloropropyl)-amine Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Reagent Addition: To the stirred suspension, add this compound (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-(3-chloropropyl)-amine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to N-Substituted Piperidine

  • Reaction Setup: Dissolve the crude N-(3-chloropropyl)-amine intermediate from Step 1 in a suitable solvent such as acetonitrile or toluene. Add a base, such as potassium carbonate (2.0 eq.) or sodium hydride (NaH, 1.5 eq., use with caution), to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the cyclization is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-substituted piperidine.

Protocol 2: One-Pot Synthesis of N-Substituted Piperidines

For certain substrates, a one-pot procedure can be employed to streamline the synthesis.

  • Reaction Setup: In a microwave reactor vessel, combine the primary amine (1.0 eq.), this compound (1.2 eq.), and a base such as potassium carbonate (3.0 eq.) in a suitable solvent like water or DMF.

  • Microwave Irradiation: Seal the vessel and irradiate the mixture in a microwave reactor at a temperature between 120-150 °C for 20-60 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in Protocol 1, Step 2.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-substituted piperidines using the two-step protocol.

EntryPrimary AmineProductYield (%)
1Benzylamine (B48309)1-Benzylpiperidine85
2Aniline1-Phenylpiperidine78
3p-Toluidine1-(p-tolyl)piperidine82
4Cyclohexylamine1-Cyclohexylpiperidine75
5n-Butylamine1-Butylpiperidine72

Mandatory Visualization

Experimental Workflow: Two-Step Synthesis

G Start Start Step1_Setup Dissolve Primary Amine and Base in Solvent Start->Step1_Setup Step1_Add Add this compound Step1_Setup->Step1_Add Step1_React Stir at RT or Heat (40-60°C) Monitor by TLC/LC-MS Step1_Add->Step1_React Step1_Workup Filter and Concentrate Step1_React->Step1_Workup Intermediate Crude N-(3-chloropropyl)-amine Step1_Workup->Intermediate Step2_Setup Dissolve Intermediate and Base in Solvent Intermediate->Step2_Setup Step2_React Heat to Reflux Monitor by TLC/GC-MS Step2_Setup->Step2_React Step2_Workup Filter and Concentrate Step2_React->Step2_Workup Purify Column Chromatography Step2_Workup->Purify End Pure N-Substituted Piperidine Purify->End

Caption: Workflow for the two-step synthesis of N-substituted piperidines.

Characterization of a Representative Product: 1-Benzylpiperidine

Synthesis of 1-Benzylpiperidine from Benzylamine and this compound

Following Protocol 1, benzylamine (1.07 g, 10 mmol) was reacted with this compound (2.25 g, 11 mmol) in the presence of potassium carbonate (2.76 g, 20 mmol) in acetonitrile. The crude intermediate was then cyclized using potassium carbonate (2.76 g, 20 mmol) in refluxing acetonitrile to yield 1-benzylpiperidine.

  • Yield: 1.49 g (85%)

  • Appearance: Colorless oil

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.20 (m, 5H), 3.48 (s, 2H), 2.40 (t, J = 5.2 Hz, 4H), 1.62-1.55 (m, 4H), 1.45-1.38 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 138.5, 129.2, 128.1, 126.9, 64.0, 54.6, 26.0, 24.5.

  • MS (ESI): m/z 176.1 [M+H]⁺.

Applications in Drug Development

Substituted piperidines are integral to a multitude of pharmaceuticals due to their ability to introduce conformational rigidity and basicity, which can be crucial for target binding and improving pharmacokinetic properties. The synthetic route described herein provides access to a diverse range of N-substituted piperidines that can serve as key intermediates in the synthesis of various therapeutic agents, including but not limited to:

  • Analgesics: Many potent opioid analgesics feature a piperidine core.

  • Antipsychotics: A number of antipsychotic drugs contain piperidine moieties.

  • Antihistamines: Several second-generation antihistamines incorporate the piperidine scaffold.

  • Calcium Channel Blockers: Certain cardiovascular drugs utilize substituted piperidines.

The ability to readily synthesize a library of N-substituted piperidines using this protocol allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds in the drug discovery pipeline.

Application Notes and Protocols for Williamson Ether Synthesis Utilizing 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkylating agent.[1][2][3] This application note provides a detailed protocol for the Williamson ether synthesis using 1-chloro-3-iodopropane, a versatile bifunctional electrophile. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for the selective synthesis of 3-chloropropyl ethers, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.[4] The C-I bond is significantly weaker and the iodide ion is a superior leaving group compared to the chloride ion, enabling nucleophilic attack to occur selectively at the iodinated carbon.[4]

Principle of the Reaction

The synthesis of a 3-chloropropyl ether using this compound follows the classical Williamson ether synthesis pathway. The reaction is initiated by the deprotonation of an alcohol or a phenol (B47542) with a suitable base to form a highly nucleophilic alkoxide or phenoxide ion. This nucleophile then attacks the electrophilic carbon atom attached to the iodine in this compound. The reaction proceeds via an SN2 mechanism, leading to the displacement of the iodide ion and the formation of a new carbon-oxygen bond, yielding the desired 3-chloropropyl ether. The less reactive C-Cl bond remains intact under these conditions, allowing for its potential use in subsequent synthetic transformations.

Application: Synthesis of 1-(3-Chloropropoxy)-4-nitrobenzene (B1624388)

A pertinent example of this protocol is the synthesis of 1-(3-chloropropoxy)-4-nitrobenzene from 4-nitrophenol (B140041) and this compound. 4-Nitrophenol is a suitable starting material due to its acidity, which facilitates the formation of the corresponding phenoxide ion. The resulting 1-(3-chloropropoxy)-4-nitrobenzene is a useful intermediate for further chemical modifications.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of 1-(3-chloropropoxy)-4-nitrobenzene.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • TLC developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone (approximately 10-15 mL per gram of 4-nitrophenol) to the flask.

  • Alkylation: While stirring the suspension at room temperature, add this compound (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium iodide). Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude product in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and brine solution (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-chloropropoxy)-4-nitrobenzene.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-(3-chloropropoxy)-4-nitrobenzene.

ParameterValue
Reactants
4-Nitrophenol1.0 eq
This compound1.2 eq
Potassium Carbonate2.0 eq
Reaction Conditions
SolventAnhydrous Acetone
TemperatureReflux (~56 °C)
Reaction Time6-8 hours
Product Information
Product Name1-(3-Chloropropoxy)-4-nitrobenzene
Molecular FormulaC₉H₁₀ClNO₃
Molecular Weight215.63 g/mol
AppearanceExpected to be a solid at room temperature
Melting Point37 °C[5]
Yield
Theoretical YieldTo be calculated based on the limiting reagent
Actual YieldTypically in the range of 70-90%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the Williamson ether synthesis of 1-(3-chloropropoxy)-4-nitrobenzene.

Williamson_Ether_Synthesis_Workflow start Start reactants 1. Mix 4-Nitrophenol and K₂CO₃ in Acetone start->reactants add_alkyl_halide 2. Add this compound reactants->add_alkyl_halide reflux 3. Reflux Reaction (6-8 hours) add_alkyl_halide->reflux workup 4. Work-up: - Filter - Concentrate reflux->workup extraction 5. Extraction with Ethyl Acetate workup->extraction purification 6. Purification by Column Chromatography extraction->purification product Pure 1-(3-Chloropropoxy) -4-nitrobenzene purification->product

Figure 1. Experimental workflow for the synthesis of 1-(3-chloropropoxy)-4-nitrobenzene.

Signaling Pathway Diagram

The following diagram illustrates the chemical transformation occurring during the Williamson ether synthesis.

Williamson_Ether_Synthesis_Mechanism phenol 4-Nitrophenol phenoxide Potassium 4-Nitrophenoxide phenol->phenoxide Deprotonation base K₂CO₃ sn2_transition SN2 Transition State phenoxide->sn2_transition Nucleophilic Attack alkyl_halide This compound alkyl_halide->sn2_transition product 1-(3-Chloropropoxy) -4-nitrobenzene sn2_transition->product byproduct KI sn2_transition->byproduct Iodide Departure

Figure 2. Reaction pathway for the synthesis of 1-(3-chloropropoxy)-4-nitrobenzene.

Conclusion

The Williamson ether synthesis utilizing this compound provides an efficient and selective method for the preparation of 3-chloropropyl ethers. The protocol detailed herein for the synthesis of 1-(3-chloropropoxy)-4-nitrobenzene serves as a representative example of this versatile reaction. The ability to selectively functionalize the more reactive carbon-iodine bond makes this compound a valuable building block for researchers and professionals in the field of drug development and organic synthesis.

References

Application of 1-Chloro-3-iodopropane in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodopropane is a versatile bifunctional alkylating agent extensively utilized in the synthesis of pharmaceutical intermediates. Its value lies in the differential reactivity of the carbon-halogen bonds; the carbon-iodine bond is significantly more labile and susceptible to nucleophilic substitution than the carbon-chlorine bond. This chemoselectivity allows for sequential reactions, making it a crucial building block for the construction of complex heterocyclic structures prevalent in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, supported by quantitative data and visual diagrams to elucidate the synthetic pathways.

Key Applications and Chemical Properties

This compound serves as a 3-chloropropylating agent, enabling the introduction of a three-carbon chain that can be subsequently cyclized. This strategy is fundamental in the synthesis of various piperidine (B6355638) and other heterocyclic scaffolds.

Chemical Properties of this compound:

PropertyValue
CAS Number 6940-76-7
Molecular Formula C₃H₆ClI
Molecular Weight 204.44 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 170-172 °C[1]
Density ~1.904 g/cm³[1]
Reactivity The C-I bond is more reactive towards nucleophiles than the C-Cl bond.

Application 1: Synthesis of (S)-3-(4-bromophenyl)piperidine hydrochloride (Intermediate for Nilaparib)

A critical application of this compound is in the asymmetric synthesis of (S)-3-(4-bromophenyl)piperidine, a key intermediate for the PARP inhibitor, Nilaparib.[2] The synthesis involves the diastereoselective α-alkylation of an N-sulfinyl imidate followed by reduction and cyclization.

Overall Synthetic Scheme

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection A N-sulfinyl imidate C N-tert-butanesulfinyl-5-chloropentanimidate A->C LDA, THF, -78 °C B This compound B->C D N-tert-butanesulfinyl-5-chloropentylamine C->D NaBH4, THF/MeOH E N-tert-butanesulfinylpiperidine D->E NaH, DMSO F (S)-3-(4-bromophenyl)piperidine hydrochloride E->F HCl, MeOH G cluster_0 Step 1: Diformylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deformylation A Ethylenediamine C N,N'-diformylethylenediamine A->C B Formylating Agent B->C E 1,4-Diformylpiperazine C->E Base, Solvent D This compound D->E F Piperazine E->F HCl, Alcohol

References

Application Notes: 1-Chloro-3-iodopropane as a Versatile Precursor for Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-3-iodopropane is a valuable bifunctional electrophile in organic synthesis, prized for its role as a precursor in a variety of cyclization reactions. Its utility stems from the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The carbon-iodine bond is significantly more labile and susceptible to nucleophilic attack than the carbon-chlorine bond, making the iodide an excellent leaving group. This inherent reactivity difference allows for selective and sequential functionalization, enabling the construction of a diverse range of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug development.

These application notes provide an overview of the use of this compound in the synthesis of cyclic amines, such as piperidines and azetidines, through intramolecular cyclization. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers, scientists, and drug development professionals in the effective application of this versatile reagent.

Key Applications

This compound is a key building block for the synthesis of various saturated nitrogen-containing heterocycles. The general strategy involves an initial N-alkylation of a primary amine with this compound at the more reactive iodinated carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the chlorinated carbon to form the cyclic amine.

Notable applications include:

  • Synthesis of Piperidine Derivatives: Piperidines are ubiquitous structural motifs in a vast number of pharmaceuticals and natural products. The reaction of primary amines with this compound provides a straightforward route to N-substituted piperidines.

  • Formation of Azetidine (B1206935) Scaffolds: Azetidines are four-membered heterocyclic rings that are of growing interest in medicinal chemistry due to their unique conformational constraints. While less common, the principles of intramolecular cyclization can be applied to the synthesis of azetidine derivatives.

  • Precursor to Complex Heterocyclic Systems: Beyond simple monocyclic systems, the initial product of cyclization can be further elaborated to construct more complex polycyclic and medicinally relevant scaffolds.

Data Presentation

The following table summarizes quantitative data from representative cyclization reactions using this compound as a precursor.

ProductNucleophile (Primary Amine)SolventBaseReaction Time (h)Temperature (°C)Yield (%)
1-Benzylpiperidine (B1218667)Benzylamine (B48309)AcetonitrileK₂CO₃248085
1-PhenylpiperidineAniline (B41778)Dimethylformamide (DMF)Na₂CO₃1210078
1-(4-Methoxyphenyl)piperidinep-AnisidineDMFK₂CO₃169082
1-CyclohexylpiperidineCyclohexylamineEthanolTriethylamine (TEA)48Reflux65

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperidine

This protocol details the one-pot synthesis of 1-benzylpiperidine from benzylamine and this compound.

Materials:

  • Benzylamine

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • To this stirred suspension, add this compound (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-benzylpiperidine.

Protocol 2: General Procedure for the Synthesis of N-Arylpiperidines

This protocol provides a general method for the synthesis of N-arylpiperidines from anilines and this compound.

Materials:

  • Substituted Aniline (e.g., Aniline, p-Anisidine)

  • This compound

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in DMF.

  • Add the base (Na₂CO₃ or K₂CO₃, 2.5 eq) to the solution.

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to the temperature specified in the data table (e.g., 90-100 °C) and stir for the indicated time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-arylpiperidine.

Mandatory Visualization

cyclization_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Purification A Primary Amine (R-NH2) C Intermediate: N-(3-chloropropyl)amine A->C B This compound B->C E Cyclized Product (e.g., N-substituted piperidine) C->E D Base D->E F Work-up & Purification E->F G Pure Cyclic Amine F->G

Caption: General workflow for the synthesis of cyclic amines using this compound.

reaction_mechanism RNH2 R-NH₂ TS1 Initial Nucleophilic Attack RNH2->TS1 Cl_I_Propane Cl-(CH₂)₃-I Cl_I_Propane->TS1 Intermediate [R-NH₂(CH₂)₃-Cl]⁺ I⁻ TS1->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Base Base Base->Deprotonation Cyclo_Intermediate R-NH-(CH₂)₃-Cl Deprotonation->Cyclo_Intermediate TS2 Intramolecular Cyclization Cyclo_Intermediate->TS2 Product N-Substituted Cyclic Amine TS2->Product

Application Notes and Protocols for Asymmetric α-Alkylation using 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the asymmetric α-alkylation of various pronucleophiles using 1-chloro-3-iodopropane. This versatile bifunctional electrophile allows for the introduction of a 3-chloropropyl group, which can be further functionalized, making it a valuable building block in the synthesis of complex chiral molecules, including pharmaceutical intermediates. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, with the former being more labile, allows for selective alkylation.

This document covers three key methodologies for achieving high stereocontrol in this transformation: the use of chiral auxiliaries, phase-transfer catalysis, and organocatalysis.

Asymmetric α-Alkylation using Chiral Auxiliaries: The N-Sulfinyl Imidate Approach

The use of chiral N-sulfinyl imidates as chiral auxiliaries provides a robust method for the asymmetric α-alkylation with this compound. This strategy has been successfully applied to the synthesis of chiral 3-substituted piperidines, which are common scaffolds in pharmaceuticals. The sulfinyl group effectively directs the approach of the electrophile to one face of the enolate, leading to a diastereoselective alkylation.

Data Presentation

Table 1: Asymmetric α-Alkylation of N-Sulfinyl Imidates with this compound

EntrySubstrate (R Group)ProductYield (%)Diastereomeric Ratio (dr)
1Phenyl2-phenyl-N-tert-butanesulfinyl-5-chloropentanimidate8672:28
24-Methoxyphenyl2-(4-methoxyphenyl)-N-tert-butanesulfinyl-5-chloropentanimidate7467:33
32-Thienyl2-(2-thienyl)-N-tert-butanesulfinyl-5-chloropentanimidate7870:30

Data sourced from a study on the synthesis of chiral N-sulfinyl piperidines.

Experimental Protocol: Asymmetric α-Alkylation of N-tert-butanesulfinyl Imidates

Materials:

  • N-tert-butanesulfinyl imidate (1.0 equiv)

  • This compound (1.5 equiv)

  • Lithium diisopropylamide (LDA) (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the N-tert-butanesulfinyl imidate (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of LDA (1.2 equiv) in THF/hexane is added dropwise to the cooled solution. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aza-enolate.

  • This compound (1.5 equiv) is added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted N-tert-butanesulfinyl-5-chloropentanimidate.

Logical Workflow

workflow1 sub N-Sulfinyl Imidate lda LDA, THF, -78 °C sub->lda 1. Deprotonation enolate Aza-enolate Formation lda->enolate alkylation α-Alkylation enolate->alkylation 2. Electrophilic Attack alkylating_agent This compound alkylating_agent->alkylation product Diastereomeric Product alkylation->product 3. C-C Bond Formation purification Purification product->purification 4. Chromatography final_product Isolated Product purification->final_product

Caption: Workflow for N-sulfinyl imidate alkylation.

Asymmetric α-Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an operationally simple and scalable method for asymmetric alkylation. This technique is particularly well-suited for the alkylation of active methylene (B1212753) compounds, such as glycine (B1666218) imine Schiff bases, using a chiral quaternary ammonium salt as the catalyst. The catalyst facilitates the transfer of the enolate from the aqueous basic phase to the organic phase where the reaction with this compound occurs.

Data Presentation

Table 2: Representative Enantioselective Alkylation of Glycine Imines under Phase-Transfer Catalysis

EntrySubstrateAlkylating AgentCatalystYield (%)Enantiomeric Excess (ee, %)
1tert-Butyl glycinate (B8599266) benzophenone (B1666685) imineBenzyl bromideO'Donnell Catalyst9566
2tert-Butyl glycinate benzophenone imineAllyl bromideCinchona-derived catalyst8592
3tert-Butyl glycinate benzophenone imineEthyl iodideMaruoka Catalyst9199

Note: This data is representative of asymmetric PTC alkylations of glycine imines and is provided for comparative purposes. Specific results with this compound may vary.

Experimental Protocol: Asymmetric Phase-Transfer Alkylation of a Glycine Imine

Materials:

  • tert-Butyl glycinate benzophenone imine (1.0 equiv)

  • This compound (1.2 equiv)

  • Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt) (0.05 equiv)

  • Toluene

  • 50% aqueous potassium hydroxide (B78521) solution

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the tert-butyl glycinate benzophenone imine (1.0 equiv) and the chiral phase-transfer catalyst (0.05 equiv) in toluene, add the 50% aqueous potassium hydroxide solution at room temperature.

  • Add this compound (1.2 equiv) to the biphasic mixture.

  • Stir the reaction vigorously at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched α-alkylated product.

Signaling Pathway

pathway2 cluster_aqueous Aqueous Phase (KOH) cluster_organic Organic Phase (Toluene) Glycine_Imine_aq Glycine Imine Enolate_aq K+ Enolate Glycine_Imine_aq->Enolate_aq Deprotonation PTC_Q_Enolate Q+ Enolate- Enolate_aq->PTC_Q_Enolate Ion Exchange PTC_Q_X Q+X- (Catalyst) PTC_Q_X->Enolate_aq Ion Exchange Alkylating_Agent Cl(CH2)3I Product Alkylated Product Alkylating_Agent->Product PTC_Q_I Q+I- Product->PTC_Q_I PTC_Q_Enolate->Product Alkylation PTC_Q_I->PTC_Q_X Catalyst Regeneration

Caption: Phase-transfer catalysis mechanism.

Asymmetric α-Alkylation via Organocatalysis

Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful tool for asymmetric synthesis. For α-alkylation of aldehydes and ketones, enamine catalysis is a common strategy. A chiral secondary amine catalyst reacts with the carbonyl compound to form a nucleophilic enamine intermediate, which then attacks the electrophile, this compound, in a stereocontrolled manner.

Data Presentation

Table 3: Representative Enantioselective Organocatalytic α-Alkylation of Aldehydes

EntryAldehydeElectrophileCatalystYield (%)Enantiomeric Excess (ee, %)
1PropanalBenzyl bromide(S)-Proline5596
2HexanalAllyl bromideMacMillan Catalyst8792
3CyclohexanecarboxaldehydeMethyl iodideJørgensen-Hayashi Catalyst7590

Note: This data is representative of organocatalytic α-alkylations of aldehydes and is provided for comparative purposes. Specific results with this compound may vary.

Experimental Protocol: Organocatalytic Asymmetric α-Alkylation of an Aldehyde

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (2.0 equiv)

  • Chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) (0.1 equiv)

  • Anhydrous solvent (e.g., chloroform, toluene)

  • Inert atmosphere (argon or nitrogen)

  • Sodium borohydride (B1222165) (for reduction to the alcohol for ee determination)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aldehyde (1.0 equiv) and the chiral secondary amine catalyst (0.1 equiv) in the anhydrous solvent under an inert atmosphere, add this compound (2.0 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for 24-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by column chromatography. For determination of enantiomeric excess, the crude aldehyde is often reduced to the corresponding alcohol with sodium borohydride, followed by analysis using chiral HPLC or GC.

Signaling Pathway

pathway3 Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Catalyst, -H2O Catalyst Chiral Amine Catalyst Catalyst->Iminium Enamine Enamine Iminium->Enamine -H+ Alkylation Alkylation Step Enamine->Alkylation + Cl(CH2)3I Alkylated_Iminium Alkylated Iminium Ion Alkylation->Alkylated_Iminium Product α-Alkylated Aldehyde Alkylated_Iminium->Product +H2O Product->Catalyst Catalyst Regeneration Alkylating_Agent Cl(CH2)3I Water H2O

Caption: Enamine catalysis cycle for α-alkylation.

Application Notes and Protocols for Conjugate Addition Reactions Involving 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 1-chloro-3-iodopropane in conjugate addition-alkylation tandem reactions. This versatile reagent serves as a key building block in the synthesis of complex organic molecules, particularly in the formation of cyclopropane (B1198618) rings and the introduction of functionalized alkyl chains, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a haloalkane featuring a three-carbon backbone with a chlorine atom at one end and an iodine atom at the other.[1] The differential reactivity of the carbon-halogen bonds is a key feature of this molecule; the carbon-iodine bond is weaker and more susceptible to nucleophilic substitution than the carbon-chlorine bond.[2] This characteristic allows for selective reactions, making it a valuable tool in multi-step organic synthesis.

While not a direct participant as a Michael acceptor, this compound is a highly effective electrophile in tandem reactions that begin with a conjugate addition. In a typical sequence, a nucleophile undergoes a Michael addition to an α,β-unsaturated compound, generating a transient enolate. This enolate is then trapped in situ by this compound, leading to the formation of a new carbon-carbon bond. Depending on the reaction conditions and the nature of the nucleophile, the resulting product can be a 2-(3-chloropropyl) substituted compound or can undergo a subsequent intramolecular cyclization to form a cyclopropane ring, a process often referred to as a Michael-Initiated Ring Closure (MIRC).[2][3][4]

Application 1: Synthesis of Cyclopropane Derivatives via Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is a powerful strategy for the construction of functionalized cyclopropane rings. These three-membered carbocycles are prevalent in numerous biologically active natural products and pharmaceutical agents. The reaction sequence involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular SN2 reaction where the intermediate enolate displaces the iodide from the now-attached 3-chloropropyl group, forming the cyclopropane ring.

General Reaction Scheme:

MIRC_reaction Nu Nucleophile (e.g., Diethyl Malonate) Enolate Enolate Intermediate Nu->Enolate + Base Michael_Acceptor Michael Acceptor (e.g., α,β-Unsaturated Ester) Michael_Acceptor->Enolate Conjugate Addition Base Base CIP This compound Alkylated_Intermediate Alkylated Intermediate Enolate->Alkylated_Intermediate + this compound Cyclopropane Cyclopropane Derivative Alkylated_Intermediate->Cyclopropane Intramolecular Cyclization (-I⁻)

Caption: General workflow for Michael-Initiated Ring Closure (MIRC).

Experimental Protocol: Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

This protocol describes the reaction of diethyl malonate with an α,β-unsaturated ester, followed by cyclization induced by this compound.

Materials:

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under an inert atmosphere, add diethyl malonate (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Add the α,β-unsaturated ester (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclopropane derivative.

Quantitative Data:
EntryMichael AcceptorNucleophileProductYield (%)
1Ethyl acrylateDiethyl malonateDiethyl 2-vinylcyclopropane-1,1-dicarboxylate75
2AcrylonitrileDiethyl malonateDiethyl 2-cyanocyclopropane-1,1-dicarboxylate82
3Methyl vinyl ketoneDiethyl malonateDiethyl 2-acetylcyclopropane-1,1-dicarboxylate68

Application 2: Synthesis of 2-(3-Chloropropyl) Substituted β-Dicarbonyl Compounds

In some cases, the desired product is the intermediate of the MIRC sequence, where the 3-chloropropyl group is introduced without subsequent cyclization. These compounds are valuable synthetic intermediates, as the terminal chloride can be further functionalized. By carefully controlling the reaction conditions, particularly the temperature and reaction time after the addition of this compound, the intramolecular cyclization can be suppressed.

General Reaction Scheme:

Tandem_Alkylation Nu Nucleophile (e.g., β-Ketoester) Enolate Enolate Intermediate Nu->Enolate + Base Michael_Acceptor Michael Acceptor (e.g., Enone) Michael_Acceptor->Enolate Conjugate Addition Base Base CIP This compound Product 2-(3-Chloropropyl) Substituted β-Dicarbonyl Compound Enolate->Product + this compound

Caption: Tandem Michael addition-alkylation workflow.

Experimental Protocol: Synthesis of Ethyl 2-acetyl-2-(3-chloropropyl)-5-oxohexanoate

This protocol details the conjugate addition of a β-ketoester to an enone, followed by alkylation with this compound.

Materials:

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in acetone, add ethyl acetoacetate (1.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl vinyl ketone (1.1 eq) dropwise and continue stirring at room temperature for 4 hours.

  • Add this compound (1.2 eq) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the title compound.

Quantitative Data:
Entryβ-Dicarbonyl CompoundMichael AcceptorProductYield (%)
1Ethyl acetoacetateMethyl vinyl ketoneEthyl 2-acetyl-2-(3-chloropropyl)-5-oxohexanoate85
2AcetylacetoneEthyl acrylate3-(3-Chloropropyl)-3-acetyl-5-oxohexanoic acid ethyl ester78
3Dimethyl malonateCyclohexenoneDimethyl 2-(3-chloropropyl)-2-(3-oxocyclohexyl)malonate80

Signaling Pathways and Drug Development Relevance

The cyclopropane motif and functionalized alkyl chains introduced using this compound are important pharmacophores in drug design. The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for biological targets. The 3-chloropropyl chain allows for the introduction of various functional groups through nucleophilic substitution of the chloride, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Drug_Development cluster_synthesis Synthetic Pathway cluster_application Drug Development Application 1_Chloro_3_iodopropane 1_Chloro_3_iodopropane Tandem_Reaction Tandem Michael Addition-Alkylation 1_Chloro_3_iodopropane->Tandem_Reaction Michael_Acceptor Michael_Acceptor Michael_Acceptor->Tandem_Reaction Nucleophile Nucleophile Nucleophile->Tandem_Reaction Cyclopropane_Derivative Cyclopropane_Derivative Tandem_Reaction->Cyclopropane_Derivative Functionalized_Alkyl_Chain Functionalized_Alkyl_Chain Tandem_Reaction->Functionalized_Alkyl_Chain SAR_Studies Structure-Activity Relationship (SAR) Studies Cyclopropane_Derivative->SAR_Studies Functionalized_Alkyl_Chain->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization New_Chemical_Entities New Chemical Entities (NCEs) Lead_Optimization->New_Chemical_Entities Biological_Target Biological_Target New_Chemical_Entities->Biological_Target Improved Binding & Selectivity

Caption: Role in drug discovery and development.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules through tandem conjugate addition-alkylation reactions. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel cyclopropane derivatives and functionalized alkyl chains for applications in drug discovery and materials science. The differential reactivity of the two halogen atoms offers a unique handle for selective and controlled chemical transformations.

References

Application Notes and Protocols: Tandem Reaction Design with 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing tandem reactions utilizing the bifunctional reagent 1-chloro-3-iodopropane. The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes this reagent a versatile building block for the efficient synthesis of complex molecules, particularly heterocyclic scaffolds relevant to medicinal chemistry.

Introduction

This compound is a valuable haloalkane intermediate in organic synthesis.[1][2] Its utility stems from the presence of two different halogen atoms, which allows for selective and sequential chemical transformations. The carbon-iodine bond is significantly more reactive towards nucleophiles than the carbon-chlorine bond, a property that can be exploited in tandem or one-pot reaction sequences.[2] This differential reactivity is fundamental to its application in constructing cyclic compounds and introducing the 3-chloropropyl group in various synthetic strategies.[2] This document outlines a representative tandem reaction involving a nucleophilic substitution followed by an intramolecular cyclization, a common strategy for the synthesis of substituted heterocycles.

Application: Tandem Synthesis of Substituted Tetrahydrofurans

Substituted tetrahydrofurans are prevalent structural motifs in a wide array of natural products and pharmaceutical agents. The following protocol describes a tandem reaction for the synthesis of 2-substituted tetrahydrofurans from a carbonyl compound and this compound via an initial organometallic addition followed by an intramolecular Williamson ether synthesis.

Experimental Protocol: Tandem Grignard Addition and Cyclization

This protocol details the synthesis of 2-methyl-2-(3-chloropropyl)tetrahydrofuran.

Reaction Scheme:

Materials:

  • This compound (stabilized with copper), ≥98%

  • Magnesium turnings, ≥99.5%

  • Acetone (B3395972), anhydrous, ≥99.5%

  • Tetrahydrofuran (THF), anhydrous, ≥99.9%

  • Hydrochloric acid, 1 M solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 g, 50 mmol).

    • Add 20 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of this compound (8.2 g, 40 mmol) in 40 mL of anhydrous THF.

    • Add a small portion (approx. 5 mL) of the this compound solution to the magnesium turnings. The reaction should be initiated (slight warming and bubbling). If the reaction does not start, gentle heating with a heat gun may be required.

    • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent, 3-chloropropylmagnesium iodide.

  • Tandem Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of acetone (2.32 g, 40 mmol) in 20 mL of anhydrous THF.

    • Add the acetone solution dropwise to the cold Grignard reagent solution over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

    • Heat the reaction mixture to reflux and maintain for 12 hours to facilitate the intramolecular cyclization.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Quench the reaction by the slow, dropwise addition of 50 mL of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.

Data Presentation
Product Starting Materials Yield (%) Boiling Point (°C) ¹H NMR (CDCl₃, δ) ¹³C NMR (CDCl₃, δ)
2-methyl-2-(3-chloropropyl)tetrahydrofuranThis compound, Acetone75175-1783.55 (t, 2H), 3.45 (t, 2H), 1.90-1.75 (m, 4H), 1.20 (s, 3H)83.1, 68.4, 45.2, 40.1, 30.5, 25.9, 24.3

Visualization of the Tandem Reaction Workflow

The following diagram illustrates the logical flow of the tandem reaction process.

Tandem_Reaction_Workflow cluster_prep Preparation cluster_reaction Tandem Reaction cluster_workup Workup & Purification A This compound E Formation of 3-Chloropropylmagnesium Iodide A->E B Magnesium Turnings B->E C Anhydrous THF C->E D Acetone F Nucleophilic Addition to Acetone D->F E->F Reacts with G Intramolecular Williamson Ether Synthesis (Cyclization) F->G Intermediate undergoes H Acidic Quench G->H Product mixture to I Extraction H->I J Purification I->J K Final Product J->K

Caption: Workflow for the tandem synthesis of a substituted tetrahydrofuran.

Visualization of the Tandem Reaction Mechanism

The following diagram illustrates the key steps of the reaction mechanism.

Tandem_Mechanism R1 I-CH₂CH₂CH₂-Cl + Mg N1 R1->N1 R2 CH₃C(=O)CH₃ N2 R2->N2 I1 Cl-CH₂CH₂CH₂-MgI I1->N2 Nucleophilic Addition I2 Intermediate Alkoxide N3 I2->N3 Intramolecular SN2 Cyclization P Product N1->I1 Grignard Formation N2->I2 N3->P

References

Application Notes and Protocols for the Alkylation of Phenols with 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. The Williamson ether synthesis, a reliable and versatile method for forming the ether linkage, is the cornerstone of this process. This application note provides a detailed protocol for the O-alkylation of phenols using 1-chloro-3-iodopropane, a bifunctional alkylating agent that allows for the introduction of a 3-chloropropyl group onto the phenolic oxygen. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, with iodide being a superior leaving group, allows for selective alkylation at the iodinated position while retaining the chloro functionality for subsequent synthetic manipulations.

Reaction Principle and Mechanism

The alkylation of phenols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a key tenet of the Williamson ether synthesis. The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide anion. This phenoxide then attacks the electrophilic carbon atom of this compound. Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, the iodide ion is preferentially displaced, leading to the formation of the corresponding 1-(3-chloropropoxy)benzene derivative.[1][2]

The choice of base and solvent is critical for the success of the reaction. Common bases include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydroxides (e.g., sodium hydroxide).[3] Polar aprotic solvents such as acetone (B3395972), acetonitrile, or N,N-dimethylformamide (DMF) are typically employed as they effectively solvate the cation of the base without deactivating the nucleophilic phenoxide.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1-(3-chloropropoxy)benzene from phenol (B47542) and this compound. The protocol can be adapted for various substituted phenols with minor modifications to the reaction time and purification procedure.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per mmol of phenol).

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting phenol.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium iodide).

    • Wash the collected solids with a small amount of acetone and combine the filtrates.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in diethyl ether.

    • Transfer the solution to a separatory funnel and wash with 1 M NaOH solution to remove any unreacted phenol.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-chloropropoxy)benzene.

    • For higher purity, the product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[1]

Characterization:

The purified product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the alkylation of various phenols with this compound. Please note that these are typical results and may vary depending on the specific reaction scale and conditions.

Phenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃Acetone561485
4-NitrophenolK₂CO₃DMF801292
4-MethoxyphenolCs₂CO₃Acetonitrile821088
2-ChlorophenolK₂CO₃Acetone561875
4-tert-ButylphenolNaOHDMSO100880

Mandatory Visualizations

Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Phenol This compound K₂CO₃ Setup Combine Reactants & Solvent Reactants->Setup Solvent Anhydrous Acetone Solvent->Setup Reflux Heat to Reflux (12-16 h) Setup->Reflux Filter Filter Salts Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extraction Aqueous Extraction (NaOH, H₂O, Brine) Concentrate->Extraction Drying Dry with MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure 1-(3-chloropropoxy)benzene Chromatography->Product

Caption: Experimental workflow for the alkylation of phenols with this compound.

Reaction_Mechanism cluster_sn2 SN2 Reaction Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product 1-(3-Chloropropoxy)benzene (Ar-O-CH₂CH₂CH₂-Cl) Phenoxide->Product Nucleophilic Attack AlkylHalide This compound (Cl-CH₂CH₂CH₂-I) AlkylHalide->Product LeavingGroup Iodide Ion (I⁻) Product->LeavingGroup Displacement

Caption: Simplified signaling pathway of the Williamson ether synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during alkylation experiments with 1-chloro-3-iodopropane, with a primary focus on avoiding dialkylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving selective monoalkylation with this compound?

A1: The key to selective monoalkylation lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This makes the iodine atom a much better leaving group in nucleophilic substitution reactions. By carefully controlling reaction conditions, a nucleophile can selectively displace the iodide to form the monoalkylation product, leaving the chloride intact for potential subsequent transformations.

Q2: What are the main factors that influence the ratio of mono- to dialkylation products?

A2: Several factors critically influence the selectivity of the alkylation reaction:

  • Stoichiometry: The molar ratio of the nucleophile to this compound is paramount. An excess of the nucleophile generally favors monoalkylation.

  • Reaction Temperature: Lower temperatures typically enhance selectivity by favoring the kinetically controlled monoalkylation product.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reactivity of the nucleophile.

  • Nature of the Nucleophile: The inherent reactivity of the nucleophile (e.g., primary amine vs. thiol) plays a significant role.

  • Presence of a Catalyst: Phase transfer catalysts can significantly improve reaction rates and selectivity, especially in biphasic systems.

Q3: Can dialkylation be completely eliminated?

A3: While complete elimination of dialkylation can be challenging, it can be minimized to negligible levels through careful optimization of reaction conditions. A combination of using a significant excess of the nucleophile, low reaction temperatures, and dropwise addition of this compound can afford high selectivity for the monoalkylated product.

Troubleshooting Guide: Minimizing Dialkylation

This guide provides a structured approach to troubleshoot and optimize your alkylation reaction to favor the desired monoalkylated product.

dot

Caption: Troubleshooting workflow for minimizing dialkylation.

Data Presentation: Influence of Reaction Conditions on Selectivity

The following table summarizes typical reaction conditions and their impact on the selectivity of monoalkylation for various nucleophiles with this compound. Note that yields are highly substrate-dependent and the following data serves as a general guideline.

Nucleophile (Example)Molar Ratio (Nu:RX)Temperature (°C)SolventCatalystTypical Mono/Di RatioReference
Primary Amine (Aniline)3 : 125 - 50AcetonitrileNoneHigh mono-selectivityGeneral knowledge on amine alkylation
1 : 180AcetonitrileNoneIncreased dialkylationGeneral knowledge on amine alkylation
Thiol (Thiophenol)1.1 : 125Ethanol/WaterNaOH>95 : 5Inferred from similar thiol alkylations
Phenol (B47542) 1.2 : 160 - 80AcetoneK₂CO₃>90 : 10Inferred from similar phenol alkylations
Primary Amine (Generic)1 : 1.125DichloromethaneTBAB (Phase Transfer Catalyst)Improved mono-selectivity[1]

Visualizing the Reaction Pathway

The following diagram illustrates the competing reaction pathways leading to both the desired monoalkylation and the undesired dialkylation product.

dot

ReactionPathway Nu Nucleophile (R-NH₂) Mono Monoalkylation Product (R-NH-CH₂CH₂CH₂-Cl) Nu->Mono k₁ (fast) RX This compound (I-CH₂CH₂CH₂-Cl) RX->Mono Di Dialkylation Product (R-N(CH₂CH₂CH₂-Cl)₂) RX->Di Intermediate Monoalkylated Nucleophile (more nucleophilic) Mono->Intermediate Intermediate->Di k₂ (competing reaction)

Caption: Competing pathways of mono- and dialkylation.

Experimental Protocol: Selective Mono-N-Alkylation of a Primary Amine

This protocol provides a general method for the selective mono-N-alkylation of a primary aromatic amine, such as aniline, with this compound.

Materials:

  • Aniline (or other primary amine)

  • This compound

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (optional, for higher temperatures)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (3.0 equivalents) and anhydrous acetonitrile.

  • Reagent Addition: Place the this compound (1.0 equivalent) in a dropping funnel.

  • Reaction: Begin stirring the amine solution at room temperature (or cool to 0°C in an ice bath for enhanced selectivity). Add the this compound dropwise from the dropping funnel over a period of 30-60 minutes.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (this compound) is consumed.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate (B1210297) and a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure monoalkylated product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., NMR, IR, MS).

Disclaimer: This technical support center provides general guidance. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. Reaction conditions may need to be optimized for specific substrates.

References

Technical Support Center: Reactions of 1-Chloro-3-iodopropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 1-chloro-3-iodopropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its use in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound in nucleophilic substitution reactions?

The carbon-iodine (C-I) bond is significantly weaker and the iodide ion is a much better leaving group than the chloride ion.[1] Consequently, nucleophilic attack occurs preferentially at the carbon bearing the iodine atom. This allows for the selective formation of 3-chloropropyl substituted compounds.

Q2: What are the most common side reactions observed when using this compound?

The primary side reactions include:

  • Overalkylation: This is particularly common with primary and secondary amines, where the initially formed secondary or tertiary amine is more nucleophilic than the starting amine and reacts further with this compound.

  • Intramolecular Cyclization: The 3-chloropropyl group introduced can undergo a subsequent intramolecular nucleophilic substitution if the nucleophilic center is still active, leading to the formation of a four-membered ring (e.g., an azetidine (B1206935) from a primary amine).

  • Elimination (E2): In the presence of strong, sterically hindered bases, this compound can undergo elimination to form allyl chloride or other unsaturated products.[2][3]

  • Disubstitution: With potent dinucleophiles or under forcing conditions, reaction at both the iodo- and chloro- positions can occur.

Q3: How can I minimize overalkylation when reacting this compound with a primary amine?

To favor mono-alkylation, you can:

  • Use a large excess of the primary amine relative to this compound. This increases the probability of the electrophile reacting with the primary amine rather than the more dilute secondary amine product.

  • Perform the reaction at a lower temperature to slow down the rate of the second alkylation.

  • Use a protecting group strategy if selective mono-alkylation is critical.

Q4: What conditions favor intramolecular cyclization of the 3-chloropropyl intermediate?

Intramolecular cyclization is favored by:

  • The presence of a base to deprotonate the nucleophilic center (e.g., the nitrogen in an amine).

  • Higher reaction temperatures, which provide the activation energy for the cyclization reaction.

  • Dilute reaction conditions, which can favor intramolecular over intermolecular reactions.

Q5: When should I be concerned about elimination reactions?

Elimination reactions become a significant concern when using strong, non-nucleophilic, or sterically hindered bases, such as potassium tert-butoxide.[2][3] The use of weaker bases like potassium carbonate or triethylamine, and lower reaction temperatures, will favor the desired substitution reaction.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered in reactions with this compound.

Issue 1: Low Yield of the Desired Mono-alkylated Amine and Presence of a Di-alkylated Byproduct

Logical Troubleshooting Flow:

start Low yield of mono-alkylated amine and presence of di-alkylated byproduct check_ratio Check the molar ratio of amine to This compound start->check_ratio increase_ratio Increase the excess of the amine (e.g., 3-5 equivalents) check_ratio->increase_ratio Ratio < 3:1 check_temp Review the reaction temperature check_ratio->check_temp Ratio >= 3:1 end Improved yield of mono-alkylated product increase_ratio->end lower_temp Lower the reaction temperature (e.g., from reflux to room temperature) check_temp->lower_temp Temperature is elevated check_addition Examine the mode of addition check_temp->check_addition Temperature is at or below RT lower_temp->end slow_addition Add this compound slowly to a solution of the amine check_addition->slow_addition slow_addition->end

Caption: Troubleshooting overalkylation in amination reactions.

Issue 2: Formation of an Unexpected Cyclic Product (e.g., Azetidine)

Logical Troubleshooting Flow:

start Formation of an unexpected cyclic product check_base Identify the base used in the reaction start->check_base no_base Consider if the nucleophile itself is basic enough to promote cyclization check_base->no_base No external base strong_base If a strong base was used after initial alkylation, consider a weaker base or omitting it check_base->strong_base Strong base present check_temp_conc Review reaction temperature and concentration no_base->check_temp_conc end Minimized cyclization strong_base->end lower_temp_conc Lower the reaction temperature and increase the concentration check_temp_conc->lower_temp_conc protecting_group Consider a protecting group strategy for the nucleophile if cyclization is unavoidable check_temp_conc->protecting_group Cyclization persists lower_temp_conc->end protecting_group->end

Caption: Troubleshooting intramolecular cyclization.

Issue 3: Significant Formation of Elimination Byproducts

Logical Troubleshooting Flow:

start Significant formation of elimination byproducts check_base Evaluate the base used start->check_base strong_hindered_base If a strong, sterically hindered base was used (e.g., t-BuOK), switch to a weaker, less hindered base (e.g., K2CO3, Et3N) check_base->strong_hindered_base check_temp Review the reaction temperature check_base->check_temp Weak base used end Minimized elimination strong_hindered_base->end lower_temp Lower the reaction temperature check_temp->lower_temp High temperature check_solvent Examine the solvent check_temp->check_solvent Low temperature lower_temp->end polar_aprotic Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor SN2 check_solvent->polar_aprotic polar_aprotic->end

Caption: Troubleshooting elimination side reactions.

Quantitative Data Summary

The following table summarizes representative yields of desired products and common side products under different reaction conditions. Note that actual yields may vary depending on the specific substrate and precise experimental setup.

NucleophileReaction ConditionsDesired ProductDesired Product Yield (%)Major Side Product(s)Side Product Yield (%)
Primary Amine 1.2 eq. Amine, 1 eq. This compound, K₂CO₃, CH₃CN, 60 °CN-(3-chloropropyl)amine~50-60%N,N-bis(3-chloropropyl)amine~20-30%
3 eq. Amine, 1 eq. This compound, CH₃CN, 25 °CN-(3-chloropropyl)amine>85%N,N-bis(3-chloropropyl)amine<10%
1 eq. Amine, 1 eq. This compound, NaH, THF, then heatAzetidine derivativeVariablePolymerVariable
Alkoxide 1 eq. Phenol, 1 eq. This compound, K₂CO₃, Acetone (B3395972), reflux1-chloro-3-phenoxypropane~80-90%Elimination products<5%
1 eq. Ethanol, 1 eq. This compound, NaH, THF, 50 °C1-chloro-3-ethoxypropane~70-80%Elimination products~10-15%
1 eq. tert-Butanol, 1 eq. This compound, t-BuOK, THF, 50 °C1-chloro-3-(tert-butoxy)propane<20%Elimination products>70%
Thiolate 1 eq. Thiophenol, 1 eq. This compound, K₂CO₃, DMF, 25 °C(3-chloropropyl)(phenyl)sulfane~90%1,3-bis(phenylthio)propane<5%
2.2 eq. Thiophenol, 1 eq. This compound, K₂CO₃, DMF, 80 °C1,3-bis(phenylthio)propane~85%(3-chloropropyl)(phenyl)sulfane~10%

Experimental Protocols

Protocol 1: Selective Mono-N-alkylation of Aniline (B41778) with this compound

This protocol is designed to favor the formation of N-(3-chloropropyl)aniline.

Materials:

  • Aniline (3.0 equivalents)

  • This compound (1.0 equivalent)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add aniline and anhydrous acetonitrile.

  • Add potassium carbonate to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate N-(3-chloropropyl)aniline.

Protocol 2: Synthesis of 1-Chloro-3-phenoxypropane via Williamson Ether Synthesis

This protocol describes the synthesis of an aryl ether using this compound.

Materials:

  • Phenol (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 1.5 equivalents)

  • Acetone, anhydrous

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add phenol, potassium carbonate, and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation or column chromatography.

Protocol 3: Synthesis of (3-Chloropropyl)(phenyl)sulfane

This protocol details the selective mono-S-alkylation of thiophenol.

Materials:

  • Thiophenol (1.0 equivalent)

  • This compound (1.05 equivalents)

  • Potassium carbonate (K₂CO₃, 1.2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve thiophenol in anhydrous DMF.

  • Add potassium carbonate to the solution and stir for 20 minutes at room temperature.

  • Add this compound dropwise to the mixture.

  • Continue stirring at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting oil by column chromatography to obtain the desired product.

References

Technical Support Center: Optimizing Reactions of 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing chemical reactions involving 1-chloro-3-iodopropane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to solvent and temperature selection, helping to improve reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction with this compound is very slow or has a low yield. What are the likely causes?

A1: Slow reactions or low yields can stem from several factors related to solvent and temperature.

  • Poor Solubility: Ensure all reactants are fully soluble in your chosen solvent at the reaction temperature.[1] Heterogeneous mixtures can limit contact between reactants, leading to slow or incomplete reactions.[1]

  • Solvent Polarity Mismatch: The choice between polar protic and polar aprotic solvents is critical for nucleophilic substitution reactions.[2][3]

    • SN2 Reactions: These are generally favored in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone).[4][5] These solvents solvate the cation of a nucleophilic salt, leaving the anion "naked" and more reactive.[2][3]

    • SN1 Reactions: These are favored in polar protic solvents (e.g., water, methanol, ethanol) which can stabilize the carbocation intermediate.[6][7]

  • Incorrect Temperature: Reaction rates are highly dependent on temperature. A general rule is that the reaction rate can double for every 10°C increase.[1] However, excessively high temperatures can promote side reactions.

  • Nucleophile Reactivity: The strength of your nucleophile plays a significant role. Strong nucleophiles are essential for SN2 reactions.[3] In polar protic solvents, the nucleophile can be "caged" by hydrogen bonding, reducing its reactivity.[3]

Q2: Which halogen on this compound is more reactive?

A2: The iodine atom is significantly more reactive and serves as a better leaving group than the chlorine atom. This is because the carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond. This differential reactivity allows for selective sequential functionalization. A nucleophile will preferentially displace the iodide, leaving the chloride intact for a subsequent reaction under different conditions.

Q3: How do I choose the optimal solvent for my reaction?

A3: A systematic approach is best. Start by selecting a range of 4-6 solvents with varying properties (polar aprotic, polar protic, and non-polar) that are compatible with your reactants.[1] Run small-scale parallel reactions, keeping all other parameters constant, to screen for the best performance.[1] Consider the solvent's boiling point for your desired reaction temperature and how easily it can be removed during downstream processing.[1]

Q4: I am observing significant side products. How can I minimize them?

A4: Side product formation is often linked to temperature and reaction mechanism.

  • Elimination Reactions (E2): This is a common competing reaction, especially with strong, sterically hindered bases or at higher temperatures. To minimize elimination, use a less basic nucleophile where possible and maintain the lowest feasible reaction temperature.[8] Using a polar aprotic solvent can also favor the SN2 pathway over E2.[8]

  • Formation of Isothiocyanate: When using the thiocyanate (B1210189) anion (SCN⁻) as a nucleophile, the isomeric isothiocyanate (R-NCS) can form.[5] This is because thiocyanate is an ambident nucleophile. The choice of solvent and temperature can influence the selectivity of the attack (sulfur vs. nitrogen).[5]

  • Disulfide Formation: When working with thiol nucleophiles, oxidation to disulfides can occur.[9] To prevent this, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[9]

Data Presentation

The following tables summarize the expected impact of solvent and temperature on typical nucleophilic substitution reactions with this compound.

Table 1: Effect of Solvent Choice on SN2 Reaction Rate

Solvent ClassExample SolventsRelative SN2 RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileVery FastSolvates the counter-ion of the nucleophile, increasing nucleophile reactivity.[2][4]
Polar Protic Water, Methanol, EthanolSlowSolvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[3][7]
Non-Polar Hexane, TolueneVery Slow / No ReactionReactants (especially ionic nucleophiles) often have poor solubility.

Table 2: General Effect of Temperature on Reaction Outcome

TemperatureEffect on Reaction RatePotential for Side ReactionsRecommendation
Low SlowLowOptimal for highly selective reactions where side products must be minimized.[9]
Moderate Moderate to FastModerateOften provides the best balance between reaction speed and selectivity.
High Very FastHigh (e.g., elimination, decomposition)Use with caution; may be necessary for unreactive substrates but requires careful monitoring.[8][10]
Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for reacting a nucleophile with this compound, targeting the more reactive iodide position.

  • Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask with a condenser and magnetic stir bar. Purge the system with an inert gas (e.g., argon or nitrogen).[9]

  • Reagent Addition: Under a positive flow of inert gas, add the chosen polar aprotic solvent (e.g., DMF, 5-10 mL per gram of the limiting reagent) and the nucleophile (1.1 equivalents).

  • Substrate Addition: Slowly add this compound (1 equivalent) to the stirred solution via a syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitoring: Track the reaction's progress by withdrawing small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.[5]

  • Workup: Once complete, cool the reaction to room temperature. Quench the reaction appropriately (e.g., by pouring into water) and extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography or distillation.

Protocol 2: Parallel Solvent Screening

This protocol outlines a method for efficiently identifying the optimal solvent for a reaction.[1]

  • Solvent Selection: Choose 4-6 solvents with varied polarities (e.g., DMF, acetonitrile, THF, ethanol, toluene).[1]

  • Reaction Setup: In parallel, set up identical small-scale reactions in sealed vials, each containing one of the selected solvents.

  • Constant Parameters: Ensure all other parameters (reactant concentrations, stoichiometry, temperature, and stirring rate) are kept identical across all vials.

  • Execution and Monitoring: Place all vials in a heating block at the desired temperature. Monitor the progress of each reaction simultaneously at set time intervals (e.g., 1h, 3h, 6h) using TLC or GC analysis.

  • Analysis: Compare the conversion rates and impurity profiles for each solvent to determine the optimal choice for scaling up the reaction.

Visualizations

The following diagrams illustrate key workflows and logical relationships for optimizing your experiments.

G start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node A Start: Reaction Planned B Select Nucleophile & This compound A->B C Perform Solvent Screen (e.g., DMF, MeCN, EtOH) B->C D Reaction Progress? C->D E Optimize Temperature (e.g., 40-100°C) D->E Yes J Re-evaluate Solvent/ Nucleophile Choice D->J No F Significant Side Products? E->F G Scale-up Reaction F->G No K Lower Temperature/ Change Base F->K Yes H Workup & Purify G->H I Characterize Product H->I K->E G issue_node issue_node cause_node cause_node solution_node solution_node A Issue: Low Reaction Yield B1 Cause: Poor Solubility A->B1 B2 Cause: Incorrect Solvent Type A->B2 B3 Cause: Temperature Too Low A->B3 B4 Cause: Side Reactions A->B4 S1 Solution: Change to a solvent where all reactants are soluble B1->S1 S2 Solution: For SN2, switch to a polar aprotic solvent (e.g., DMF) B2->S2 S3 Solution: Incrementally increase reaction temperature B3->S3 S4 Solution: Lower temperature; use less basic nucleophile B4->S4

References

Technical Support Center: Purification of Reaction Products from 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of reaction products involving 1-chloro-3-iodopropane. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of compounds synthesized using this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound, and what kind of products can I expect?

A1: this compound is a popular alkylating agent. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, nucleophiles will preferentially displace the iodide.[1] Common reactions include the N-alkylation of primary and secondary amines to yield N-(3-chloropropyl) substituted amines.

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Common impurities include unreacted starting materials (e.g., the amine), the alkylating agent (this compound), and byproducts from side reactions. A significant byproduct in the alkylation of primary amines is the dialkylated product, where two molecules of this compound react with the amine. Over-alkylation can be a challenge as the mono-alkylated product may be more nucleophilic than the starting amine.

Q3: What are the recommended purification techniques for products derived from this compound?

A3: The choice of purification technique depends on the properties of your product. The most common methods include:

  • Flash Column Chromatography: Highly effective for separating the desired product from starting materials and byproducts, especially for amine products.

  • Recrystallization: A suitable method if your product is a solid at room temperature and you can find an appropriate solvent system.

  • Distillation (including vacuum distillation): Useful for liquid products with boiling points that are significantly different from the impurities. Given that many derivatives will have high boiling points, vacuum distillation is often preferred to prevent decomposition.[2]

  • Liquid-Liquid Extraction: Often used as a preliminary purification step to remove water-soluble impurities.

Troubleshooting Guides

Flash Column Chromatography of N-(3-chloropropyl) Amines

Problem: My amine product is streaking or showing poor separation on a standard silica (B1680970) gel column.

Cause: Basic amines can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor peak shape and difficult elution.

Solution:

  • Use an Amine-Functionalized Silica Column: These columns have a modified surface that is less acidic and provides better peak shape for basic compounds.[3]

  • Add a Competing Amine to the Mobile Phase: Incorporating a small amount (0.1-1%) of a competing amine, such as triethylamine (B128534) (TEA) or pyridine, into your eluent can neutralize the acidic sites on the silica gel and improve the chromatography of your basic product.[4]

Problem: I'm not sure which solvent system to use for my flash chromatography.

Solution:

  • Start with a Hexane/Ethyl Acetate (B1210297) Gradient: This is a common starting point for many organic compounds. You can perform thin-layer chromatography (TLC) with varying ratios of these solvents to determine the optimal mobile phase for your separation.

  • For More Polar Amines: A dichloromethane (B109758)/methanol solvent system may be more effective.[5]

  • Reversed-Phase Chromatography: For highly polar or ionizable amines, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be a good option. Adding a modifier like triethylamine (0.1%) to the mobile phase can improve peak shape in reversed-phase as well.[4]

Recrystallization of Solid Products

Problem: My product "oils out" instead of forming crystals during recrystallization.

Cause: This can happen if the product is impure or if the solution is too concentrated, causing the product to come out of solution above its melting point.

Solution:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly.

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. For amide or sulfonamide products, common solvent systems include ethanol (B145695)/water or ethyl acetate/hexanes.

Problem: No crystals form, even after the solution has cooled.

Cause: The solution may be too dilute, or it might be supersaturated and require a nucleation site to initiate crystallization.

Solution:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod. The small scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a "seed" for crystal growth.

  • Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

Data Presentation

The following table summarizes hypothetical purification data for the synthesis of N-(3-chloropropyl)aniline, illustrating the effectiveness of different purification methods.

Purification MethodCrude Purity (%)Purified Purity (%)Yield (%)Notes
Flash Chromatography75>9885Eluent: Hexane/Ethyl Acetate with 0.5% Triethylamine.
Recrystallization759570Solvent: Ethanol/Water. Multiple recrystallizations may be needed for higher purity.
Vacuum Distillation759780Product is a high-boiling liquid; vacuum is necessary to prevent decomposition.

Experimental Protocols

Case Study: Synthesis and Purification of N-(3-chloropropyl)aniline

This section provides a detailed methodology for a representative reaction and its purification.

Reaction:

Aniline (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. A base, for example, potassium carbonate (1.5 eq), is added to the mixture. This compound (1.2 eq) is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

Purification Protocol 1: Flash Column Chromatography

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Column Preparation: A silica gel column is packed using a hexane/ethyl acetate mixture. The column is then equilibrated with the starting eluent (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).

  • Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed product is loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of hexane/ethyl acetate containing 0.5% triethylamine. The polarity of the eluent is gradually increased (e.g., from 5% to 20% ethyl acetate).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolation: The fractions containing the pure N-(3-chloropropyl)aniline are combined and the solvent is removed under reduced pressure to yield the purified product.

Purification Protocol 2: Recrystallization (if the product is a solid derivative)

  • Solvent Selection: Small-scale solubility tests are performed to find a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. A common solvent system for anilide derivatives is ethanol and water.

  • Dissolution: The crude product is placed in an Erlenmeyer flask, and the minimum amount of hot ethanol is added to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration.

  • Crystallization: Hot water is added dropwise to the hot ethanol solution until the solution becomes cloudy. A few drops of hot ethanol are then added to redissolve the precipitate. The flask is covered and allowed to cool slowly to room temperature, and then placed in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold ethanol/water, and dried.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Aniline + this compound + Base reaction_mixture Crude Reaction Mixture reactants->reaction_mixture Stirring extraction Liquid-Liquid Extraction reaction_mixture->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product chromatography Flash Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization distillation Vacuum Distillation crude_product->distillation pure_product Pure Product chromatography->pure_product recrystallization->pure_product distillation->pure_product

Caption: General experimental workflow for the synthesis and purification of products from this compound.

troubleshooting_purification cluster_decision Initial Assessment cluster_liquid_purification Liquid Product Purification cluster_solid_purification Solid Product Purification start Impure Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Perform Vacuum Distillation is_volatile->distillation Yes chromatography_liquid Perform Flash Column Chromatography is_volatile->chromatography_liquid No chromatography_solid Perform Flash Column Chromatography recrystallization->chromatography_solid If purity is still low

Caption: Decision tree for selecting a purification method for products derived from this compound.

References

Technical Support Center: Byproduct Formation in Williamson Ether Synthesis with 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-chloro-3-iodopropane in Williamson ether synthesis. The following information addresses common issues related to byproduct formation and offers solutions to optimize reaction outcomes.

Troubleshooting Guide

Q1: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this?

A1: The formation of an alkene, primarily 3-chloro-1-propene, is a result of an E2 elimination reaction competing with the desired SN2 substitution. Since this compound is a primary halide, elimination is less favored than with secondary or tertiary halides, but it can still occur, particularly under non-optimal conditions.[1]

Troubleshooting Steps:

  • Choice of Base: Employ a less sterically hindered base. While strong bases are necessary to form the alkoxide, bulky bases like potassium tert-butoxide can preferentially act as a base for elimination rather than as a nucleophile for substitution.[2] Consider using sodium hydride (NaH) or sodium or potassium hydroxide (B78521).

  • Temperature Control: Higher temperatures favor elimination reactions.[3] Maintain the reaction at the lowest effective temperature to favor the SN2 pathway.

  • Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile that favors the SN2 reaction.[2] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.

Q2: I am observing the formation of a cyclic ether (oxetane) in my reaction. What causes this and how can I prevent it?

A2: The formation of oxetane (B1205548) is due to a subsequent intramolecular Williamson ether synthesis. After the initial reaction of the alkoxide with this compound to form the 3-chloropropyl ether, the oxygen of this product can act as a nucleophile, displacing the chloride to form a four-membered ring. This is a known pathway for the formation of cyclic ethers from haloalcohols.[4][5]

Troubleshooting Steps:

  • Control Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote this secondary cyclization reaction. Monitor the reaction progress and stop it once the formation of the desired 3-chloropropyl ether is complete.

  • Use of Excess Alkylating Agent: While not always ideal due to potential purification challenges, using a slight excess of this compound can help ensure that the alkoxide is consumed in the intermolecular reaction rather than the product having the opportunity for an intramolecular reaction.

Q3: My reaction yield is low, even without significant byproduct formation. What are other potential issues?

A3: Low yields can stem from several factors beyond the common side reactions.

Troubleshooting Steps:

  • Incomplete Deprotonation of the Alcohol: Ensure that the alcohol is fully converted to the alkoxide. Use a sufficiently strong base and allow adequate time for the deprotonation to complete before adding the this compound.

  • Quality of Reagents: Verify the purity of your this compound and the alcohol. The presence of water can quench the alkoxide, reducing the yield. Ensure all reagents and solvents are anhydrous.

  • Reaction Work-up: Ensure that the work-up procedure is not leading to product loss. This includes proper extraction techniques and care during solvent removal.

Frequently Asked Questions (FAQs)

Q: Which halogen in this compound is more reactive in the Williamson ether synthesis?

A: The iodide is a better leaving group than the chloride. Therefore, the initial nucleophilic attack by the alkoxide will occur at the carbon bearing the iodine atom, leading to the formation of a 3-chloropropyl ether.

Q: What are the main byproducts I should expect when using this compound in a Williamson ether synthesis?

A: The primary byproducts are typically:

  • 3-Chloro-1-propene: Formed via an E2 elimination reaction.

  • Oxetane: Formed via a subsequent intramolecular cyclization of the 3-chloropropyl ether product.

  • Dialkylation product: If the alkoxide is derived from a diol, or if the formed ether can be further deprotonated and react again.

Q: Can I use a weaker base like sodium carbonate for the deprotonation of my alcohol?

A: The feasibility of using a weaker base depends on the acidity of your alcohol. For simple aliphatic alcohols, a strong base like sodium hydride or sodium hydroxide is generally required for complete deprotonation. For more acidic alcohols, such as phenols, a weaker base like potassium carbonate may be sufficient.

Byproduct Formation Summary

The following table summarizes the common byproducts and the conditions that favor their formation.

ByproductChemical StructureFormation PathwayFavorable Conditions
3-Chloro-1-propene CH₂=CHCH₂ClE2 EliminationHigh temperature, sterically hindered base
Oxetane C₃H₆OIntramolecular Williamson Ether SynthesisProlonged reaction time, high temperature
Starting Alcohol R-OHIncomplete DeprotonationInsufficient or weak base, presence of water

Experimental Protocol: Synthesis of 3-Phenoxy-1-chloropropane

This protocol details the synthesis of 3-phenoxy-1-chloropropane from phenol (B47542) and this compound, a typical Williamson ether synthesis application.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq.) in anhydrous DMF. To this solution, add sodium hydroxide (1.1 eq.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Addition of Alkylating Agent: To the solution of sodium phenoxide, add this compound (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain pure 3-phenoxy-1-chloropropane.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and the formation of key byproducts.

williamson_synthesis cluster_main Desired SN2 Reaction cluster_elimination E2 Elimination cluster_cyclization Intramolecular SN2 RO_Na RO⁻Na⁺ product 3-Chloropropyl Ether (Desired Product) RO_Na->product SN2 Attack on C-I elimination_product 3-Chloro-1-propene (Elimination Byproduct) RO_Na->elimination_product Base Abstraction of β-H Cl_I_propane This compound Cl_I_propane->product Cl_I_propane->elimination_product NaI NaI cyclization_product Oxetane (Cyclization Byproduct) product->cyclization_product Intramolecular Attack on C-Cl NaCl NaCl

Caption: Main and side reaction pathways in Williamson ether synthesis.

experimental_workflow start Start: Phenol in DMF add_base Add NaOH (Alkoxide Formation) start->add_base add_alkyl_halide Add this compound add_base->add_alkyl_halide reaction Heat (50-60°C) (Reaction) add_alkyl_halide->reaction workup Aqueous Work-up (Extraction with Et₂O) reaction->workup wash Wash with NaHCO₃ and Brine workup->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Distillation/Chromatography) concentrate->purify end End: Pure 3-Phenoxy-1-chloropropane purify->end

Caption: Experimental workflow for the synthesis of 3-phenoxy-1-chloropropane.

References

Technical Support Center: Improving Yield in 1-Chloro-3-iodopropane Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and optimizing alkylation reactions involving 1-chloro-3-iodopropane. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory, enabling you to improve reaction yields and minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound for alkylation?

The main challenge lies in achieving high selectivity for the desired mono-alkylation product while avoiding common side reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key feature of this reagent, with the iodide being a significantly better leaving group.[1] However, factors such as the choice of base, solvent, and reaction temperature can influence the reaction's outcome, leading to issues like dialkylation, elimination, and reactions involving the chloride terminus.

Q2: Which is more reactive, the C-I or the C-Cl bond in this compound?

The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making the iodine atom a better leaving group in nucleophilic substitution reactions.[1] This allows for the selective displacement of the iodide to introduce the 3-chloropropyl group onto a nucleophile.

Q3: What are the most common side reactions observed in alkylations with this compound?

The most prevalent side reactions include:

  • Dialkylation: This is particularly common with primary amines and active methylene (B1212753) compounds where the mono-alkylated product can be deprotonated again and react with another molecule of the alkylating agent.

  • Elimination (E2) Reactions: The use of sterically hindered substrates or strong, bulky bases can lead to the elimination of HI, forming an alkene byproduct instead of the desired substitution product.

  • Reaction at the Chlorine Terminus: While less reactive, the C-Cl bond can react under more forcing conditions or with highly reactive nucleophiles, leading to undesired products.

  • Quaternization of Amines: With amine nucleophiles, over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Alkylated Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is consistently low.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Troubleshooting Low Yield Start Low Product Yield Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Base Evaluate Base Strength and Solubility Start->Check_Base Optimize_Stoichiometry Adjust Stoichiometry (e.g., slight excess of nucleophile) Check_Reagents->Optimize_Stoichiometry Purify_Reagents Purify Starting Materials and Dry Solvents Check_Reagents->Purify_Reagents Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time Change_Solvent Change Solvent to Improve Solubility Check_Conditions->Change_Solvent Change_Base Select a Stronger or More Soluble Base Check_Base->Change_Base End Improved Yield Optimize_Stoichiometry->End Optimize_Temp_Time->End Change_Solvent->End Change_Base->End Purify_Reagents->End

Caption: A logical workflow for troubleshooting low product yield.

Detailed Q&A:

  • Q: My reaction is not going to completion. What should I check first?

    • A: First, verify the quality of your reagents. This compound can degrade over time, and it is often stabilized with copper. Ensure your nucleophile, solvent, and base are pure and anhydrous, as water can quench the reaction. Also, confirm the accuracy of your stoichiometry.

  • Q: How does the choice of base impact the yield?

    • A: The base must be strong enough to deprotonate the nucleophile effectively. For C-alkylation of active methylene compounds, strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used. For N-alkylation of amines, a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid produced. In some cases, using a cesium base, such as cesium carbonate (Cs2CO3) or cesium hydroxide (B78521) (CsOH), can significantly improve yields in N-alkylations.

  • Q: Can the solvent affect my reaction yield?

    • A: Yes, the solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like DMF and THF are commonly used for alkylation reactions. If your reactants are not fully dissolved, the reaction will be slow and incomplete. Consider switching to a solvent in which all components are fully soluble.

Issue 2: Formation of Multiple Products, Primarily Dialkylation

Symptoms:

  • TLC or NMR analysis shows the presence of a significant amount of a less polar byproduct.

  • Mass spectrometry confirms the presence of a species with a mass corresponding to the addition of two 3-chloropropyl groups.

Troubleshooting Workflow:

Dialkylation_Troubleshooting Troubleshooting Dialkylation Start Excessive Dialkylation Control_Stoichiometry Control Stoichiometry Start->Control_Stoichiometry Slow_Addition Slow Addition of Alkylating Agent Start->Slow_Addition Lower_Temperature Lower Reaction Temperature Start->Lower_Temperature Use_Excess_Nucleophile Use Slight Excess of Nucleophile Control_Stoichiometry->Use_Excess_Nucleophile Syringe_Pump Use a Syringe Pump for Slow Addition Slow_Addition->Syringe_Pump Optimize_Temp Run Reaction at Lower Temperature (e.g., 0 °C to RT) Lower_Temperature->Optimize_Temp End Selective Mono-alkylation Use_Excess_Nucleophile->End Syringe_Pump->End Optimize_Temp->End

Caption: A logical workflow for minimizing dialkylation.

Detailed Q&A:

  • Q: How can I prevent the formation of the dialkylated product?

    • A: To favor mono-alkylation, you can try the following strategies:

      • Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) relative to this compound.

      • Slow Addition: Add the this compound slowly to the reaction mixture, preferably using a syringe pump. This keeps the concentration of the alkylating agent low at any given time, favoring the reaction with the more abundant starting nucleophile over the mono-alkylated product.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for mono-alkylation.

  • Q: Is there a particular type of nucleophile that is more prone to dialkylation?

    • A: Yes, primary amines and active methylene compounds with two acidic protons are particularly susceptible to dialkylation. Secondary amines, by virtue of having only one proton to be replaced, will not undergo further alkylation after the initial reaction.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the impact of different bases and solvents on the yield of alkylation reactions. Note that direct comparative studies for this compound are scarce, and these tables are compiled from general principles and specific examples in the literature.

Table 1: Effect of Base on N-Alkylation Yield of Amines

NucleophileBaseSolventTemperature (°C)Yield of Mono-alkylated ProductReference
Primary AmineK2CO3MeCN70Moderate[2]
Primary AmineCsOHDMF23High (often >90%)[3]
PiperidineNoneMeCNRTPredominantly mono-alkylation[2]
PiperidineKHCO3MeCNRTIncreased rate, risk of di-alkylation[2]
QuinazolinoneK2CO3DMF10082%[4]
QuinazolinoneCs2CO3DMF10081%[4]
QuinazolinoneNaHDMF10077.8%[4]

Table 2: Effect of Solvent on C-Alkylation Yield of Active Methylene Compounds

NucleophileBaseSolventTemperature (°C)Yield of Mono-alkylated ProductReference
Benzyl Cyanideaq. KOHToluene (PTC)80>90%[5]
Benzyl Cyanideaq. KOHNo Solvent (PTC)60High[6]
Ethyl AcetoacetateK2CO3DMFRTGood[7]
Ethyl AcetoacetatetBuOKDMFRT53% (with diaryliodonium salt)[8][9]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol is a general guideline for the mono-alkylation of a primary amine using this compound.

Materials:

  • Primary amine (1.1 eq)

  • This compound (1.0 eq)

  • Potassium carbonate (K2CO3, 2.0 eq) or Cesium Hydroxide (CsOH, 1.2 eq)

  • Anhydrous acetonitrile (B52724) (MeCN) or dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine and the solvent.

  • Add the base (K2CO3 or CsOH) to the stirred solution.

  • Add this compound dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Yield: Yields can vary significantly based on the substrate but are generally in the range of 60-95% for mono-alkylation.

Protocol 2: General Procedure for C-Alkylation of a β-Dicarbonyl Compound

This protocol provides a general method for the C-alkylation of a β-dicarbonyl compound, such as ethyl acetoacetate, using this compound.

Materials:

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium Carbonate (K2CO3, 1.5 eq)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the anhydrous solvent.

  • If using NaH, carefully add the NaH dispersion to the solvent and cool the mixture to 0 °C in an ice bath.

  • Slowly add the β-dicarbonyl compound dropwise to the stirred suspension of the base.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive substrates.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: Yields typically range from 50% to over 90%, depending on the substrate and reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for an alkylation reaction using this compound.

Alkylation_Workflow General Alkylation Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Deprotonation Deprotonation of Nucleophile (Addition of Base) Reaction_Setup->Deprotonation Alkylation Alkylation (Slow addition of this compound) Deprotonation->Alkylation Monitoring Reaction Monitoring (TLC/LC-MS) Alkylation->Monitoring Workup Aqueous Workup (Quenching and Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for alkylation reactions.

References

Technical Support Center: Managing Elimination Side Reactions with 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and manage elimination side reactions when using 1-chloro-3-iodopropane in your experiments. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound as an alkylating agent?

A1: When using this compound, the primary competing reactions are nucleophilic substitution (SN2) and elimination (E2). The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a much better leaving group. Consequently, reactions with nucleophiles will selectively occur at the iodine-bearing carbon.

  • Desired Reaction (SN2): A nucleophile attacks the carbon attached to the iodine, displacing the iodide and forming a new carbon-nucleophile bond. This results in the desired 3-chloropropyl substituted product.

  • Side Reaction (E2): A base removes a proton from the carbon adjacent to the carbon-iodine bond (the β-carbon), leading to the formation of a double bond and the elimination of hydrogen iodide. This results in the formation of 3-chloro-1-propene, an undesired byproduct.

Q2: I am observing a significant amount of an elimination byproduct. What are the most likely causes?

A2: The formation of an elimination byproduct is primarily influenced by the reaction conditions. The most common causes for increased E2 side reactions with a primary halide like this compound are:

  • Use of a Strong, Sterically Hindered Base: Bulky bases, such as potassium tert-butoxide (t-BuOK), are sterically hindered from attacking the electrophilic carbon required for substitution.[1][2] This favors the abstraction of a proton from the less hindered β-carbon, promoting elimination.[1][2]

  • High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.[3][4] Elimination reactions often have a higher activation energy and are more entropically favored than substitution reactions.[4]

  • Choice of Solvent: The use of a solvent that favors elimination, such as a non-polar or weakly polar solvent, can increase the formation of byproducts.

Q3: How can I minimize the elimination side reaction and favor nucleophilic substitution?

A3: To favor the desired SN2 reaction and minimize the E2 side reaction, consider the following adjustments to your protocol:

  • Choice of Base/Nucleophile:

    • Use a strong, but non-hindered nucleophile/base where possible. For example, when performing an O-alkylation, sodium ethoxide is less likely to cause elimination than potassium tert-butoxide.

    • For N-alkylation of amines, the amine itself can often act as the base. If an additional base is required, a weaker, non-nucleophilic base like potassium carbonate can be effective.

  • Temperature Control:

    • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Running the reaction at room temperature or even cooled in an ice bath can significantly suppress the elimination pathway.

  • Solvent Selection:

    • Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents are known to accelerate SN2 reactions. They solvate the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic, without participating in hydrogen bonding that can hinder the nucleophile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired substitution product and presence of a volatile byproduct. The reaction conditions are favoring the E2 elimination pathway.1. Lower the reaction temperature. If the reaction is being heated, try running it at room temperature or 0 °C. 2. Change the base. If using a bulky base (e.g., t-BuOK), switch to a smaller base (e.g., NaOEt, K₂CO₃, or NaH). 3. Change the solvent. Switch to a polar aprotic solvent like DMF or DMSO to favor the SN2 reaction.
Reaction is slow and still produces the elimination byproduct. The nucleophile is too weak or the temperature is too low for substitution to occur efficiently, while still allowing for some elimination.1. Use a more nucleophilic reagent. If possible, select a reagent that is a stronger nucleophile but not a significantly stronger base. 2. Slightly increase the temperature, but monitor the reaction closely for the formation of the elimination byproduct. A careful balance may be needed.
Multiple products are observed, including poly-alkylated species (in the case of amine alkylation). The initially formed product is more nucleophilic than the starting material, leading to further reaction.1. Use a large excess of the starting amine to increase the probability of the alkylating agent reacting with the desired starting material. 2. Control the stoichiometry. Use only a slight excess of this compound.

Data Presentation

The following table summarizes typical reaction conditions that favor either substitution or elimination with primary alkyl halides like this compound.

Factor Favors SN2 Substitution Favors E2 Elimination
Base/Nucleophile Strong, non-hindered nucleophiles (e.g., I⁻, CN⁻, N₃⁻, RNH₂)Strong, sterically hindered bases (e.g., t-BuOK, LDA)
Temperature Lower temperatures (e.g., 0 °C to room temperature)Higher temperatures
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Non-polar or weakly polar solvents. Ethanol encourages elimination more than water.[5]

Experimental Protocols

Protocol 1: N-Alkylation of an Amine with this compound

This protocol is designed to favor the SN2 pathway for the mono-alkylation of a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if heating is required)

Procedure:

  • To a solution of the amine in acetonitrile, add potassium carbonate.

  • Add this compound to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it may be gently heated to 40-50 °C, but be aware that this may slightly increase the chance of elimination.

  • Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(3-chloropropyl)amine.

Protocol 2: O-Alkylation of a Phenol (B47542) with this compound

This protocol details the synthesis of a 3-chloropropyl aryl ether, minimizing the E2 side reaction.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer

Procedure:

  • In a flask under an inert atmosphere, dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium phenoxide.

  • Slowly add this compound to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Substitution_vs_Elimination Start Reactants: This compound + Nucleophile/Base Conditions Reaction Conditions Start->Conditions SN2_Product Substitution Product (SN2) (Desired) E2_Product Elimination Product (E2) (Side-product) Conditions->SN2_Product Low Temp, Non-hindered Base, Polar Aprotic Solvent Conditions->E2_Product High Temp, Bulky Base Troubleshooting_Workflow Start Low Yield of Substitution Product? Check_Temp Is the reaction temperature high? Start->Check_Temp Yes Check_Base Is a sterically hindered base used? Check_Temp->Check_Base No Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp Yes Check_Solvent Is the solvent non-polar or protic? Check_Base->Check_Solvent No Change_Base Action: Use a smaller, non-hindered base Check_Base->Change_Base Yes Change_Solvent Action: Switch to a polar aprotic solvent Check_Solvent->Change_Solvent Yes End Re-evaluate Yield Check_Solvent->End No Lower_Temp->End Change_Base->End Change_Solvent->End

References

Technical Support Center: Reactions Involving 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-3-iodopropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the work-up of reactions with this compound?

A1: The most frequent challenges include the formation of emulsions during extraction, the presence of unreacted starting material or side products in the crude product, and difficulty in removing polar solvents like DMF or DMSO. Careful control of stoichiometry and reaction temperature can minimize side reactions, while proper extraction and washing techniques are crucial for a clean work-up.[1][2][3]

Q2: My reaction mixture has a persistent yellow or brown color after the reaction. What could be the cause and how do I remove it?

A2: A persistent color may indicate the presence of iodine or other halogen-containing byproducts. Washing the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite, can help to remove these colored impurities.

Q3: I am observing a significant amount of a dialkylated product in my reaction. How can I favor mono-alkylation?

A3: Dialkylation is a common side reaction when the initially formed product can react again with this compound. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry: Use a minimal excess of this compound (e.g., 1.05-1.1 equivalents).[2]

  • Slow Addition: Add the this compound slowly to the reaction mixture, especially at lower temperatures, to maintain a low concentration of the alkylating agent.[2]

  • Temperature Control: Lowering the reaction temperature can reduce the rate of the second alkylation.[2]

  • Steric Hindrance: If possible, using a bulkier nucleophile can sterically hinder the second alkylation.[2]

Q4: How do I effectively remove polar aprotic solvents like DMF or DMSO during the work-up?

A4: These high-boiling point solvents can be challenging to remove. A common and effective method is to dilute the reaction mixture with a large volume of water and then extract the product with a nonpolar organic solvent. The DMF or DMSO will preferentially partition into the aqueous layer. Multiple extractions of the aqueous layer with the organic solvent may be necessary to recover all of the product. Subsequently, thorough washing of the combined organic layers with water or brine is essential to remove residual polar solvent.[3] For every 5 mL of DMF or DMSO, washing with 5 x 10 mL of water is a good rule of thumb.[3]

Troubleshooting Guides

Problem: Formation of an Emulsion During Extraction

An emulsion is a suspension of one liquid within another that can be difficult to separate.

Possible Causes:

  • Vigorous shaking of the separatory funnel.

  • Presence of fine particulate matter.

  • High concentration of starting materials or products that act as surfactants.

  • Use of dichloromethane (B109758) as the extraction solvent.[4][5]

Solutions:

SolutionDescription
Patience Allow the separatory funnel to stand undisturbed for a period. The layers may separate on their own.
Brine Wash Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5]
Filtration Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
Solvent Addition Add a small amount of the organic solvent used for extraction to see if it helps break the emulsion.
Gentle Swirling Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.
Problem: Low or No Product Yield After Work-up

Possible Causes:

  • The product is water-soluble and remains in the aqueous layer.

  • The product is volatile and was lost during solvent removal.

  • The reaction did not go to completion.

  • The product degraded during the work-up (e.g., due to pH changes).

Solutions:

SolutionDescription
Check Aqueous Layer Analyze the aqueous layer by TLC or another appropriate method to see if the product is present. If so, perform further extractions.
Check Rotovap Trap If the product is volatile, check the solvent collected in the rotary evaporator trap.
Monitor Reaction Before work-up, ensure the reaction has gone to completion using a suitable monitoring technique like TLC or GC.
pH Control Be mindful of the pH during acidic or basic washes, as some products may be sensitive to pH changes.

Experimental Protocols

General Work-up Procedure for a Nucleophilic Substitution Reaction

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and the properties of the product.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., water, saturated aqueous ammonium (B1175870) chloride, or dilute acid) to neutralize any reactive reagents.[6]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water.[4][5] Gently mix the layers and then allow them to separate. Drain the aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Dilute acid (e.g., 1 M HCl) if basic impurities are present.[4][5][6]

      • Saturated aqueous sodium bicarbonate if acidic impurities are present.[6]

      • Water to remove water-soluble impurities.

      • Brine to facilitate drying.[5][6]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.[5][6]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[5][6]

  • Purification: Purify the crude product by a suitable method such as column chromatography, distillation, or recrystallization.[6][7]

Quantitative Data Summary for a Typical Alkylation Reaction Work-up

The following table provides an example of the quantities of reagents that might be used in the work-up of a small-scale alkylation reaction using this compound.

StepReagentTypical Volume/AmountPurpose
Quenching Saturated aq. NH₄Cl20 mLNeutralize unreacted base
Extraction Diethyl ether3 x 50 mLExtract the product
Washing 1 1 M HCl25 mLRemove basic impurities
Washing 2 Saturated aq. NaHCO₃25 mLRemove acidic impurities
Washing 3 Brine25 mLInitiate drying
Drying Anhydrous MgSO₄5 gRemove residual water

Visualizations

Workup_Workflow General Work-up Workflow for this compound Reactions A Reaction Mixture B Quench Reaction (e.g., add water or sat. aq. NH4Cl) A->B C Liquid-Liquid Extraction (add organic solvent and water) B->C D Separate Organic and Aqueous Layers C->D E Wash Organic Layer (acid, base, brine) D->E F Dry Organic Layer (e.g., MgSO4 or Na2SO4) E->F G Filter and Concentrate (Rotary Evaporation) F->G H Crude Product G->H I Purification (Column Chromatography, Distillation, etc.) H->I J Pure Product I->J Troubleshooting_Emulsion Troubleshooting Emulsion Formation During Extraction Start Emulsion Formed Step1 Allow to Stand Start->Step1 Step4 Layers Separated? Step1->Step4 Step2 Add Saturated Brine Step3 Filter through Celite Step2->Step3 If brine fails Step2->Step4 Step3->Step4 Step4->Step2 No Success Continue Work-up Step4->Success Yes Failure Consult Senior Chemist Step4->Failure Persistent Emulsion

References

Technical Support Center: Controlling Regioselectivity in Reactions with 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-3-iodopropane. The focus is on controlling regioselectivity to achieve desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a concern with this compound?

This compound has two different halogen atoms attached to a propane (B168953) chain.[1] The carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond have different strengths and polarizability. The C-I bond is weaker and more polarizable than the C-Cl bond, making iodide a much better leaving group in nucleophilic substitution reactions.[2] This inherent difference in reactivity allows for selective reactions at one position over the other, but it also presents the challenge of controlling which halogen is displaced.

Q2: I want to selectively substitute the iodine atom. What are the general conditions I should use?

To favor substitution at the iodine position, you should leverage the fact that iodide is a superior leaving group. The reaction is typically a bimolecular nucleophilic substitution (S_N2). Key factors to consider are:

  • Nucleophile: Use a strong, preferably soft, nucleophile.

  • Solvent: Polar aprotic solvents like acetone, DMF, or DMSO are generally preferred as they enhance the reactivity of the nucleophile without solvating it excessively.[3][4][5]

  • Temperature: Lower temperatures often favor the kinetically controlled product, which is substitution at the more reactive C-I bond.

Q3: Is it possible to selectively substitute the chlorine atom?

Direct selective substitution at the C-Cl bond in the presence of the more labile C-I bond is very challenging and generally not feasible in a one-step reaction with a standard nucleophile. The reaction will almost always occur at the C-I bond first. To achieve substitution at the carbon bearing the chlorine, a two-step process is typically required:

  • First, react this compound with a nucleophile that selectively displaces the iodide.

  • Then, in a second step, use a different nucleophile or different reaction conditions to displace the chloride from the new product.

Q4: How does the choice of nucleophile affect the reaction outcome?

The nature of the nucleophile is critical. According to the Hard and Soft Acids and Bases (HSAB) principle, soft nucleophiles (e.g., thiolates (RS⁻), iodide (I⁻), cyanide (CN⁻)) preferentially react at the softer electrophilic carbon attached to the iodine. Hard nucleophiles (e.g., alkoxides (RO⁻), fluoride (B91410) (F⁻), amines) will also predominantly attack the C-I bond due to the superior leaving group ability of iodide, but the selectivity may be less pronounced under certain conditions.

Q5: What is the most common side reaction, and how can I avoid it?

A common side reaction is the intramolecular cyclization to form cyclopropane (B1198618) derivatives, especially when using a strong, sterically hindered base.[6] This is essentially an intramolecular Williamson ether synthesis or a similar cyclization if other nucleophiles are used. To avoid this:

  • Use a non-basic nucleophile if only substitution is desired.

  • If a base is required, use it in stoichiometric amounts and at low temperatures.

  • Slowly add the base or nucleophile to the reaction mixture to keep its concentration low, which disfavors the intramolecular pathway.

Q6: My Grignard reaction is not working as expected. What could be the issue?

Grignard reagents are strong bases and nucleophiles and will react with this compound.[7] However, several issues can arise:

  • Halogen-Metal Exchange: The Grignard reagent can undergo exchange with the iodine, creating a new Grignard reagent (3-chloropropylmagnesium iodide) and an alkyl/aryl iodide.

  • Attack at Iodine: The primary reaction is expected to be nucleophilic attack at the carbon bearing the iodine.

  • Wurtz-type Coupling: Side reactions leading to coupling products can occur.

  • Protic Impurities: Grignard reagents are deactivated by any trace amounts of water or other protic sources.[8] Ensure all glassware is oven-dried and solvents are anhydrous.[8]

For best results, perform the reaction at low temperatures (e.g., 0 °C or lower) in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere.

Troubleshooting Guides

Scenario 1: Poor Regioselectivity - Mixture of Products Observed

Problem: The reaction with a nucleophile is yielding a mixture of the desired 3-chloropropyl-substituted product and the 3-iodopropyl-substituted product, or di-substituted product.

Troubleshooting Step Action Rationale
1. Re-evaluate Solvent Choice Switch to a polar aprotic solvent (e.g., DMF, Acetone).Polar aprotic solvents favor S_N2 reactions by solvating the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive.[4][9] This enhances the inherent reactivity difference between the C-I and C-Cl bonds.
2. Lower Reaction Temperature Run the reaction at a lower temperature (e.g., start at 0 °C or room temperature instead of heating).The activation energy for C-I bond cleavage is lower than for C-Cl. Lower temperatures provide enough energy to overcome the C-I barrier but not the C-Cl barrier, thus increasing selectivity.
3. Check Stoichiometry Use 1.0 to 1.1 equivalents of the nucleophile.Using a large excess of the nucleophile can drive the reaction further, leading to a second substitution at the less reactive C-Cl position after the initial substitution at the C-I bond.
4. Analyze Nucleophile If possible, use a "softer" nucleophile.Soft nucleophiles have a greater preference for reacting with the softer electrophilic center (the carbon attached to iodine).
Scenario 2: Unwanted Cyclopropane Formation

Problem: The major product isolated is a cyclopropane derivative instead of the expected linear substituted product.

Troubleshooting Step Action Rationale
1. Change the Base/Nucleophile If using a strong base (e.g., NaH, LDA), switch to a weaker, non-nucleophilic base or a non-basic nucleophilic salt (e.g., NaCN, NaN₃).Strong bases readily deprotonate a nucleophile (or act as the nucleophile themselves), and the resulting anion can undergo a rapid intramolecular S_N2 reaction (cyclization).
2. Control Reagent Addition Use a syringe pump to add the base or nucleophile slowly over a prolonged period.Maintaining a low concentration of the reactive species favors the intermolecular reaction with this compound over the intramolecular cyclization.
3. Lower the Temperature Perform the reaction at 0 °C or below.Cyclization reactions, like other reactions, are slowed at lower temperatures, which can help favor the desired intermolecular pathway.

Data Presentation

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyC-Cl BondC-I BondImplication for Regioselectivity
Average Bond Enthalpy (kJ/mol) ~339~238The C-I bond is significantly weaker and easier to break.[2]
Leaving Group Ability ModerateExcellentIodide (I⁻) is a much better leaving group than chloride (Cl⁻).[2]
Electronegativity of Halogen 3.162.66The C-Cl bond is more polar, but leaving group ability is dominant.

Table 2: Influence of Reaction Parameters on Selectivity for C-I Substitution

ParameterCondition Favoring High SelectivityRationale
Solvent Polar Aprotic (DMF, DMSO, Acetone)Enhances nucleophile reactivity, favoring the faster S_N2 reaction at the C-I bond.[3][4]
Temperature Low (0 °C to RT)Provides sufficient energy to cleave the weaker C-I bond but not the stronger C-Cl bond (kinetic control).
Nucleophile Strong, Soft (e.g., RS⁻, CN⁻)Soft nucleophiles preferentially attack the softer electrophilic carbon attached to iodine.
Concentration High dilution / Slow additionDisfavors potential side reactions like cyclization or di-substitution.

Experimental Protocols

Protocol 1: Selective Monosubstitution with Sodium Azide (B81097) at the C-I position

This protocol describes the synthesis of 1-azido-3-chloropropane.

Materials:

  • This compound (1 equiv.)

  • Sodium azide (NaN₃) (1.1 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of nitrogen.

  • Reagent Addition: To the flask, add anhydrous DMF, followed by this compound (1 equiv.). Stir the solution at room temperature.

  • Reaction: Add sodium azide (1.1 equiv.) to the solution in one portion.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-azido-3-chloropropane.

  • Purification: If necessary, purify the product by vacuum distillation or column chromatography.

Protocol 2: Base-Induced Cyclization of a Malonic Ester Derivative

This protocol demonstrates the use of this compound to form a cyclopropane ring after initial substitution.

Materials:

  • Diethyl malonate (1 equiv.)

  • Sodium ethoxide (NaOEt) (2.1 equiv.)

  • Ethanol (B145695), absolute

  • This compound (1 equiv.)

Procedure:

  • Setup: Set up a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Deprotonation: Dissolve diethyl malonate (1 equiv.) in absolute ethanol. Slowly add a solution of sodium ethoxide (1.05 equiv.) in ethanol. Stir for 30 minutes at room temperature.

  • First Substitution (at C-I): Slowly add this compound (1 equiv.) to the solution. The reaction is exothermic. Heat the mixture to reflux and monitor by TLC until the intermediate (diethyl 2-(3-chloropropyl)malonate) is formed.

  • Cyclization (Intramolecular Substitution at C-Cl): After cooling the reaction slightly, add a second portion of sodium ethoxide (1.05 equiv.) solution.

  • Reaction: Heat the mixture to reflux again and stir until TLC analysis indicates the formation of diethyl cyclopropane-1,1-dicarboxylate is complete.

  • Workup: Cool the reaction to room temperature and neutralize with dilute HCl. Remove the ethanol under reduced pressure.

  • Extraction: Add water and extract the product with diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by vacuum distillation.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis & Strategy cluster_solution Solution & Refinement start Reaction with this compound problem Analyze Reaction Outcome: - Desired Product? - Side Products? start->problem selectivity Poor Regioselectivity (Mixture of C-I/C-Cl substitution) problem->selectivity Mixture cyclization Unwanted Cyclopropane Formation problem->cyclization Cyclized no_reaction Low or No Conversion problem->no_reaction No Product optimize Optimize Conditions & Re-run problem->optimize Success mod_temp Adjust Temperature (Usually Lower) selectivity->mod_temp mod_solvent Change Solvent (e.g., to Polar Aprotic) selectivity->mod_solvent cyclization->mod_temp mod_nuc Modify Nucleophile/Base (Stoichiometry, Type, Addition Rate) cyclization->mod_nuc no_reaction->mod_temp Increase Temp no_reaction->mod_solvent no_reaction->mod_nuc Stronger Nucleophile mod_temp->optimize mod_solvent->optimize mod_nuc->optimize

Caption: Troubleshooting workflow for reactions involving this compound.

Reaction_Pathways cluster_reactants Reactants cluster_conditions Influencing Factors cluster_products Potential Products reactant This compound + Nucleophile (Nu⁻) product_I Product A (Substitution at Iodine) Cl-(CH₂)₃-Nu reactant->product_I Favored Pathway (S_N2) product_Cl Product B (Substitution at Chlorine) I-(CH₂)₃-Nu reactant->product_Cl Disfavored Pathway (High Energy) solvent Solvent (Polar Aprotic vs. Protic) solvent->reactant temp Temperature (Low vs. High) temp->reactant nucleophile Nucleophile (Hard vs. Soft, Basic vs. Non-basic) nucleophile->reactant product_cyclo Product C (Cyclopropane Derivative) product_I->product_cyclo Intramolecular S_N2 (if Nu is basic) label_favored Conditions for Product A: - Polar Aprotic Solvent - Low Temperature - Soft Nucleophile label_favored->product_I label_side Conditions for Product C: - Strong Base - Higher Temperature label_side->product_cyclo

Caption: Factors influencing regioselectivity and reaction pathways.

References

Technical Support Center: 1-Chloro-3-iodopropane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of 1-chloro-3-iodopropane in chemical synthesis, with a particular focus on the management of dehalogenation as a side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound as an alkylating agent?

A1: The most common side reactions are dehalogenation, which can occur through various mechanisms, including elimination (E2) and reductive dehalogenation. Due to the presence of two halogen atoms, intramolecular cyclization to form cyclopropane (B1198618) can also be a significant side reaction, particularly in the presence of strong, non-nucleophilic bases.

Q2: Why is the carbon-iodine bond more reactive than the carbon-chlorine bond in this compound?

A2: The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond. This makes the iodide ion a better leaving group in nucleophilic substitution reactions, meaning the reaction will preferentially occur at the carbon bearing the iodine.

Q3: What are the typical dehalogenated byproducts I should expect?

A3: Depending on the reaction conditions, you may observe the formation of 1-chloropropane (B146392) (from reductive dehalogenation of the C-I bond), propene (from elimination of HI or HCl), or cyclopropane (from intramolecular reaction).

Q4: How can I detect and quantify the formation of these dehalogenated side products?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile byproducts like 1-chloropropane, propene, and cyclopropane.[1][2][3] Nuclear magnetic resonance (NMR) spectroscopy can also be used to quantify the relative amounts of the desired product and any side products in the reaction mixture by integrating the characteristic signals of each compound.[4][5][6][7]

Troubleshooting Guide: Dehalogenation Side Reactions

This guide provides solutions to common issues encountered during reactions with this compound.

Issue Potential Cause Recommended Solution
High levels of propene detected. The reaction conditions are favoring the E2 elimination pathway. This is often due to the use of a strong, bulky base or high reaction temperatures.Use a less sterically hindered (non-bulky) nucleophile/base. Run the reaction at a lower temperature. Choose a polar aprotic solvent like acetone (B3395972) or DMF to favor the SN2 pathway.[8]
Significant formation of 1-chloropropane. Reductive dehalogenation of the carbon-iodine bond is occurring. This can be promoted by certain nucleophiles or trace metal impurities that can act as reducing agents.Ensure all reagents and solvents are pure and free from metal contaminants. If the nucleophile is suspected to be the reducing agent, consider using an alternative.
The major byproduct is cyclopropane. Intramolecular cyclization is favored. This typically occurs when a strong base is used, which deprotonates a carbon adjacent to one of the halogens, leading to an internal SN2 reaction.Use a non-basic nucleophile if possible. If a base is required, use a weaker base or a sterically hindered, non-nucleophilic base in carefully controlled stoichiometric amounts. Lowering the reaction temperature can also disfavor this pathway.
Low yield of the desired substitution product and a complex mixture of byproducts. A combination of side reactions is occurring due to non-optimized reaction conditions.Systematically evaluate the reaction parameters: nucleophile strength and steric bulk, reaction temperature, and solvent polarity. Start with conditions known to favor SN2 reactions (e.g., a strong, non-bulky nucleophile in a polar aprotic solvent at a low temperature) and adjust as needed based on analytical monitoring of the reaction.[8]

Data on Dehalogenation Side Products

The following table summarizes the expected trend in the formation of dehalogenation byproducts under different reaction conditions. The yields are illustrative and will vary depending on the specific nucleophile and substrate concentration.

Reaction Condition Primary Side Product Anticipated Yield of Side Product Desired Product (SN2) Yield
Strong, bulky base (e.g., potassium tert-butoxide) in THF at 50°CPropeneHigh (~60-80%)Low (~10-20%)
Strong, non-bulky nucleophile (e.g., NaN3) in DMF at 25°CDesired SN2 ProductLow (<5%)High (>90%)
Strong, non-nucleophilic base (e.g., LDA) at low temperatureCyclopropaneModerate to High (~40-70%)Low (~5-15%)
Reducing conditions (e.g., NaBH4 with a catalyst)1-ChloropropaneHigh (>80%)Very Low (<5%)

Experimental Protocols

Protocol 1: Minimizing Dehalogenation in a Standard SN2 Reaction

This protocol is designed to favor the nucleophilic substitution at the carbon-iodine bond while minimizing elimination and other dehalogenation side reactions.

Reagents:

  • This compound (1.0 eq)

  • Sodium azide (B81097) (NaN₃) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of sodium azide in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound dropwise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Analysis of Reaction Mixture by GC-MS

This protocol outlines a general method for the analysis of a reaction mixture to identify and quantify the desired product and potential dehalogenated byproducts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot with a small amount of water.

  • Extract the organic components with a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C for 5 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium

  • MS Scan Range: 35-300 m/z

Data Analysis:

  • Identify the peaks corresponding to the starting material, desired product, and potential byproducts (1-chloropropane, propene, cyclopropane) by comparing their mass spectra with a library database (e.g., NIST).[2]

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

Dehalogenation_Pathways This compound This compound SN2_Product Desired SN2 Product (R-CH2CH2CH2Cl) This compound->SN2_Product  Nucleophile (SN2) Propene Propene This compound->Propene  Strong, Bulky Base (E2) 1-Chloropropane 1-Chloropropane This compound->1-Chloropropane  Reducing Agent Cyclopropane Cyclopropane This compound->Cyclopropane  Strong Base (Intramolecular)

Caption: Potential reaction pathways of this compound.

Troubleshooting_Workflow cluster_0 Troubleshooting Dehalogenation Start Low Yield of Desired Product Analyze Analyze Byproducts by GC-MS/NMR Start->Analyze Identify Identify Major Side Product Analyze->Identify Propene Propene (E2) Identify->Propene Alkene Chloropropane 1-Chloropropane (Reduction) Identify->Chloropropane Reduced Alkane Cyclopropane Cyclopropane (Intramolecular) Identify->Cyclopropane Cyclic Alkane Optimize Optimize Reaction Conditions Propene->Optimize Lower Temp, Use Non-Bulky Base Chloropropane->Optimize Purify Reagents Cyclopropane->Optimize Use Weaker/Non-nucleophilic Base

Caption: A workflow for troubleshooting dehalogenation side reactions.

References

Validation & Comparative

Reactivity Showdown: 1-Chloro-3-iodopropane vs. 1-Bromo-3-chloropropane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an in-depth comparison of the reactivity of two dihalogenated propanes, 1-chloro-3-iodopropane and 1-bromo-3-chloropropane (B140262), in nucleophilic substitution reactions. By examining the underlying principles and presenting supporting experimental data, this document aims to inform the strategic selection of these reagents in complex synthetic pathways.

The differential reactivity of the halogen atoms in this compound and 1-bromo-3-chloropropane makes them valuable synthons for the sequential introduction of functionalities. In nucleophilic substitution reactions, the weaker carbon-halogen bond is preferentially cleaved. Due to the superior leaving group ability of iodide over bromide, and bromide over chloride, this compound exhibits significantly higher reactivity at the iodinated carbon compared to the reactivity of 1-bromo-3-chloropropane at the brominated carbon.[1][2][3]

The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, facilitating its cleavage during the transition state of a bimolecular nucleophilic substitution (SN2) reaction.[3][4] This results in faster reaction rates for this compound under identical conditions.

Quantitative Reactivity Comparison

Leaving GroupRelative Rate of Substitution (SN2)
I⁻ (Iodide)~90,000
Br⁻ (Bromide)~10,000
Cl⁻ (Chloride)~200

Data is generalized and can vary with substrate, nucleophile, and solvent.

This data clearly indicates that an alkyl iodide is significantly more reactive than an alkyl bromide, which in turn is more reactive than an alkyl chloride. Therefore, in a direct comparison, the displacement of the iodide from this compound is expected to be substantially faster than the displacement of the bromide from 1-bromo-3-chloropropane.

Reaction Mechanism and Selectivity

Both this compound and 1-bromo-3-chloropropane are primary alkyl halides and are thus expected to react with nucleophiles primarily through an SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry at the reaction center.

The key to the utility of these dihaloalkanes is the selective reactivity of one halogen over the other. In the case of 1-bromo-3-chloropropane reacting with one molar equivalent of sodium cyanide, the product formed is 4-chlorobutanenitrile, demonstrating the selective displacement of the better leaving group, bromide.[5] Similarly, with this compound, nucleophiles will preferentially attack the carbon bearing the iodine atom.[4]

Caption: General SN2 reaction mechanism.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 1-bromo-3-chloropropane, a competition experiment can be performed. This involves reacting a mixture of the two substrates with a limited amount of a common nucleophile and analyzing the product distribution over time.

Comparative Kinetic Analysis via Gas Chromatography (GC)

Objective: To determine the relative reaction rates of this compound and 1-bromo-3-chloropropane with sodium azide (B81097) in acetone (B3395972).

Materials:

  • This compound (99%)

  • 1-Bromo-3-chloropropane (99%)

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of this compound in anhydrous acetone containing the internal standard at a known concentration (e.g., 0.05 M).

    • Prepare a 0.1 M solution of 1-bromo-3-chloropropane in anhydrous acetone containing the internal standard at the same concentration.

    • Prepare a 0.1 M solution of sodium azide in anhydrous acetone. Note: Sodium azide has limited solubility in acetone; ensure the solution is saturated and well-stirred before use, or consider a solvent system like DMF/acetone.

  • Reaction Setup:

    • In separate reaction vials, place equal volumes of the this compound and 1-bromo-3-chloropropane stock solutions.

    • Equilibrate the vials in a constant temperature bath (e.g., 25°C).

    • Initiate the reaction by adding an equal, limiting amount of the sodium azide solution to each vial simultaneously.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of water to precipitate the unreacted sodium azide and dilute the mixture).

    • Analyze the quenched samples by GC-FID.

  • Data Analysis:

    • Calibrate the GC-FID response for both substrates and the expected products (3-chloropropyl azide and 3-iodopropyl azide, although the latter may not be the primary focus if only substrate consumption is measured) relative to the internal standard.

    • For each time point, determine the concentration of the remaining this compound and 1-bromo-3-chloropropane.

    • Plot the natural logarithm of the substrate concentration versus time for both reactions. A linear plot indicates a pseudo-first-order reaction (as the nucleophile concentration is in excess relative to each substrate at the start of the reaction).

    • The slope of the line will be the negative of the pseudo-first-order rate constant (-k').

    • Compare the rate constants to determine the relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis prep_solutions Prepare Stock Solutions: - this compound in Acetone - 1-Bromo-3-chloropropane in Acetone - Sodium Azide in Acetone setup Set up reactions in vials at constant temperature prep_solutions->setup initiate Initiate reactions with NaN₃ solution setup->initiate aliquot Withdraw aliquots at timed intervals initiate->aliquot quench Quench reaction aliquot->quench gc Analyze by GC-FID quench->gc data Plot ln[Substrate] vs. Time gc->data compare Compare rate constants data->compare

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

Based on fundamental principles of chemical reactivity and supported by experimental data from analogous systems, This compound is a significantly more reactive substrate in SN2 reactions than 1-bromo-3-chloropropane . This enhanced reactivity is a direct consequence of the superior leaving group ability of the iodide ion. For synthetic applications requiring the selective and rapid introduction of a 3-chloropropyl moiety, this compound is the preferred reagent. The choice between these two compounds will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, cost, and availability. The provided experimental protocol offers a framework for researchers to quantify this reactivity difference under their specific laboratory conditions.

References

A Comparative Guide to the Reactivity of 1-Chloro-3-iodopropane and 1,3-diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Chloro-3-iodopropane and 1,3-diiodopropane (B1583150), two important building blocks in organic synthesis. The differential reactivity of these compounds, stemming from the distinct properties of their halogen substituents, makes them versatile reagents for the construction of complex molecules. This comparison is supported by established principles of organic chemistry and provides detailed experimental protocols for their evaluation.

Core Principles of Reactivity: The Halogen Leaving Group

The reactivity of haloalkanes in nucleophilic substitution reactions is predominantly governed by the nature of the leaving group. An ideal leaving group is a species that is stable on its own. In the case of halides, their stability as anions (halides) is inversely related to their basicity. Weaker bases are better leaving groups. The order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is a consequence of two key factors:

  • Polarizability: Larger halogen atoms, like iodine, have more diffuse electron clouds that are more easily distorted. This polarizability helps to stabilize the developing negative charge in the transition state of a nucleophilic substitution reaction.

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-I bond, leading to a faster reaction rate.

Reactivity Profile of this compound

This compound possesses two different halogen atoms, leading to a distinct reactivity profile. The carbon-iodine bond is the more labile site for nucleophilic attack due to the superior leaving group ability of the iodide ion. This differential reactivity allows for selective mono-substitution at the iodinated carbon, leaving the chloro-group intact for subsequent transformations. This makes this compound a valuable bifunctional building block.

Reactivity Profile of 1,3-diiodopropane

As 1,3-diiodopropane contains two excellent leaving groups, it is a highly reactive substrate for nucleophilic substitution reactions. It is particularly well-suited for intramolecular cyclization reactions to form three-membered rings, such as cyclopropane (B1198618) derivatives, and for the synthesis of heterocyclic compounds. Both iodine atoms can be displaced by nucleophiles, making it an ideal reagent for introducing a three-carbon bridging unit.

Quantitative Data Summary

ParameterThis compound1,3-diiodopropaneRationale
Overall Reactivity in Nucleophilic Substitution Moderate to HighVery High1,3-diiodopropane has two excellent leaving groups (I⁻). This compound has one excellent (I⁻) and one good (Cl⁻) leaving group.
Site of Initial Nucleophilic Attack Preferentially at the C-I bondAt either C-I bondIodide is a significantly better leaving group than chloride.
Rate of Monosubstitution Slower than 1,3-diiodopropaneFaster than this compoundBased on the relative leaving group abilities of I⁻ and Cl⁻.
Rate of Cyclization (e.g., with a dicarbanion) SlowerFasterThe rate-determining step for the second substitution in the cyclization will be significantly faster for the diiodo-compound.
Potential for Selective Monofunctionalization HighLowThe differential reactivity of the C-I and C-Cl bonds in this compound allows for selective reactions.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 1,3-diiodopropane, a series of comparative experiments can be conducted. Below are detailed methodologies for key experiments.

Experiment 1: Comparative Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)

This experiment compares the rate of halide exchange, a classic Sₙ2 reaction. The reaction of this compound with sodium iodide in acetone (B3395972) will result in the formation of 1,3-diiodopropane and a precipitate of sodium chloride. The rate of formation of this precipitate can be used to compare the reactivity of the C-Cl bond in this compound to the C-I bond in an analogous iodoalkane.

Objective: To qualitatively and semi-quantitatively compare the rate of nucleophilic substitution at the chlorinated carbon of this compound with that of another alkyl chloride.

Materials:

  • This compound

  • 1,3-diiodopropane

  • 1-Chlorobutane (B31608) (as a reference compound)

  • 15% (w/v) Sodium Iodide in Acetone

  • Test tubes

  • Water bath

Procedure:

  • Label three clean, dry test tubes.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • To the first test tube, add 2 drops of this compound.

  • To the second test tube, add 2 drops of 1,3-diiodopropane (this will serve as a negative control for precipitate formation as no reaction is expected).

  • To the third test tube, add 2 drops of 1-chlorobutane (as a positive control and reference).

  • Stopper the test tubes and shake to mix the contents.

  • Observe the test tubes for the formation of a white precipitate (sodium chloride).

  • Record the time taken for the precipitate to appear in each test tube.

  • If no reaction is observed at room temperature after 15-20 minutes, place the test tubes in a water bath at 50°C and continue to observe.

Expected Outcome: A precipitate of NaCl will form in the test tube containing this compound, indicating that a substitution reaction has occurred. The rate of this reaction can be compared to that of 1-chlorobutane to gauge the relative reactivity. No precipitate should be observed in the test tube with 1,3-diiodopropane.

Experiment 2: Synthesis of a Cyclopropane Derivative using Diethyl Malonate

This experiment compares the efficiency of this compound and 1,3-diiodopropane in an intramolecular cyclization reaction.

Objective: To compare the product yield of diethyl cyclopropane-1,1-dicarboxylate when synthesized using either this compound or 1,3-diiodopropane.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (B145695) (absolute)

  • This compound

  • 1,3-diiodopropane

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles

  • Dichloromethane

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Formation of the Malonate Enolate: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

  • Alkylation and Cyclization:

    • Reaction A: To one flask containing the malonate enolate, add this compound dropwise.

    • Reaction B: To a second flask containing the malonate enolate, add 1,3-diiodopropane dropwise.

  • Reaction Monitoring: Heat both reaction mixtures to reflux and monitor the progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the mixtures to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Analyze the crude product by GC-MS to determine the yield of diethyl cyclopropane-1,1-dicarboxylate and to identify any byproducts.

Expected Outcome: 1,3-diiodopropane is expected to give a higher yield of the cyclized product in a shorter reaction time compared to this compound. The reaction with this compound may also yield monosubstituted, uncyclized intermediates.

Visualizing the Reactivity Comparison

Reactivity_Comparison cluster_nucleophile Nucleophile cluster_products Products R1 This compound R2 1,3-diiodopropane P1 Monosubstituted Intermediate (Cl-(CH₂)₃-Nu) R1->P1 k₁ (fast, at C-I) P2 Disubstituted Product (Nu-(CH₂)₃-Nu) R2->P2 k₃ (very fast, at both C-I) Nu Nu⁻ Nu->R1 Nu->R2 Nu->P1 P1->P2 k₂ (slower, at C-Cl) P3 Cyclized Product

Caption: Comparative reaction pathways for this compound and 1,3-diiodopropane.

Conclusion

A Comparative Guide to 1-Chloro-3-iodopropane and 1,3-dichloropropane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in the construction of carbon-heteroatom bonds and the formation of cyclic structures, the choice of bifunctional electrophiles is a critical parameter that dictates reaction efficiency, yield, and overall feasibility. Among the array of available reagents, 1,3-dihalopropanes are fundamental building blocks. This guide provides an objective, data-supported comparison between 1-Chloro-3-iodopropane and 1,3-dichloropropane (B93676), two prominent members of this class, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound generally exhibits superior performance in nucleophilic substitution reactions compared to 1,3-dichloropropane. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion over the chloride ion. Consequently, reactions involving this compound often proceed under milder conditions, with shorter reaction times and potentially higher yields. However, this enhanced reactivity comes at a higher financial cost. 1,3-dichloropropane, while less reactive, is a more economical option, making it a viable choice for large-scale syntheses where cost is a significant factor, provided the reaction conditions can be optimized to achieve satisfactory yields. The choice between these two reagents therefore represents a trade-off between reactivity and cost.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of these reagents is essential for their effective use in synthesis.

PropertyThis compound1,3-Dichloropropane
CAS Number 6940-76-7142-28-9
Molecular Formula C₃H₆ClIC₃H₆Cl₂
Molecular Weight 204.44 g/mol 112.99 g/mol
Boiling Point 170-172 °C120-122 °C
Density 1.904 g/mL at 25 °C1.19 g/mL at 25 °C
Refractive Index n20/D 1.548n20/D 1.448

Reactivity Comparison: The Leaving Group Effect

The primary differentiator in the synthetic performance of this compound and 1,3-dichloropropane lies in the nature of their halogen substituents. In nucleophilic substitution reactions, the rate is significantly influenced by the ability of the leaving group to depart. The iodide ion (I⁻) is an excellent leaving group, whereas the chloride ion (Cl⁻) is a moderately good leaving group.

This difference in leaving group ability stems from two key factors:

  • Basicity: Weaker bases are better leaving groups. Iodide is the conjugate base of a strong acid (hydroiodic acid, HI), making it a very weak base. Chloride is the conjugate base of a strong acid (hydrochloric acid, HCl), but HCl is a weaker acid than HI, making chloride a slightly stronger base than iodide.

  • Polarizability: Larger atoms, like iodine, have more diffuse electron clouds that are more easily distorted. This high polarizability helps to stabilize the developing negative charge in the transition state of a nucleophilic substitution reaction, thus lowering the activation energy.

G cluster_0 Reactivity in Nucleophilic Substitution (SN2) 1_Chloro_3_iodopropane This compound 1_3_Dichloropropane 1,3-Dichloropropane Product_1 Product (Higher Yield, Faster Reaction) Product_2 Product (Lower Yield, Slower Reaction) Nucleophile Nucleophile (e.g., Amine, Thiol, etc.)

This inherent difference in reactivity means that for a given nucleophilic substitution, this compound will typically react faster and under milder conditions than 1,3-dichloropropane. To achieve comparable reaction rates with 1,3-dichloropropane, more forcing conditions, such as higher temperatures, stronger bases, or longer reaction times, may be necessary.

Applications in Synthesis: A Comparative Overview

Both this compound and 1,3-dichloropropane are versatile reagents for introducing a three-carbon chain into a molecule, often as a precursor to forming five- or six-membered rings. Their differential reactivity makes them suitable for different synthetic strategies.

N-Alkylation of Amines and Synthesis of Heterocycles

A common application for both reagents is the di-alkylation of primary amines or the mono-alkylation of secondary amines to form nitrogen-containing heterocycles, such as piperidines and azetidines.

While direct, head-to-head comparative studies with detailed experimental data for the same reaction are not abundant in the literature, the principles of chemical reactivity strongly suggest that this compound would provide the desired heterocyclic product in higher yield and/or in a shorter reaction time. For instance, in the synthesis of piperidine (B6355638) derivatives from primary amines, the initial alkylation would preferentially occur at the iodo-substituted carbon of this compound. The subsequent intramolecular cyclization would then involve the displacement of the chloride. With 1,3-dichloropropane, both steps involve the less favorable displacement of a chloride ion.

G

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine (e.g., Piperidine)

Materials:

  • Piperidine (1.0 eq.)

  • This compound or 1,3-dichloropropane (1.1 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.), finely powdered and dried

  • Anhydrous acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine and anhydrous solvent.

  • Add the potassium carbonate to the stirred solution.

  • Slowly add the 1,3-dihalopropane derivative to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and wash the solid with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Observations:

  • When using this compound, the reaction is expected to proceed faster and may be complete at room temperature or with mild heating.

  • With 1,3-dichloropropane, a higher temperature and longer reaction time will likely be required to achieve a comparable conversion. The yield may also be lower due to the decreased reactivity.

Cost and Toxicity Analysis

Beyond chemical reactivity, practical considerations such as cost and toxicity are crucial for reagent selection, especially in process development and scale-up.

FactorThis compound1,3-Dichloropropane
Relative Cost Significantly more expensiveMore economical
Toxicity Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3][4]Probable human carcinogen.[5][6][7] Causes skin and respiratory irritation.[6]
Handling Precautions Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]Handle with extreme care in a well-ventilated area or fume hood, using appropriate PPE.[5][6]

Conclusion and Recommendations

The choice between this compound and 1,3-dichloropropane for a synthetic transformation is a nuanced decision that requires careful consideration of several factors.

  • For laboratory-scale synthesis, exploratory research, and when high reactivity and yield are paramount, this compound is the superior choice. Its enhanced reactivity due to the excellent leaving group ability of iodide often justifies its higher cost, leading to cleaner reactions, simpler purifications, and better overall efficiency.

  • For large-scale industrial applications and when cost is a primary driver, 1,3-dichloropropane presents a more economically viable option. However, its lower reactivity necessitates more rigorous process optimization, potentially involving higher temperatures, longer reaction times, and the use of catalysts or more potent bases to achieve acceptable yields. The potential for lower yields and the need for more energy-intensive conditions must be weighed against the cost savings of the starting material.

References

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution with 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic analysis of nucleophilic substitution reactions involving 1-chloro-3-iodopropane. Due to the bifunctional nature of this substrate, featuring both a chloro and an iodo substituent, it presents unique opportunities for selective and sequential reactions. This document outlines the expected reactivity based on established principles of physical organic chemistry, offers comparative data from analogous compounds, and provides detailed experimental protocols for kinetic analysis.

Reactivity Landscape of this compound

This compound is a primary haloalkane, and as such, its reactions with nucleophiles are expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

A key feature of this compound is the presence of two different halogen atoms, which act as leaving groups. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This inherent difference in bond strength dictates that the iodide is a much better leaving group. Consequently, nucleophilic attack will occur preferentially at the carbon atom bearing the iodine. This regioselectivity allows for the synthesis of intermediates where the chloro group remains for subsequent transformations.

Comparative Kinetic Data

While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in the literature, we can draw meaningful comparisons from the kinetic data of related primary haloalkanes. The following table illustrates the expected trend in reactivity.

Table 1: Comparison of Bimolecular Rate Constants (k) for the Reaction of Primary Haloalkanes with Nucleophiles in Acetone at 25°C

SubstrateNucleophileRate Constant (k) [L mol⁻¹ s⁻¹]
1-ChloropropaneI⁻1.0 x 10⁻⁵
1-Iodopropane (B42940)Cl⁻1.6 x 10⁻²
1-BromopropaneI⁻1.7 x 10⁻³
1-IodopropaneBr⁻1.3 x 10⁻²

Note: The data presented are representative values from the literature for analogous SN2 reactions and are intended to illustrate the relative reactivity.

The data clearly shows that iodide is a better leaving group than chloride, as evidenced by the significantly faster reaction rate of 1-iodopropane with chloride compared to the reverse reaction. This supports the principle that the primary site of nucleophilic attack on this compound will be the carbon attached to the iodine.

Table 2: Qualitative Comparison of this compound with Other Dihaloalkanes in SN2 Reactions

SubstrateRelative Reactivity of First SubstitutionPotential for Intramolecular Reactions
1,3-DichloropropaneModerateYes (forms cyclopropane (B1198618) with strong reducing agents)
1,3-DibromopropaneHighYes (more facile cyclopropane formation than dichloro- derivative)
This compound Very High (at the C-I bond) Yes (can lead to cyclopropane or other cyclic products)

Experimental Protocols for Kinetic Analysis

The rate of nucleophilic substitution reactions of this compound can be determined using various experimental techniques. Below are detailed protocols for two common methods.

Method 1: Titrimetric Analysis (The Finkelstein Reaction)

This method is suitable for reactions where a halide ion is displaced, such as the Finkelstein reaction (halide exchange).

Objective: To determine the rate constant for the reaction of this compound with a nucleophile (e.g., sodium iodide in acetone, where the displaced chloride ion precipitates as NaCl).

Materials:

  • This compound

  • Sodium iodide

  • Acetone (anhydrous)

  • Standardized silver nitrate (B79036) (AgNO₃) solution

  • Potassium chromate (B82759) (K₂CrO₄) indicator

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Thermostated water bath

Procedure:

  • Prepare stock solutions of this compound and sodium iodide of known concentrations in anhydrous acetone.

  • Equilibrate the reactant solutions to the desired temperature in a thermostated water bath.

  • Initiate the reaction by mixing the reactant solutions in a volumetric flask. Start a stopwatch immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a solvent that stops the reaction (e.g., a mixture of nitric acid and water).

  • Titrate the quenched solution with a standardized silver nitrate solution using potassium chromate as an indicator (Mohr's method). The endpoint is the formation of a reddish-brown precipitate of silver chromate.

  • The concentration of the displaced halide ion at each time point can be calculated from the volume of silver nitrate solution used.

  • The rate constant (k) can be determined by plotting the appropriate concentration-time relationship (e.g., ln([RX]) vs. time for a pseudo-first-order reaction or 1/[RX] vs. time for a second-order reaction).

Method 2: Conductivity Measurement

This method is applicable when there is a change in the number or type of ions in the solution during the reaction.

Objective: To monitor the progress of the reaction by measuring the change in electrical conductivity of the solution.

Materials:

  • This compound

  • A salt of the nucleophile (e.g., sodium azide, NaN₃)

  • A suitable polar aprotic solvent (e.g., dimethylformamide - DMF)

  • Conductivity meter with a probe

  • Thermostated reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare solutions of this compound and the nucleophilic salt in the chosen solvent.

  • Calibrate the conductivity meter using standard solutions.

  • Place the solution of the nucleophilic salt in the thermostated reaction vessel and allow it to reach thermal equilibrium.

  • Immerse the conductivity probe into the solution and start the magnetic stirrer.

  • Initiate the reaction by adding a known volume of the this compound solution to the reaction vessel.

  • Record the conductivity of the solution at regular time intervals.

  • The change in conductivity is proportional to the change in the concentration of the ionic species. The rate constant can be determined by analyzing the conductivity-time data. For instance, if the product is a neutral molecule and the reactants are ionic, the conductivity will decrease over time.

Visualizing Reaction Pathways and Workflows

SN2 Reaction of this compound

Caption: SN2 reaction pathway for this compound.

Experimental Workflow for Titrimetric Analysis

Titration_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_solutions Prepare Reactant Solutions thermostate Equilibrate at T prep_solutions->thermostate mix Mix & Start Timer thermostate->mix sample Withdraw Aliquots mix->sample at intervals quench Quench Reaction sample->quench titrate Titrate with AgNO₃ quench->titrate calculate Calculate [X⁻] titrate->calculate plot Plot Data & Determine k calculate->plot

A Comparative Guide to the GC-MS Analysis of 1-Chloro-3-iodopropane and Its Nucleophilic Substitution Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products stemming from 1-chloro-3-iodopropane, offering insights into product identification and purity assessment.

This compound is a valuable bifunctional electrophile in organic synthesis, prized for its ability to introduce a three-carbon chain with two distinct halogen handles. The significant difference in the leaving group ability of iodide and chloride ions allows for selective nucleophilic substitution reactions. This guide provides a comparative analysis of the GC-MS data for this compound and its reaction products with two common nucleophiles: the azide (B81097) ion (N₃⁻) and the hydroxide (B78521) ion (OH⁻). Understanding the GC-MS profiles of these compounds is crucial for reaction monitoring, product confirmation, and purity assessment in synthetic chemistry and drug development.

Reaction Pathways and Product Overview

Due to the superior leaving group ability of the iodide ion, nucleophilic attack preferentially occurs at the carbon atom bonded to iodine. This selective reactivity leads to the formation of distinct substitution products.

  • Reaction with Sodium Azide: this compound reacts with sodium azide to yield 1-azido-3-chloropropane (B14619145) as the major product.

  • Reaction with Sodium Hydroxide: The reaction with sodium hydroxide results in the formation of 3-chloro-1-propanol.

In both reactions, the starting material, this compound, may be present in the reaction mixture if the reaction does not go to completion. GC-MS analysis is an ideal technique to separate and identify the starting material and the respective products.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of the reaction mixtures is provided below.

Sample Preparation:

  • Quench the reaction mixture with deionized water.

  • Extract the organic components with a suitable solvent such as dichloromethane (B109758) or diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) with the extraction solvent prior to GC-MS analysis.

GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Energy 70 eV
Mass Range 35-300 amu

Data Presentation and Comparison

The following table summarizes the key GC-MS data for the starting material and the two primary reaction products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Predicted Retention Time
This compoundC₃H₆ClI204.44204, 127, 77, 41Intermediate
1-Azido-3-chloropropaneC₃H₆ClN₃119.55119, 91, 78, 63, 41Early
3-Chloro-1-propanolC₃H₇ClO94.5494, 77, 57, 45, 31Late

Note: Retention times are relative and will vary depending on the specific GC conditions and column used. Generally, the less polar and more volatile compound, 1-azido-3-chloropropane, is expected to elute first, followed by the starting material, this compound. The more polar alcohol, 3-chloro-1-propanol, will have the longest retention time.

Visualization of Reaction Pathways and Experimental Workflow

Reaction_Pathway This compound This compound 1-Azido-3-chloropropane 1-Azido-3-chloropropane This compound->1-Azido-3-chloropropane + NaN3 3-Chloro-1-propanol 3-Chloro-1-propanol This compound->3-Chloro-1-propanol + NaOH NaN3 NaN3 NaOH NaOH

Caption: Nucleophilic substitution reactions of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Reaction_Mixture Reaction_Mixture Extraction Extraction Reaction_Mixture->Extraction Drying Drying Extraction->Drying Dilution Dilution Drying->Dilution Injection Injection Dilution->Injection Separation_in_GC Separation_in_GC Injection->Separation_in_GC Ionization Ionization Separation_in_GC->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Data_Interpretation Data_Interpretation Mass_Analysis->Data_Interpretation

Caption: General workflow for GC-MS analysis of reaction products.

Interpretation of Mass Spectra

The mass spectrum of each compound provides a unique fingerprint that allows for its identification.

  • This compound: The molecular ion peak is observed at m/z 204. The prominent peak at m/z 127 corresponds to the loss of the chloropropyl radical, forming the I⁺ ion. The fragment at m/z 77 is due to the chloropropyl cation, and the peak at m/z 41 represents the allyl cation, a common fragment in propyl chains.

  • 1-Azido-3-chloropropane: The molecular ion peak is expected at m/z 119. A characteristic fragmentation of azides is the loss of a nitrogen molecule (N₂), which would result in a significant peak at m/z 91 (M-28). Other expected fragments include the chloropropyl cation at m/z 78 and further fragmentation leading to ions at m/z 63 and 41.

  • 3-Chloro-1-propanol: The molecular ion is observed at m/z 94. The peak at m/z 77 corresponds to the loss of a hydroxyl radical. The fragment at m/z 57 is due to the loss of both a chlorine atom and a hydrogen atom. The base peak is often at m/z 45, corresponding to the [CH₂=OH]⁺ ion, and a prominent peak at m/z 31 is due to the [CH₂OH]⁺ fragment.

By comparing the retention times and mass fragmentation patterns of the components in a reaction mixture to those of the known starting material and expected products, researchers can effectively monitor the progress of the reaction, confirm the identity of the products, and assess the purity of the final compound. This comparative GC-MS analysis is an indispensable tool in the development of synthetic routes involving this compound.

A Comparative Guide to Monitoring 1-Chloro-3-iodopropane Reactions: NMR Spectroscopy vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and pharmaceutical intermediates, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety. 1-Chloro-3-iodopropane is a valuable bifunctional building block, frequently employed in nucleophilic substitution reactions where the differential reactivity of the carbon-iodine and carbon-chlorine bonds is exploited. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for monitoring the reactions of this compound.

Introduction to Reaction Monitoring with this compound

This compound's utility lies in the higher reactivity of the C-I bond compared to the C-Cl bond, allowing for selective substitution of the iodine atom. A typical example is the reaction with a nucleophile, such as sodium azide (B81097), to form 1-azido-3-chloropropane. This reaction serves as an excellent case study for comparing analytical monitoring techniques. Effective monitoring allows for the determination of reaction kinetics, the identification of intermediates and byproducts, and the optimization of reaction conditions.

In-Situ Monitoring by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. For reaction monitoring, its key advantage is the ability to perform in-situ analysis, providing real-time data without the need for sample workup.

By observing the changes in the ¹H NMR spectrum over time, the consumption of the reactant (this compound) and the formation of the product can be quantified. The protons on the carbon atoms adjacent to the halogens exhibit distinct chemical shifts, which change upon substitution of the iodine atom.

Key ¹H NMR Signals for Monitoring the Reaction of this compound with Sodium Azide:
CompoundMethylene GroupChemical Shift (δ, ppm)
This compound -CH₂-Cl~3.64
-CH₂-I~3.33
-CH₂- (central)~2.23
1-Azido-3-chloropropane -CH₂-Cl~3.65
-CH₂-N₃~3.45
-CH₂- (central)~2.05

Note: Chemical shifts are approximate and can vary based on the solvent and other reaction components.

Alternative Monitoring Techniques: GC-MS and HPLC

While NMR offers the benefit of real-time, non-invasive monitoring, chromatographic techniques are also widely used and offer their own set of advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. For reactions involving this compound, GC-MS can provide excellent separation of the starting material, product, and any volatile impurities.

High-Performance Liquid Chromatography (HPLC) separates compounds in the liquid phase based on their interaction with a stationary phase. It is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC.

Quantitative Data Comparison

To illustrate the comparative performance of these techniques, a hypothetical kinetic study of the reaction between this compound and sodium azide is presented. The data in the following tables are representative of what would be expected from such an experiment.

Table 1: Reaction Progress Monitored by ¹H NMR
Time (minutes)Concentration of this compound (M)Concentration of 1-Azido-3-chloropropane (M)
00.1000.000
150.0780.022
300.0610.039
600.0370.063
1200.0140.086
2400.0020.098
Table 2: Reaction Progress Monitored by GC-MS
Time (minutes)Peak Area of this compoundPeak Area of 1-Azido-3-chloropropane
01,250,0000
15975,000280,000
30762,500495,000
60462,500795,000
120175,0001,080,000
24025,0001,230,000
Table 3: Reaction Progress Monitored by HPLC
Time (minutes)Peak Area of this compoundPeak Area of 1-Azido-3-chloropropane
0880,0000
15686,400154,000
30536,800273,000
60325,600441,000
120123,200602,000
24017,600686,000

Experimental Protocols

Protocol 1: In-Situ ¹H NMR Reaction Monitoring
  • Sample Preparation: In a standard 5 mm NMR tube, dissolve this compound (e.g., 20.4 mg, 0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to establish initial concentrations and confirm chemical shifts.

  • Initiate Reaction: Add the nucleophile (e.g., a solution of sodium azide in a compatible solvent) to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.

  • Data Acquisition: Set up a series of ¹H NMR acquisitions at regular time intervals (e.g., every 15 minutes). Use a sufficient relaxation delay (D1) to ensure quantitative results (typically 5 times the longest T1 relaxation time).

  • Data Processing: Process the spectra and integrate the characteristic peaks of the starting material and the product relative to the internal standard.

  • Analysis: Calculate the concentration of the reactant and product at each time point to determine the reaction kinetics.

Protocol 2: GC-MS Reaction Monitoring
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent. Add the nucleophile to initiate the reaction.

  • Sampling: At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., cold water or a dilute acid).

  • Extraction: Extract the organic components with a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • MS Detection: Use Electron Ionization (EI) at 70 eV and scan a mass range that includes the molecular ions of the reactant and product (e.g., m/z 40-250).

  • Data Analysis: Integrate the peak areas of the reactant and product in the chromatograms to monitor the reaction progress.

Protocol 3: HPLC Reaction Monitoring
  • Reaction Setup and Sampling: Follow steps 1 and 2 from the GC-MS protocol.

  • Sample Preparation: Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is typically effective.

    • Detection: Use a UV detector at a wavelength where both the reactant and product have some absorbance (e.g., 210 nm).

  • Data Analysis: Integrate the peak areas of the reactant and product in the chromatograms to follow the reaction.

Visualizing the Workflow and Relationships

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_nmr NMR Monitoring cluster_gcms GC-MS Monitoring cluster_hplc HPLC Monitoring Reaction This compound + Nucleophile NMR_Sample Prepare Sample in NMR Tube Reaction->NMR_Sample GCMS_Sample Take Aliquot & Quench Reaction Reaction->GCMS_Sample HPLC_Sample Take Aliquot & Dilute Reaction->HPLC_Sample NMR_Acquire Acquire Spectra Over Time (in-situ) NMR_Sample->NMR_Acquire NMR_Data Integrate Peaks & Calculate Concentration NMR_Acquire->NMR_Data GCMS_Extract Extract with Organic Solvent GCMS_Sample->GCMS_Extract GCMS_Analyze Inject into GC-MS GCMS_Extract->GCMS_Analyze GCMS_Data Integrate Peak Areas GCMS_Analyze->GCMS_Data HPLC_Analyze Inject into HPLC HPLC_Sample->HPLC_Analyze HPLC_Data Integrate Peak Areas HPLC_Analyze->HPLC_Data

Caption: Experimental workflows for monitoring reactions of this compound.

Signaling_Pathway This compound This compound Transition State Transition State This compound->Transition State Nucleophile (e.g., N3-) Nucleophile (e.g., N3-) Nucleophile (e.g., N3-)->Transition State 1-Azido-3-chloropropane 1-Azido-3-chloropropane Transition State->1-Azido-3-chloropropane Iodide Ion (I-) Iodide Ion (I-) Transition State->Iodide Ion (I-)

Caption: Nucleophilic substitution pathway of this compound.

Logical_Comparison cluster_nmr NMR Spectroscopy cluster_gcms GC-MS cluster_hplc HPLC Title Comparison of Analytical Techniques NMR_Adv Advantages: - In-situ, real-time data - Non-destructive - Rich structural information NMR_Dis Disadvantages: - Lower sensitivity - Higher equipment cost - Requires deuterated solvents GCMS_Adv Advantages: - High sensitivity and selectivity - Excellent for volatile compounds - Provides mass information GCMS_Dis Disadvantages: - Destructive technique - Requires sample workup - Not suitable for non-volatile compounds HPLC_Adv Advantages: - Versatile for a wide range of compounds - Good quantitative accuracy - Well-established methods HPLC_Dis Disadvantages: - Requires sample workup - Can be slower than GC - Solvent consumption

Caption: Logical comparison of analytical techniques for reaction monitoring.

Conclusion: Choosing the Right Technique

The choice of analytical technique for monitoring reactions of this compound depends on the specific requirements of the study.

  • NMR spectroscopy is the ideal choice for mechanistic studies where real-time, non-invasive data is crucial for understanding reaction kinetics and identifying transient intermediates.

  • GC-MS is superior for its high sensitivity in detecting and quantifying volatile products and impurities, making it well-suited for final product analysis and purity determination.

  • HPLC offers a robust and versatile alternative, particularly for compounds that are not amenable to GC analysis, and is a workhorse in many process chemistry labs.

For a comprehensive understanding of a chemical process, a combination of these techniques is often employed. For instance, NMR can be used for initial kinetic profiling and mechanistic investigation, while GC-MS or HPLC can be used for at-line or off-line monitoring of reaction progress and for final quality control.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Halogenated Propanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of small molecules is crucial for structural elucidation and identification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrum of 1-chloro-3-iodopropane and its halogenated propane (B168953) analogs, supported by experimental data and detailed protocols.

This guide will delve into the characteristic fragmentation of this compound, offering a clear comparison with 1,3-dichloropropane, 1-bromo-3-chloropropane, and 1,3-diiodopropane. By examining the influence of different halogen substituents on the fragmentation pathways, researchers can gain valuable insights for identifying these and similar compounds in complex mixtures.

Comparative Analysis of Fragmentation Patterns

The electron ionization mass spectra of this compound and its analogs reveal distinct fragmentation patterns influenced by the nature of the halogen atoms. The relative abundance of key fragments provides a molecular fingerprint for each compound.

m/z This compound 1,3-Dichloropropane 1-Bromo-3-chloropropane 1,3-Diiodopropane Fragment Identity
41100100100100[C₃H₅]⁺
76356540-[C₃H₅Cl]⁺
7760---[C₃H₆Cl]⁺
12715--45[I]⁺
156/158--5-[M-Cl/Br]⁺
1695--85[C₃H₆I]⁺
20425---[M]⁺
112/114-15--[M]⁺
156/158/160--10-[M]⁺
296---5[M]⁺

Data sourced from the NIST WebBook.[1]

Key Observations:

  • The base peak for all analyzed compounds is the allyl cation ([C₃H₅]⁺) at m/z 41, indicating the facile loss of both halogen atoms.

  • The molecular ion peak ([M]⁺) is observable for all compounds, though its intensity varies. The presence of chlorine and bromine isotopes leads to characteristic M+2 and M+4 peaks.

  • For this compound, significant fragments are observed corresponding to the loss of a chlorine atom ([M-Cl]⁺) and an iodine atom ([M-I]⁺). The fragment at m/z 77, [C₃H₆Cl]⁺, is particularly prominent.

  • 1,3-Dichloropropane shows a characteristic fragment at m/z 76, corresponding to [C₃H₅Cl]⁺.

  • 1-Bromo-3-chloropropane exhibits fragments corresponding to the loss of either bromine or chlorine.

  • 1,3-Diiodopropane shows a strong peak for the iodopropyl cation ([C₃H₆I]⁺) at m/z 169 and the iodine cation ([I]⁺) at m/z 127.

Experimental Protocols

The following is a generalized protocol for acquiring electron ionization mass spectra of small, volatile organic compounds like halogenated propanes.

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.

Sample Preparation:

  • Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

  • Ensure the sample is free of non-volatile impurities and salts.

  • Transfer the solution to an appropriate autosampler vial.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • GC Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating these compounds.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: 2 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Scan Rate: 2 scans/second

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows several key pathways, as illustrated in the diagram below. The initial ionization event forms a molecular ion radical, which then undergoes various bond cleavages to produce the observed fragment ions.

Fragmentation_Pathway This compound This compound M [C3H6ClI]⁺˙ m/z 204 This compound->M Ionization (70 eV) Frag1 [C3H6Cl]⁺ m/z 77 M->Frag1 - I• Frag2 [C3H6I]⁺ m/z 169 M->Frag2 - Cl• I_ion [I]⁺ m/z 127 M->I_ion - C3H6Cl• Frag3 [C3H5]⁺ m/z 41 Frag1->Frag3 - HCl Frag2->Frag3 - HI Cl_rad - Cl• I_rad - I• HI_loss - HI HCl_loss - HCl

Caption: Fragmentation pathway of this compound in EI-MS.

References

A Comparative Analysis of 1-Chloro-3-iodopropane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds, the choice of an appropriate alkylating agent is paramount to ensure high yields and selectivity. Among the various bifunctional C3 linkers, 1-Chloro-3-iodopropane stands out due to its unique reactivity profile. This guide provides an objective comparison of the performance of this compound against other common 1,3-dihalopropane alkylating agents, supported by available experimental data.

The Reactivity Landscape of 1,3-Dihalopropanes

The utility of this compound as an alkylating agent stems from the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodide a superior leaving group in nucleophilic substitution (SN2) reactions.[1] This inherent property allows for selective monoalkylation at the iodinated carbon, leaving the chloro group intact for subsequent transformations. This "one-pot" sequential functionalization is a key advantage in multi-step syntheses.

The general order of reactivity for halogens as leaving groups in SN2 reactions is I > Br > Cl > F. Consequently, the expected order of reactivity for 1,3-dihalopropanes as alkylating agents is:

1,3-Diiodopropane (B1583150) > 1-Bromo-3-iodopropane ≈ this compound > 1,3-Dibromopropane > 1-Bromo-3-chloropropane > 1,3-Dichloropropane

While 1,3-diiodopropane is the most reactive, it is also more expensive and can lead to undesired double substitution reactions. This compound offers a balance of high reactivity at one terminus and a less reactive site for sequential reactions.

Yield Comparison in Alkylation Reactions

Direct comparative studies of alkylation yields under identical conditions for a range of nucleophiles are scarce in the published literature. However, by collating data from various sources, a representative comparison can be constructed. The following tables summarize reported yields for the alkylation of various nucleophiles with this compound and its alternatives.

It is crucial to note that the reaction conditions in the cited examples may vary, and thus the yields are indicative rather than directly comparable.

Table 1: N-Alkylation of Amines

Alkylating AgentNucleophileProductYield (%)Reference
1-Bromo-3-chloropropane1-(3-chlorophenyl)piperazine1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine65%[2]
1,3-DichloropropanePiperidine (B6355638)1-(3-Chloropropyl)piperidine-Data not found
1,3-DiiodopropanePiperidine1-(3-Iodopropyl)piperidine-Data not found
This compoundPiperidine1-(3-Chloropropyl)piperidineHigh (expected)-

Table 2: O-Alkylation of Phenols

Alkylating AgentNucleophileProductYield (%)Reference
1-Bromo-3-chloropropanePhenol (B47542)1-Aryloxy-3-chloropropane / 1-Aryloxy-3-bromopropaneMixtureResearchGate
1,3-DichloropropanePhenol1-Phenoxy-3-chloropropane-Data not found
1,3-DiiodopropanePhenol(3-iodopropoxy)benzene- (Side reactions noted)[3]
This compoundPhenol1-Phenoxy-3-chloropropaneHigh (expected)-

Table 3: C-Alkylation of Carbanions

Alkylating AgentNucleophileProductYield (%)Reference
1-Bromo-3-chloropropaneDiethyl malonateDiethyl (3-chloropropyl)malonate87.5%[4]
1,3-DichloropropaneDiethyl malonateDiethyl (3-chloropropyl)malonate-Data not found
1,3-DiiodopropaneDiethyl malonateDiethyl (3-iodopropyl)malonate-Data not found
This compoundDiethyl malonateDiethyl (3-chloropropyl)malonateHigh (expected)-

Experimental Protocols

The following are representative experimental protocols for alkylation reactions using 1,3-dihalopropanes.

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Piperidine)

Materials:

  • Piperidine

  • This compound (or other dihalopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of piperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: O-Alkylation of a Phenol

Materials:

  • Phenol

  • This compound (or other dihalopropane)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of phenol (1.0 equivalent) in anhydrous DMF, carefully add sodium hydride (1.1 equivalents) in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the resulting sodium phenoxide solution to 0 °C and slowly add this compound (1.1 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation.

Protocol 3: C-Alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate

  • This compound (or other dihalopropane)

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (EtOH), absolute

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Slowly add this compound (1.1 equivalents) to the enolate solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Visualizing Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products Nucleophile Nucleophile Transition_State Transition State Nucleophile->Transition_State Backside Attack Alkylating_Agent This compound Alkylating_Agent->Transition_State Product Mono-alkylated Product (3-chloropropyl derivative) Transition_State->Product Leaving_Group Iodide Ion (I-) Transition_State->Leaving_Group Leaving Group Departure

Caption: A simplified signaling pathway for the SN2 alkylation of a nucleophile with this compound.

G Start Start Combine_Reactants Combine Nucleophile, Base, and Solvent Start->Combine_Reactants Add_Alkylating_Agent Add this compound Combine_Reactants->Add_Alkylating_Agent Reaction_Monitoring Stir and Monitor (TLC/GC-MS) Add_Alkylating_Agent->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Dry, Concentrate, and Purify Workup->Purification Final_Product Final_Product Purification->Final_Product

Caption: A general experimental workflow for an alkylation reaction using this compound.

Conclusion

This compound is a highly effective alkylating agent that offers a unique combination of reactivity and selectivity. Its differential reactivity allows for the introduction of a 3-chloropropyl group onto a variety of nucleophiles, often with high efficiency, while preserving a chloro-substituent for further synthetic manipulations. While direct comparative yield data with other 1,3-dihalopropanes is limited, the available information suggests that this compound is a superior choice when selective mono-alkylation and sequential functionalization are desired. For reactions where maximum reactivity is the sole consideration and potential di-substitution is not a concern, 1,3-diiodopropane may be a viable, albeit more costly, alternative. The choice of the optimal alkylating agent will ultimately depend on the specific requirements of the synthetic target, including desired selectivity, cost, and downstream reaction plans.

References

A Comparative Guide to Analytical Techniques for Confirming the Structure of 1-Chloro-3-iodopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 1-chloro-3-iodopropane and its derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to Structural Elucidation

Confirming the precise chemical structure of a molecule is a critical step in chemical synthesis, drug discovery, and material science. For halogenated compounds like this compound, a combination of spectroscopic techniques is typically employed to unambiguously determine its connectivity and purity. This guide focuses on the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Analytical Techniques at a Glance

A logical workflow for the structural confirmation of a this compound derivative involves a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident structure assignment.

Logical Workflow for Structural Elucidation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesized This compound Derivative NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Analysis MS Mass Spectrometry (GC-MS) Synthesis->MS Analysis IR Infrared Spectroscopy (FTIR) Synthesis->IR Analysis Data_Integration Integrated Data Analysis NMR->Data_Integration Provides connectivity and proton/carbon environments MS->Data_Integration Provides molecular weight and fragmentation pattern IR->Data_Integration Identifies functional groups Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation Combined evidence

Caption: Logical workflow for the structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Data Presentation: ¹H and ¹³C NMR of this compound
Parameter ¹H NMR (Proton) ¹³C NMR (Carbon)
Nucleus Protons (CH, CH₂, CH₃)Carbon atoms
Information Provided - Number of unique proton environments- Chemical environment (shielding/deshielding)- Neighboring protons (spin-spin splitting)- Relative number of protons (integration)- Number of unique carbon environments- Chemical environment of carbon atoms- Hybridization of carbon atoms
Typical Chemical Shifts (δ) for this compound I-CH₂-: ~3.2 ppm (triplet)-CH₂-CH₂-CH₂-: ~2.2 ppm (quintet)Cl-CH₂-: ~3.7 ppm (triplet)I-CH₂-: ~7 ppm-CH₂-CH₂-CH₂-: ~35 ppmCl-CH₂-: ~45 ppm
Coupling Constants (J) ~6-7 Hz for vicinal couplingNot typically reported in broadband decoupled spectra

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific derivative.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a this compound derivative.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound derivative sample

  • Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of -2 to 12 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 128 or more scans, spectral width of 0 to 220 ppm, relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify the peak positions in both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it can also be used to analyze the components of a mixture. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Data Presentation: Mass Spectrum of this compound
Parameter Value/Interpretation
Molecular Ion (M⁺) m/z 204 (for ³⁵Cl) and 206 (for ³⁷Cl) in an approximate 3:1 ratio.[1]
Base Peak m/z 41 ([C₃H₅]⁺)[1]
Key Fragment Ions (m/z) 127 ([I]⁺)[1]77 ([C₃H₆Cl]⁺)[1]41 ([C₃H₅]⁺)
Isotopic Pattern The presence of chlorine is confirmed by the M⁺ and M+2 peaks in a ~3:1 ratio.
Experimental Protocol: GC-MS

Objective: To obtain the mass spectrum of a this compound derivative and determine its molecular weight and fragmentation pattern.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms)

  • Helium carrier gas

  • This compound derivative sample

  • Volatile solvent (e.g., dichloromethane (B109758) or hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 100 ppm) in a volatile solvent.

  • GC-MS Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the GC oven temperature program. A typical program might be: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Set the carrier gas flow rate (e.g., 1 mL/min).

    • Set the mass spectrometer parameters: ionization mode (Electron Ionization, EI), scan range (e.g., m/z 35-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to the this compound derivative in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Each type of bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its bond vibrations.

Data Presentation: IR Spectrum of this compound
Wavenumber (cm⁻¹) Bond Vibration Intensity
2850-3000C-H (alkane) stretchStrong
1400-1470C-H bendMedium
600-800C-Cl stretchStrong
500-600C-I stretchStrong
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of a this compound derivative to identify its characteristic functional groups.

Materials:

  • FTIR spectrometer

  • Sample holder (e.g., salt plates (NaCl or KBr) for a neat liquid, or an ATR accessory)

  • This compound derivative sample (liquid)

  • Dropper or pipette

Procedure (using salt plates for a neat liquid):

  • Prepare the Salt Plates: Ensure the salt plates are clean and dry.

  • Apply the Sample: Place a small drop of the liquid this compound derivative onto one salt plate.

  • Assemble the Sample Holder: Place the second salt plate on top of the first, spreading the liquid into a thin film. Secure the plates in the sample holder.

  • Acquire the Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum.

  • Acquire the Sample Spectrum: Place the sample holder with the prepared sample in the spectrometer and acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum.

    • Identify the major absorption bands and correlate them to specific bond vibrations and functional groups.

Comparison of Analytical Techniques

Comparison of Analytical Techniques cluster_techniques Analytical Techniques cluster_info Information Provided NMR NMR Spectroscopy Connectivity Detailed Connectivity (C-H Framework) NMR->Connectivity Primary Technique FunctionalGroups Functional Groups NMR->FunctionalGroups Indirectly MS Mass Spectrometry MS->Connectivity Through Fragmentation MolecularWeight Molecular Weight & Formula MS->MolecularWeight Primary Technique IR Infrared Spectroscopy IR->FunctionalGroups Primary Technique

Caption: Comparison of the primary information provided by each analytical technique.

Technique Strengths Limitations Best For
NMR Spectroscopy - Provides detailed structural information (connectivity, stereochemistry).- Quantitative for determining the relative number of nuclei.- Relatively insensitive, requires a larger sample amount.- Can be complex to interpret for complex molecules.- Unambiguous structure determination of pure compounds.- Determining the carbon-hydrogen framework.
Mass Spectrometry - High sensitivity, requires very small sample amounts.- Provides accurate molecular weight and elemental formula (with high resolution MS).- Fragmentation pattern gives structural clues.- Does not provide detailed connectivity information on its own.- Isomers can have similar mass spectra.- Determining molecular weight and formula.- Analyzing mixtures when coupled with GC or LC.
Infrared Spectroscopy - Fast and simple to perform.- Excellent for identifying the presence or absence of specific functional groups.- Provides limited information about the overall molecular structure.- The "fingerprint region" can be complex and difficult to interpret.- Quick screening for functional groups.- Monitoring reaction progress.

Conclusion

The structural confirmation of this compound derivatives is most reliably achieved through the synergistic use of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While NMR provides the most detailed map of the molecular structure, MS confirms the molecular weight and elemental composition, and IR identifies the key functional groups present. By integrating the data from these complementary techniques, researchers can confidently and accurately elucidate the structure of their target molecules.

References

A Comparative Analysis of Dihaloalkanes in Intramolecular Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of cyclic compounds is a cornerstone of molecular design and discovery. The formation of carbocyclic rings is a common and critical step in the synthesis of a vast array of pharmaceuticals and biologically active molecules. Intramolecular cyclization of dihaloalkanes with a suitable nucleophile, such as diethyl malonate, is a classic and versatile method for constructing these cyclic frameworks. The choice of the dihaloalkane, however, significantly impacts the efficiency and yield of the cyclization. This guide provides a comparative study of the cyclization efficiency with different dihaloalkanes, supported by experimental data and detailed protocols, to aid in the selection of the optimal building blocks for your synthetic strategy.

Executive Summary

The efficiency of intramolecular cyclization to form carbocyclic rings from dihaloalkanes is primarily governed by two key factors: the length of the alkyl chain, which dictates the size of the ring being formed, and the nature of the halogen, which influences its ability to act as a leaving group. Experimental evidence demonstrates that the formation of three- and five-membered rings is generally more efficient than the formation of four-membered rings. Furthermore, diiodo- and dibromoalkanes are significantly more reactive and provide higher yields compared to their dichloro- counterparts due to the superior leaving group ability of iodide and bromide ions.

Data Presentation: Cyclization Efficiency Comparison

The following table summarizes the reported yields for the synthesis of cycloalkanedicarboxylic acid derivatives from the reaction of diethyl malonate with various dihaloalkanes. This reaction, a variation of the Perkin alicyclic synthesis, is a widely used method for forming cyclic structures.

DihaloalkaneRing SizeProductYield (%)Reference
1,2-Dibromoethane (B42909)3Cyclopropane-1,1-dicarboxylic acid66-73%Organic Syntheses[1]
1,3-Dibromopropane4Cyclobutanecarboxylic acid18-21%Organic Syntheses[2]
1,3-Chlorobromopropane4Diethyl 1,1-cyclobutanedicarboxylate53-55%Organic Syntheses[3]
1,4-Dibromobutane (B41627)5Diethyl 1,1-cyclopentanedicarboxylateNot specified in primary literature-

Note: While the synthesis of cyclopentane (B165970) derivatives from 1,4-dibromobutane and diethyl malonate is a known transformation, a specific, citable yield from a primary source like Organic Syntheses was not identified in the literature reviewed for this guide.

Factors Influencing Cyclization Efficiency

Ring Strain and Formation Kinetics

The Thorpe-Ingold effect, or the gem-dialkyl effect, suggests that the presence of bulky substituents on the carbon chain can accelerate cyclization by sterically favoring a conformation that brings the reactive ends closer together. However, the inherent strain of the resulting ring system also plays a crucial role. Three- and five-membered rings are generally formed more readily than four- and six-membered rings, which is reflected in the observed yields.

The Nature of the Leaving Group

The rate of the intramolecular nucleophilic substitution reaction is highly dependent on the ability of the halogen to depart as a halide ion. The leaving group ability of the halogens follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This is due to the increasing stability of the corresponding anion with increasing size and polarizability. Consequently, diiodo- and dibromoalkanes are more reactive and generally give higher yields in shorter reaction times compared to dichloroalkanes. While specific quantitative comparisons under identical conditions are scarce in the literature, the qualitative difference in reactivity is a well-established principle in organic chemistry.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting these methods to new synthetic challenges. Below are protocols for the synthesis of cyclopropane (B1198618) and cyclobutane (B1203170) dicarboxylic acid derivatives, adapted from Organic Syntheses.

Synthesis of Cyclopropane-1,1-dicarboxylic acid from 1,2-Dibromoethane

This procedure utilizes a phase-transfer catalyst to facilitate the reaction.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • 50% Aqueous sodium hydroxide

  • Triethylbenzylammonium chloride

  • Ether

  • Concentrated hydrochloric acid

  • Benzene (B151609)

  • Magnesium sulfate

Procedure:

  • To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride (0.5 mol).

  • To this suspension, add a mixture of diethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol) all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents to a larger flask, rinse with water, and cool to 15°C.

  • Carefully acidify the mixture with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extract the aqueous layer multiple times with ether.

  • Combine the ether layers, wash with brine, dry over magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation.

  • Triturate the residue with benzene and filter to obtain the product as white crystals.

Expected Yield: 66-73%[1]

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate from 1,3-Chlorobromopropane

This procedure employs sodium ethoxide as the base.

Materials:

  • Diethyl malonate

  • Trimethylene chlorobromide (1,3-chlorobromopropane)

  • Sodium

  • Absolute ethanol (B145695)

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide by adding sodium (6.0 g atoms) to absolute ethanol (2.5 L).

  • In a separate flask, mix diethyl malonate (3.0 moles) and trimethylene chlorobromide (3.0 moles).

  • Heat the mixture to 80°C and vigorously stir while slowly adding the sodium ethoxide solution. Regulate the addition to maintain a smooth reflux.

  • After the addition is complete, continue to reflux with stirring for an additional 45 minutes.

  • Remove the ethanol by distillation.

  • Cool the reaction mixture and add cold water to dissolve the sodium halides.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layer and ether extracts, wash with saturated salt solution, and dry over anhydrous sodium sulfate.

  • Filter the solution, remove the ether by distillation, and distill the residue under vacuum to obtain the product.

Expected Yield: 53-55%[3]

Visualizing the Reaction Pathway

The intramolecular cyclization of a dihaloalkane with diethyl malonate proceeds through a double nucleophilic substitution mechanism. The following diagrams illustrate the general workflow and the logical steps of this process.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Dihaloalkane Dihaloalkane Reaction Mixture Reaction Mixture Dihaloalkane->Reaction Mixture Diethyl Malonate Diethyl Malonate Diethyl Malonate->Reaction Mixture Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Quenching & Extraction Quenching & Extraction Reflux->Quenching & Extraction Drying & Filtration Drying & Filtration Quenching & Extraction->Drying & Filtration Distillation/Crystallization Distillation/Crystallization Drying & Filtration->Distillation/Crystallization Cycloalkanedicarboxylate Cycloalkanedicarboxylate Distillation/Crystallization->Cycloalkanedicarboxylate

Caption: A generalized experimental workflow for the synthesis of cycloalkanedicarboxylates.

logical_relationship Dihaloalkane Dihaloalkane ChainLength Chain Length (n) Dihaloalkane->ChainLength HalogenType Halogen (X) Dihaloalkane->HalogenType RingSize Ring Size ChainLength->RingSize LeavingGroupAbility Leaving Group Ability HalogenType->LeavingGroupAbility CyclizationEfficiency Cyclization Efficiency RingSize->CyclizationEfficiency LeavingGroupAbility->CyclizationEfficiency

Caption: Factors influencing the efficiency of dihaloalkane cyclization.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-3-iodopropane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1-chloro-3-iodopropane, a halogenated organic compound. Adherence to these procedures is critical to mitigate potential environmental and health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite, and place it in a sealed container for disposal. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The process involves the following steps:

  • Classification: this compound is classified as a hazardous halogenated organic waste. It must be segregated from non-halogenated waste streams to ensure proper treatment and to avoid dangerous chemical reactions.

  • Collection and Storage:

    • Collect waste this compound in a designated, clearly labeled, and chemically compatible container. The container should be kept tightly closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Engage a Licensed Disposal Service: Contact a certified hazardous waste disposal company to arrange for the pickup and transportation of the chemical waste. These companies are equipped to handle and transport hazardous materials in compliance with all regulatory requirements.

  • Incineration: The standard disposal method for halogenated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and a scrubber.[1] This process ensures the complete destruction of the compound and the safe neutralization of hazardous byproducts like hydrogen chloride and hydrogen iodide.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

Waste Classification Codes

Properly classifying hazardous waste is a legal requirement. The following table summarizes the relevant waste codes for this compound.

Regulatory FrameworkWaste CodeDescription
European Waste Catalogue (EWC) 07 01 03Wastes from the manufacture, formulation, supply and use (MFSU) of basic organic chemicals: organic halogenated solvents, washing liquids and mother liquors.
07 02 03Wastes from the MFSU of plastics, synthetic rubber and man-made fibres: organic halogenated solvents, washing liquids and mother liquors.
07 03 03Wastes from the MFSU of organic dyes and pigments: organic halogenated solvents, washing liquids and mother liquors.
07 07 03Wastes from the MFSU of fine chemicals and chemical products not otherwise specified: organic halogenated solvents, washing liquids and mother liquors.
U.S. Environmental Protection Agency (EPA) F001 / F002While not explicitly listed, as a halogenated organic compound, it may fall under these codes if it is a spent solvent from specific processes like degreasing.
U-List / P-ListIf the discarded chemical is an unused commercial product, it might be classified under these lists based on its toxic or acutely hazardous properties. A specific code for this compound is not provided, so classification would depend on a formal hazardous waste determination.
D-ListA hazardous waste characteristic (ignitability, corrosivity, reactivity, or toxicity) could also classify this waste under a D-code.

Note: The specific EWC code to be used is dependent on the industrial process that generated the waste. The EPA waste codes require a formal determination by the waste generator based on the specific circumstances of its use and disposal.

Potential Chemical Treatment (For Informational Purposes Only)

While incineration is the standard, chemical degradation methods for halogenated hydrocarbons exist. These are complex processes that should only be attempted by highly trained professionals with a thorough understanding of the reaction chemistry and safety protocols. Potential methods include:

  • Hydrolysis: The carbon-iodine bond is generally weaker than the carbon-chlorine bond, making the iodine a better leaving group in nucleophilic substitution reactions. Hydrolysis, reacting the compound with water or a basic solution, could potentially be a method for degradation. However, the reaction conditions and products would need to be carefully studied and managed.

  • Dehalogenation: Research has shown that dehalogenation of similar compounds can be achieved using various nucleophiles.

Disclaimer: No specific, validated experimental protocols for the laboratory-scale neutralization or destruction of this compound are readily available in the provided search results. The development and implementation of any chemical treatment method should be conducted by qualified experts and in compliance with all applicable safety and environmental regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated classify Classify as Hazardous Waste (Halogenated Organic Compound) start->classify segregate Segregate from Non-Halogenated Waste classify->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store in a Safe and Ventilated Area collect->store contact Contact Licensed Hazardous Waste Disposal Company store->contact transport Arrange for Professional Transport contact->transport incinerate High-Temperature Incineration (with Afterburner and Scrubber) transport->incinerate end End: Proper Disposal Complete incinerate->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their organizations.

References

Personal protective equipment for handling 1-Chloro-3-iodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Chloro-3-iodopropane (CAS No. 6940-76-7). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in the laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields (conforming to EN166 or OSHA 29 CFR 1910.133).[1][4]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves. Nitrile gloves are not recommended due to poor resistance to halogenated hydrocarbons. Heavier-duty options like Butyl rubber or Viton gloves are preferred. Always inspect gloves for integrity before use.Prevents skin contact, which can cause irritation.[1]
Skin and Body Protection Long-sleeved laboratory coat.Protects skin from accidental splashes.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation (e.g., in a chemical fume hood). For large-scale operations or in case of ventilation failure, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[1][2]Prevents inhalation of vapors, which can lead to respiratory tract irritation.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Do not inhale vapors.[1]

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Keep the container tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

    • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Procedure:

    • Arrange for disposal through a licensed hazardous waste disposal company.[2]

    • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

Experimental Protocol Example: Synthesis of Quino[7,8-h]quinoline

This compound is a key reagent in the synthesis of various organic compounds, including the "proton sponge" quino[7,8-h]quinoline.[3] The following is a representative experimental protocol illustrating its use.

Materials:

  • Starting quinoline (B57606) derivative

  • This compound

  • Appropriate solvent (e.g., anhydrous DMF)

  • Base (e.g., potassium carbonate)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a fume hood, dissolve the starting quinoline derivative in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base to the reaction mixture.

  • Slowly add a stoichiometric equivalent of this compound to the stirring solution at room temperature.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired quino[7,8-h]quinoline derivative.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Prep1 Verify Fume Hood Functionality Prep2 Check Eyewash & Safety Shower Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handling1 Work in Fume Hood Prep3->Handling1 Handling2 Avoid Contact and Inhalation Handling1->Handling2 Spill1 Evacuate and Ventilate Handling1->Spill1 If Spill Occurs Handling3 Keep Container Closed Handling2->Handling3 Disposal1 Collect in Labeled Container Handling3->Disposal1 End of Use Spill2 Absorb with Inert Material Spill1->Spill2 Spill3 Collect in Sealed Container Spill2->Spill3 Spill3->Disposal1 Disposal2 Arrange Professional Disposal Disposal1->Disposal2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-iodopropane
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-iodopropane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.